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  • Product: Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate
  • CAS: 885276-93-7

Core Science & Biosynthesis

Foundational

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-bromopyrazolo[1,5-a]pyridine-3...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyridine core, it represents a "privileged scaffold" that serves as a foundational building block for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive structural analysis of this molecule, synthesizing data from various analytical techniques to create a holistic understanding of its chemical architecture. We will explore the established synthetic routes, delve into spectroscopic characterization through mass spectrometry and predictive analysis of NMR and IR spectroscopy, and discuss the implications of its structure for rational drug design. This document is intended to serve as a detailed resource for scientists engaged in the discovery and development of pharmaceuticals based on this versatile scaffold.

Part 1: The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The "Privileged Scaffold" Concept

In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to multiple, diverse biological targets with high affinity. The pyrazolo[1,5-a]pyridine motif is a prime example of such a scaffold.[1][3] Its rigid, planar, and nitrogen-rich structure provides an ideal platform for introducing a variety of functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity.[1]

Therapeutic Potential and Biological Significance

Derivatives of the pyrazolo[1,5-a]pyridine core have demonstrated a remarkable breadth of pharmacological activities. They are extensively investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4] A significant area of research focuses on their role as kinase inhibitors, a critical class of drugs in oncology.[4][5] The ability to strategically modify the scaffold allows for the development of highly potent and selective inhibitors for specific enzyme targets, such as phosphoinositide 3-kinases (PI3K), which are crucial in cell signaling pathways related to cancer.[5]

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Key Synthetic Intermediate

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 885276-93-7) is not typically an end-product drug but rather a crucial intermediate in the synthesis of more complex pharmaceutical compounds. Its structure contains two key features for further chemical modification:

  • The Bromo Group at C5: This serves as an excellent synthetic handle for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, alkyl, or alkynyl groups.[4]

  • The Ethyl Ester at C3: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, or it can be modified through various ester chemistries.

The ethyl ester form also enhances the compound's solubility in organic solvents and can improve its bioavailability in certain contexts, making it an attractive building block for formulation scientists.

Part 2: Synthesis and Physicochemical Properties

Established Synthetic Pathways

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is well-documented. A common and effective method involves a cyclization reaction between a 1-aminopyridinium salt and an electron-deficient alkyne.[6][7]

Protocol: Synthesis from 1-amino-4-bromopyridinium iodide [6][7]

  • Preparation: To a 250 mL three-necked round-bottom flask, add 1-amino-4-bromopyridinium iodide (approx. 24.9 mmol) and dissolve in N,N-dimethylformamide (DMF, 80 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 10.6 g, 76.7 mmol) portion-wise to the stirred solution. The carbonate acts as a base to facilitate the subsequent cyclization.

  • Alkyne Addition: Add ethyl propiolate (11.7 mL, 115 mmol) drop-wise over 10 minutes. This is the key biselectrophile that will form the pyrazole ring.

  • Reaction: Stir the reaction mixture overnight at room temperature to allow the cyclization to complete.

  • Workup: Dilute the mixture with ethyl acetate (300 mL) and water (100 mL). Remove any insoluble solids by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated saline (3 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with an ethyl acetate/petroleum ether (1:10) mixture to yield the final product as a brown or yellow solid.[6]

Synthesis Workflow

cluster_reactants Reactants cluster_process Process R1 1-amino-4-bromopyridinium iodide P1 Mix & Stir (Room Temp, Overnight) R1->P1 Cyclization R2 Ethyl Propiolate R2->P1 Cyclization R3 K₂CO₃ (Base) R3->P1 Cyclization R4 DMF (Solvent) R4->P1 Cyclization P2 Workup (EtOAc/Water) P1->P2 P3 Purification (Silica Chromatography) P2->P3 Product Ethyl 5-bromopyrazolo [1,5-a]pyridine-3-carboxylate P3->Product

Caption: Synthetic workflow for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 885276-93-7[8]
Molecular Formula C₁₀H₉BrN₂O₂[9]
Molecular Weight 269.1 g/mol [8]
Appearance Yellow to brown solid[6]
Purity ≥ 95%
InChI Key LJKZKCQPVABNLG-UHFFFAOYSA-N

Part 3: Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and structure of a synthesized molecule. Each technique provides a unique piece of the structural puzzle.

Mass Spectrometry (MS) Analysis

Causality: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of confirmation through the analysis of isotopic patterns. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

Experimental Data: Electrospray Ionization (ESI) mass spectrometry of the title compound reveals two major peaks in the mass spectrum for the molecular ion.[7]

  • [M+H]⁺ at m/z 269.2: Corresponds to the molecule containing the ⁷⁹Br isotope.

  • [(M+2)+H]⁺ at m/z 271.2: Corresponds to the molecule containing the ⁸¹Br isotope.

The observation of these two peaks with nearly equal intensity is a hallmark signature of a mono-brominated compound, thus providing strong evidence for the successful incorporation of the bromine atom into the molecular structure.

IonCalculated m/zObserved m/zIsotope
[C₁₀H₁₀⁷⁹BrN₂O₂]⁺269.00269.2⁷⁹Br
[C₁₀H₁₀⁸¹BrN₂O₂]⁺271.00271.2⁸¹Br
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Structure for NMR Prediction mol

Caption: Labeled structure for predictive NMR analysis.

Predicted ¹H NMR Analysis (in CDCl₃, ~400 MHz):

  • δ ~8.5 ppm (d, 1H, H-7): The proton at the C7 position is expected to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen. It should appear as a doublet, coupled to H-6.

  • δ ~7.8 ppm (s, 1H, H-2): The proton on the pyrazole ring (C2) is in a unique electronic environment and should appear as a sharp singlet as it has no adjacent protons.

  • δ ~7.5 ppm (s, 1H, H-4): The proton at C4, adjacent to the bromine atom, is also expected to be a singlet due to the lack of a proton at C5.

  • δ ~6.8 ppm (d, 1H, H-6): The proton at C6 will be coupled to H-7, resulting in a doublet.

  • δ ~4.4 ppm (q, 2H, -OCH₂CH₃): The methylene protons of the ethyl ester are adjacent to three methyl protons and will appear as a quartet.

  • δ ~1.4 ppm (t, 3H, -OCH₂CH₃): The terminal methyl protons of the ethyl ester are adjacent to the two methylene protons and will appear as a triplet.

Self-Validating System: The coupling constants (J-values) between H-6 and H-7 would provide definitive proof of their ortho relationship on the pyridine ring. The presence of two aromatic singlets (H-2 and H-4) validates the substitution pattern on both rings.

Predicted ¹³C NMR Analysis:

  • δ ~164 ppm (C=O): The carbonyl carbon of the ethyl ester.

  • δ ~140-150 ppm (Aromatic C): Carbons attached to nitrogen (C7, C8a).

  • δ ~110-130 ppm (Aromatic C): Other aromatic carbons (C2, C3, C4, C6). The carbon bearing the bromine (C5) would be shifted.

  • δ ~61 ppm (-OCH₂): The methylene carbon of the ethyl ester.

  • δ ~14 ppm (-CH₃): The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic Absorption Bands:

  • ~1720-1740 cm⁻¹ (Strong): A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.

  • ~1600-1640 cm⁻¹ (Medium): Peaks corresponding to the C=C and C=N stretching vibrations within the fused aromatic ring system.

  • ~2900-3000 cm⁻¹ (Weak-Medium): Absorption from the C-H stretching of the aliphatic ethyl group.

  • ~3100-3150 cm⁻¹ (Weak): Absorption from the C-H stretching of the aromatic rings.

Part 4: Crystallographic Analysis

4.1 The Role of Single-Crystal X-ray Diffraction (SCXRD)

While no public crystal structure is available for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, SCXRD remains the gold standard for unambiguous structural determination. If suitable crystals could be grown, this technique would provide precise data on:

  • Bond Lengths and Angles: Confirming the geometry of the fused ring system.

  • Planarity: Quantifying the flatness of the pyrazolo[1,5-a]pyridine core.

  • Conformation: Determining the orientation of the ethyl carboxylate substituent relative to the ring.

  • Intermolecular Interactions: Revealing how molecules pack in the solid state, which can involve π-π stacking or halogen bonding—interactions that are highly relevant to drug-receptor binding.[10]

Hypothetical Protocol for Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., tetrahydrofuran, ethyl acetate).[10]

  • Employ slow evaporation of the solvent at room temperature over several days.

  • Alternatively, use vapor diffusion by placing a vial of the concentrated solution inside a sealed chamber containing a less polar "anti-solvent" (e.g., hexane).

  • Once single crystals of sufficient quality are obtained, they can be analyzed using a diffractometer.

Part 5: Application in Rational Drug Design

Understanding the detailed structure of this molecule is paramount for its effective use in drug development.

The Scaffold in Action: A Gateway to Chemical Diversity

The true value of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate lies in its potential for derivatization. The structural analysis confirms the presence and location of the key reactive sites (C5-Br and C3-ester), allowing chemists to design logical synthetic campaigns.

Caption: Logical workflow for generating chemical diversity from the core scaffold.

Structure-Activity Relationship (SAR) Implications

By knowing the exact 3D structure, medicinal chemists can make more informed decisions when designing new molecules. For example, replacing the bromine at C5 with different groups will systematically alter the steric and electronic profile of that region of the molecule. By correlating these structural changes with changes in biological activity (e.g., binding affinity to a target kinase), a robust Structure-Activity Relationship (SAR) can be developed. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

Conclusion

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a molecule of high strategic importance. Its structural analysis, confirmed by mass spectrometry and supported by predictive spectroscopic models, reveals a well-defined architecture primed for chemical modification. The fused heterocyclic core provides a rigid framework, while the bromine and ethyl ester functionalities offer orthogonal handles for synthetic diversification. This combination makes it an exceptionally valuable building block for creating libraries of novel compounds in the quest for new and more effective therapeutics, particularly in the fields of oncology and anti-inflammatory drug discovery.

References

  • ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Sigma-Aldrich.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate.

  • Supporting Information. The Royal Society of Chemistry.

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ResearchGate.

  • 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. Chem-Impex.

  • 885276-93-7|Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. BLDpharm.

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Sigma-Aldrich.

  • 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. ChemicalBook.

  • Ethyl-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | CAS No- 1436686-17-7. Simson Pharma Limited.

  • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-bromo-, ethyl ester. Echemi.

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. Sigma-Aldrich.

  • Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate. IndiaMART.

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.

Sources

Exploratory

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its Derivatives Abstract The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its Derivatives

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide spectrum of biological activities. Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate represents a key synthetic intermediate, utilized in the development of novel therapeutic agents.[1] While the specific mechanism of action for this particular ester is not extensively documented in peer-reviewed literature, the broader class of pyrazolo[1,5-a]pyridine derivatives has been shown to exhibit significant pharmacological effects, primarily through the modulation of key cellular signaling pathways. This guide synthesizes the available evidence for the mechanism of action of the pyrazolo[1,5-a]pyridine core, with a particular focus on kinase inhibition, and proposes a research framework for elucidating the precise molecular targets of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention from medicinal chemists due to its versatile biological activities.[2] These compounds are recognized for their anti-inflammatory, anti-cancer, antimicrobial, and antiviral properties.[2] The structural rigidity and planar nature of the scaffold provide an excellent framework for the design of targeted therapeutic agents.[3] Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex molecules within this class, offering a handle for further chemical modifications.[1]

Postulated Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases.[3][4] Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as both ATP-competitive and allosteric inhibitors of several protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Targeting EGFR is a validated strategy in the treatment of non-small cell lung cancer.[4]

  • B-Raf and MEK Kinases: These are key components of the MAPK/ERK pathway, and their inhibition is relevant in melanoma.[4]

  • Phosphoinositide 3-kinases (PI3Ks): Specifically, PI3Kδ and PI3Kγ isoforms have been targeted by pyrazolo[1,5-a]pyridine derivatives for their roles in immunosuppression and potential applications in cancer immunotherapy.[5][6]

Given the structural similarities, it is highly probable that Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives also exert their biological effects through kinase inhibition. The specific kinase or kinases targeted would be dependent on the further functionalization of the core scaffold.

Proposed Signaling Pathway Interactions

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a derivative of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, assuming it functions as a PI3K inhibitor.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: Experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a valuable scaffold for the development of novel therapeutics. While its specific mechanism of action remains to be fully elucidated, the extensive research on the broader pyrazolo[1,5-a]pyridine class strongly suggests that its derivatives are likely to function as kinase inhibitors. The experimental framework outlined in this guide provides a clear path for researchers to identify the specific molecular targets of novel compounds derived from this scaffold and to validate their mechanism of action. Future research should focus on synthesizing a library of derivatives and systematically evaluating them against a panel of kinases implicated in various diseases to unlock the full therapeutic potential of this privileged chemical structure.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. (2011, May 1).
  • Pyrazolo[1,5-a]pyrimidines marketed drugs. - ResearchGate. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (n.d.).
  • Full article: Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (2020, August 13).
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20).
  • 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester - Chem-Impex. (n.d.).

Sources

Foundational

Spectroscopic Profile of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂, is a molecule of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of a pyrazole fused to a pyridine ring, and the presence of a bromine atom and an ethyl ester group, provide a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazolo[1,5-a]pyridine motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antiviral properties.

A thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The interpretation of this data is grounded in the fundamental principles of each spectroscopic technique, offering insights into the molecule's structural features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate provides clear evidence of its molecular formula.

Experimental Protocol:

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is scanned over a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound.

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While specific experimental IR data for ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is not currently available, we can predict the characteristic absorption bands based on its structure.

Predicted IR Absorption Bands:
  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1700-1730 cm⁻¹, characteristic of the carbonyl group in an α,β-unsaturated ester.

  • C-O Stretch (Ester): Two C-O stretching vibrations are expected for the ester group, typically in the range of 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric).

  • Aromatic C=C and C=N Stretching: Multiple bands in the region of 1450-1650 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrazolo[1,5-a]pyridine ring system.

  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands corresponding to the C-H stretching vibrations of the ethyl group would be observed in the 2850-3000 cm⁻¹ region.

  • C-Br Stretch: A weak absorption band in the fingerprint region, typically below 700 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Experimental Protocol for IR Spectroscopy:

Caption: Methods for Infrared Spectroscopy Sample Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected and known spectral data for ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. The mass spectrometry data strongly supports the molecular formula and the presence of a bromine atom. While detailed experimental NMR and IR spectra are not yet publicly available, the predicted features outlined in this guide provide a solid foundation for researchers working with this compound. The acquisition and publication of complete, assigned NMR and IR data would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating further research and development of novel therapeutics based on this promising molecular scaffold.

References

Note: As of the last update, specific peer-reviewed articles detailing the complete experimental spectral data for ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate were not identified. The information presented is based on general spectroscopic principles and data for analogous compounds. For specific applications, experimental verification is strongly recommended.

Exploratory

An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromopyrazolo[1,5-a]pyridine

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery The pyrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold that has garnered significant attention from the me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyridine moiety is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique electronic properties and rigid, bicyclic structure make it an ideal framework for the design of novel therapeutic agents targeting a wide array of biological targets. The strategic placement of substituents on this core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making a thorough understanding of its structural characteristics paramount for accelerated drug development.

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromopyrazolo[1,5-a]pyridine, a key intermediate and a common structural motif in many biologically active molecules. As a senior application scientist, the aim of this document is to not only present the spectral data but to also delve into the underlying principles that govern the chemical shifts and coupling constants observed in this class of compounds. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of novel heterocyclic entities.

Core Principles: Understanding the ¹H NMR Landscape of Pyrazolo[1,5-a]pyridines

The ¹H NMR spectrum of a pyrazolo[1,5-a]pyridine derivative is a rich source of structural information. The chemical shifts of the protons are influenced by a combination of factors, including the aromatic ring currents of the fused bicyclic system, the electron-donating or -withdrawing nature of the substituents, and the anisotropic effects of the nitrogen atoms.

The pyrazolo[1,a]pyridine ring system consists of a five-membered pyrazole ring fused to a six-membered pyridine ring. The numbering of the atoms in this scaffold is crucial for the correct assignment of NMR signals.

cluster_0 Pyrazolo[1,5-a]pyridine Scaffold N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C9 C3a C3->C9 N4 N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8a C7->C8 C8->N4 C9->N1 C9->C8 cluster_0 5-bromopyrazolo[1,5-a]pyridine N1 N1 C2 C2-H N1->C2 C3 C3-H C2->C3 C9 C3a C3->C9 N4 N4 C5 C5-Br N4->C5 C6 C6-H C5->C6 C7 C7-H C6->C7 C8 C8a C7->C8 C8->N4 C9->N1 C9->C8

Caption: Structure of 5-bromopyrazolo[1,5-a]pyridine.

Predicted ¹H NMR Spectral Data for 5-bromopyrazolo[1,5-a]pyridine

The following table summarizes the predicted ¹H NMR spectral data for 5-bromopyrazolo[1,5-a]pyridine. These predictions are derived from the analysis of the parent compound and the known substituent effects of bromine on aromatic systems.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2~7.95dJ(H2,H3) ≈ 2.5Unaffected by the substituent at C-5.
H-3~6.65dJ(H3,H2) ≈ 2.5Minimally affected by the distant bromine atom.
H-6~6.80ddJ(H6,H7) ≈ 7.0, J(H6,H4) ≈ 2.0The ortho proton (H-6) is expected to be deshielded due to the inductive effect of bromine.
H-7~8.15dJ(H7,H6) ≈ 7.0The meta proton (H-7) is expected to be slightly deshielded.
H-4~7.70dJ(H4,H6) ≈ 2.0The para proton (H-4) is expected to be deshielded due to the -I effect of bromine.
Detailed Spectral Interpretation
  • H-2 and H-3: The protons on the pyrazole ring (H-2 and H-3) are electronically isolated from the pyridine ring and are therefore expected to show minimal to no change in their chemical shifts compared to the parent compound. They will appear as two doublets with a small coupling constant (²JHH) characteristic of protons on a five-membered aromatic ring.

  • H-6: The proton at the C-6 position is ortho to the bromine substituent. The strong electron-withdrawing inductive effect (-I) of bromine will cause a significant downfield shift for this proton. It will appear as a doublet of doublets due to coupling with H-7 (³JHH, ortho coupling) and a smaller coupling to H-4 (⁴JHH, meta coupling).

  • H-7: The proton at the C-7 position is meta to the bromine atom. The influence of the bromine substituent is less pronounced at the meta position, resulting in a smaller downfield shift compared to the ortho proton. It will appear as a doublet due to coupling with H-6 (³JHH, ortho coupling).

  • H-4: The proton at the C-4 position is para to the bromine atom. The deshielding effect on the para proton is typically less than the ortho position but more than the meta position. This proton will appear as a doublet due to the meta coupling with H-6 (⁴JHH).

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the acquisition of a high-resolution and accurate ¹H NMR spectrum of 5-bromopyrazolo[1,5-a]pyridine, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis

A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Caption: Workflow for 1H NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-bromopyrazolo[1,5-a]pyridine into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • Spectral Analysis:

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, as detailed in the previous section.

    • For unambiguous assignments, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton coupling networks.

Conclusion: A Powerful Tool for Structural Elucidation

The ¹H NMR spectrum of 5-bromopyrazolo[1,5-a]pyridine provides a wealth of structural information that is indispensable for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts and coupling constants in this heterocyclic system, and by carefully considering the electronic effects of the bromine substituent, researchers can confidently interpret the spectrum and confirm the identity of their synthesized compounds. This in-depth knowledge is a critical component in the rational design and development of novel pyrazolo[1,5-a]pyridine-based molecules with therapeutic potential.

References

  • PubChem. 5-Bromopyrazolo[1,5-a]pyridine. [Link]

  • Georganics. 5-Bromopyrazolo[1,5-a]pyridine. [Link]

Foundational

reactivity of the pyrazolo[1,5-a]pyridine core

An In-depth Technical Guide to the Reactivity of the Pyrazolo[1,5-a]pyridine Core Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract The pyrazolo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Pyrazolo[1,5-a]pyridine Core

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a fused, nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Recognized as a "privileged scaffold," its rigid, planar structure and versatile synthetic accessibility allow for extensive structural modifications, making it a cornerstone for combinatorial library design and drug discovery.[1][3] This guide provides a comprehensive analysis of the chemical . We will delve into the electronic properties that govern its reactivity, explore the regioselectivity of key transformations such as electrophilic and nucleophilic substitutions, and detail modern C-H functionalization and cross-coupling methodologies. This document is intended to serve as a practical resource, bridging theoretical principles with field-proven experimental insights to empower researchers in their synthetic endeavors.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring.[4] This fusion creates a unique electronic landscape: the pyrazole moiety is relatively electron-rich, while the pyrimidine ring is electron-deficient. This inherent electronic dichotomy is the primary driver of the scaffold's reactivity, allowing for selective functionalization at multiple positions (C2, C3, C5, C6, and C7).[1] Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various protein kinases, making them crucial in the development of targeted cancer therapies.[4][5][6]

Fundamental Reactivity and Regioselectivity

The is dictated by the electronic nature of its constituent rings. The pyrazole ring, being a π-excessive heterocycle, is predisposed to electrophilic attack. Conversely, the π-deficient pyrimidine ring is susceptible to nucleophilic substitution, particularly when activated with a suitable leaving group.

Caption: General reactivity map of the pyrazolo[1,5-a]pyridine core.

Key Synthetic Transformations

While this guide focuses on the reactivity of the pre-formed core, understanding its synthesis is crucial as it dictates the starting substitution patterns. The most prevalent methods include:

  • Cyclocondensation: Reaction of 3-aminopyrazoles with 1,3-biselectrophilic compounds (e.g., β-dicarbonyls, enaminones) is the most common and versatile route.[2][4][7]

  • [3+2] Cycloaddition: The reaction of N-aminopyridinium ylides with electron-deficient alkynes or alkenes provides a powerful method for constructing the core.[6][8][9]

Electrophilic Aromatic Substitution (EAS)

Electrophilic attacks on the pyrazolo[1,5-a]pyridine nucleus occur preferentially on the electron-rich pyrazole ring.

Regioselectivity

Computational and experimental studies consistently show that the C3 position is the most nucleophilic and thus the primary site for electrophilic substitution.[10][11] This regioselectivity is highly reliable across various electrophilic reactions.

Halogenation

Halogenation is a key transformation for introducing a versatile handle for further functionalization.

  • Methodology: Common reagents include N-halosuccinimides (NCS, NBS, NIS).[1] More recently, methods using hypervalent iodine reagents like PIDA (phenyliodine diacetate) in the presence of a halide source (e.g., KX) have been developed, offering excellent yields and regioselectivity under mild, aqueous conditions.[11]

  • Causality: The use of PIDA facilitates the in-situ generation of a more potent electrophilic halogen species, enabling efficient C-H functionalization at room temperature without the need for harsh acids or metal catalysts.[11]

Representative Protocol: Regioselective C3-Iodination[11]
  • Setup: To a solution of the pyrazolo[1,5-a]pyrimidine derivative (0.2 mmol) in H₂O (3.0 mL), add potassium iodide (KI) (0.3 mmol, 1.5 equiv.).

  • Reaction: Add PIDA (1.0 equiv.) to the mixture.

  • Execution: Stir the reaction mixture at room temperature (25–27 °C) for 3 hours. Monitor progress via TLC.

  • Workup: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the C3-iodinated product.

Substrate ExampleHalogen SourceYield (%)Reference
2-Methyl-7-phenyl-PzPKI / PIDA89[11]
7-Phenyl-PzPKBr / PIDA88[11]
2-Methyl-7-phenyl-PzPKCl / PIDA73[11]

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrimidine ring is amenable to nucleophilic attack, especially at the C5 and C7 positions, provided a good leaving group (typically a halide) is present.

Regioselectivity and Reactivity

The chlorine atom at the C7 position is known to be significantly more reactive towards nucleophilic displacement than one at the C5 position.[12] This differential reactivity allows for selective, sequential functionalization of 5,7-dihalopyrazolo[1,5-a]pyrimidines.

Synthetic Applications

This reaction is extensively used in medicinal chemistry to introduce a diverse range of functionalities.

  • Precursors: 5,7-Dichloropyrazolo[1,5-a]pyrimidines, readily synthesized from the corresponding diols using reagents like phosphorus oxychloride (POCl₃), are common starting materials.[13]

  • Nucleophiles: A wide variety of nucleophiles, including amines (e.g., morpholine, piperazine) and alkoxides, can be employed to displace the halide.[1]

G start 5,7-Dihydroxy-PzP Derivative chlorination Chlorination (e.g., POCl3) start->chlorination dichloro 5,7-Dichloro-PzP Intermediate chlorination->dichloro nas_c7 Selective NAS at C7 (e.g., Morpholine, RT) dichloro->nas_c7 c7_sub 7-Substituted-5-chloro-PzP nas_c7->c7_sub coupling Cross-Coupling at C5 (e.g., Suzuki Reaction) c7_sub->coupling final 5,7-Disubstituted Final Product coupling->final

Caption: Workflow for sequential functionalization via NAS and cross-coupling.

Representative Protocol: Selective C7-Amination[12]
  • Setup: Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv.) in a suitable solvent such as DCM or DMF.

  • Addition: Add potassium carbonate (K₂CO₃) (1.5-2.0 equiv.) followed by the amine nucleophile (e.g., morpholine, 1.1 equiv.).

  • Reaction: Stir the mixture at room temperature for 16 hours or until TLC indicates the consumption of the starting material.

  • Workup: Quench the reaction with water and extract with an organic solvent. Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • Purification: The resulting 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine can be purified by chromatography or recrystallization. This intermediate is now primed for further functionalization at the C5 position.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the pyrazolo[1,5-a]pyridine core, enabling the formation of C-C and C-N bonds that are critical for building complex drug-like molecules.

  • Suzuki Coupling: Used to introduce aryl or heteroaryl groups at a halogenated position (typically C5 or C7) by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base.[12][13]

  • Buchwald-Hartwig Amination: Enables the formation of C-N bonds, providing access to various substituted amino-pyrazolo[1,5-a]pyrimidines.[13]

  • Sonogashira Coupling: Allows for the introduction of alkyne moieties, as has been demonstrated at the C5 position.[4]

The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. These methods transform the simple halogenated precursors into highly complex and diverse molecular architectures.

Conclusion

The pyrazolo[1,5-a]pyridine core possesses a rich and predictable reactivity profile governed by the distinct electronic properties of its fused pyrazole and pyrimidine rings. The C3 position is the primary site for electrophilic substitution, while the C5 and C7 positions are susceptible to nucleophilic attack, with C7 showing enhanced reactivity. This well-defined regioselectivity, combined with the power of modern synthetic methods like C-H functionalization and metal-catalyzed cross-coupling, provides chemists with a robust platform for the rational design and synthesis of novel compounds. A thorough understanding of these reactivity principles is essential for any researcher aiming to leverage this privileged scaffold in drug discovery and materials science.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]

  • Synthesis of 3-substituted pyrazolo[1,5-a]-pyridines by electrophilic reactions. Semantic Scholar. Available at: [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Thieme Connect. Available at: [Link]

  • Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. RSC Publishing. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Bentham Science. Available at: [Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]

  • Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones. ResearchGate. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Ingenta Connect. Available at: [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. SciSpace. Available at: [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed Central. Available at: [Link]

  • Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. MDPI. Available at: [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing. Available at: [Link]

Sources

Exploratory

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Keystone Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core The pyrazolo[1,5-a]pyridine scaffold is a privileged heter...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing targeted therapeutics, particularly in the realm of kinase inhibitors.[1] The fusion of a pyrazole and a pyridine ring creates a unique chemical space that allows for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a particularly valuable derivative, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate , a versatile building block that offers multiple reaction handles for the construction of complex molecular architectures.

This document serves as a comprehensive technical resource, providing not only established synthetic protocols but also the underlying scientific rationale for experimental choices. We will delve into the synthesis of this key intermediate, explore its reactivity, and showcase its application in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is fundamental for its effective use.

PropertyValueReference
CAS Number 885276-93-7[3][4]
Molecular Formula C₁₀H₉BrN₂O₂[4]
Molecular Weight 269.10 g/mol [4]
Appearance Yellow to brown solid[5]
Purity Typically ≥95%[4]

Spectroscopic Data:

  • Mass Spectrometry: The expected molecular ion peaks in mass spectrometry would be [M+H]⁺ at m/z 269 and 271 in an approximately 1:1 ratio, characteristic of a monobrominated compound.[7]

  • NMR Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and distinct aromatic protons on the pyrazolo[1,5-a]pyridine core.

    • ¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester (around 164 ppm), the ethyl group carbons, and the carbons of the heterocyclic core.

Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate: A Mechanistic Approach

The most efficient and widely adopted method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and an alkyne.[5] This approach offers high regioselectivity and good yields.

Diagram: Synthetic Pathway

G cluster_0 Step 1: N-Amination cluster_1 Step 2: [3+2] Cycloaddition 4-Bromopyridine 4-Bromopyridine N-Aminopyridinium_Salt 1-Amino-4-bromopyridinium iodide 4-Bromopyridine->N-Aminopyridinium_Salt DME N-Aminating_Agent O-(Mesitylsulfonyl)hydroxylamine N-Aminating_Agent->N-Aminopyridinium_Salt Target_Molecule Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate N-Aminopyridinium_Salt->Target_Molecule K₂CO₃, DMF Room Temperature Ethyl_Propiolate Ethyl Propiolate Ethyl_Propiolate->Target_Molecule

Caption: Synthetic route to Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol is based on established literature procedures for the synthesis of pyrazolo[1,5-a]pyridines.[5]

Materials:

  • 1-Amino-4-bromopyridinium iodide

  • Ethyl propiolate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated saline solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, add a solution of 1-amino-4-bromopyridinium iodide (approximately 50% purity, 24.9 mmol) in 80 mL of N,N-dimethylformamide.

  • Base Addition: Add potassium carbonate (10.6 g, 76.7 mmol) to the solution in portions.

  • Alkyne Addition: Slowly add ethyl propiolate (11.7 mL, 115 mmol) dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Dilute the reaction mixture with 300 mL of ethyl acetate and 100 mL of water.

    • Remove any insoluble solids by filtration.

    • Separate the organic layer and wash it three times with 50 mL of saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10) as the eluent.

  • Product: This procedure affords Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a brown solid.[5]

Causality Behind Experimental Choices:

  • Choice of Base (K₂CO₃): Potassium carbonate is a sufficiently strong base to deprotonate the N-aminopyridinium salt, forming the reactive ylide intermediate necessary for the cycloaddition, while being mild enough to avoid unwanted side reactions.

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic interactions involved in the reaction mechanism.

  • Room Temperature Reaction: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and minimizing potential thermal decomposition of reactants or products.

Chemical Reactivity and Functionalization

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate possesses three key reactive sites: the bromo substituent at the 5-position, the ethyl ester at the 3-position, and the pyrazole and pyridine rings themselves. This multi-functionality is the cornerstone of its utility as a building block.

Diagram: Reactivity Map

G cluster_bromo 5-Bromo Group Reactivity cluster_ester 3-Ester Group Reactivity Building_Block Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Building_Block->Suzuki Pd catalyst, base, boronic acid/ester Buchwald Buchwald-Hartwig Amination (C-N bond formation) Building_Block->Buchwald Pd catalyst, ligand, base, amine Hydrolysis Hydrolysis (Carboxylic Acid Formation) Building_Block->Hydrolysis Base (e.g., NaOH) or Acid (e.g., HCl) Amidation Amidation (Amide Formation) Building_Block->Amidation Amine, heat or coupling agent G Building_Block Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Cross_Coupling Suzuki or Buchwald-Hartwig (Introduce R1 at 5-position) Building_Block->Cross_Coupling Hydrolysis Ester Hydrolysis Cross_Coupling->Hydrolysis Amide_Coupling Amide Coupling (Introduce R2 at 3-position) Hydrolysis->Amide_Coupling Final_Compound Diverse Library of Potential Kinase Inhibitors Amide_Coupling->Final_Compound

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

This document provides a comprehensive guide for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a validated synthetic protocol, explain the mechanistic underpinnings of the reaction, and provide practical insights for successful execution.

Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors and adenosine antagonists. The introduction of a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine core, as in the target molecule Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-93-7), provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies in drug discovery programs.[1]

The synthesis of this class of compounds is most commonly achieved through a [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or an electron-deficient alkene, to construct the bicyclic pyrazolo[1,5-a]pyridine core.[2][3][4]

Synthetic Strategy: A Multi-Step Approach

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate can be efficiently accomplished through a multi-step sequence. A common and effective strategy involves the initial formation of a 1-amino-3-bromopyridinium salt, which then undergoes a cycloaddition reaction with an appropriate propiolate ester.[5]

This application note will detail a robust protocol for the synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate, a closely related isomer, which provides a clear and adaptable template for the synthesis of the 5-bromo isomer by starting with the corresponding 4-bromopyridine derivative. The principles and procedures are directly translatable.

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a three-stage workflow: preparation of the aminating agent, formation of the N-aminopyridinium salt, and the final cycloaddition and aromatization to yield the target compound.

Synthesis_Workflow cluster_0 Stage 1: Aminating Agent Preparation cluster_1 Stage 2: N-Aminopyridinium Salt Formation cluster_2 Stage 3: Cycloaddition & Aromatization A Hydroxylamine-O-sulfonic acid B 3-Bromopyridine C 1-Amino-3-bromopyridinium sulfonate B->C Amination E Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate C->E [3+2] Cycloaddition D Ethyl propiolate D->E

Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyridine derivatives.[5] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-BromopyridineReagentCommercially Available---
Hydroxylamine-O-sulfonic acidReagentCommercially AvailableHandle with care, corrosive.
Ethyl propiolateReagentCommercially AvailableLachrymator, handle in fume hood.
Triethylamine (TEA)AnhydrousCommercially AvailableStore over molecular sieves.
Dichloromethane (DCM)AnhydrousCommercially Available---
Tetrahydrofuran (THF)AnhydrousCommercially Available---
Sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available---
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available---
Silica gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Step 1: Formation of 1-Amino-3-bromopyridinium sulfonate

  • To a solution of 3-bromopyridine (1.0 eq.) in an appropriate solvent such as tetrahydrofuran, add hydroxylamine-O-sulfonic acid (1.1 eq.) portion-wise at 0-5 °C.

  • Stir the resulting mixture at room temperature for 12-16 hours.

  • The formation of a precipitate indicates the formation of the 1-amino-3-bromopyridinium sulfonate salt.

  • Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain the salt, which can be used in the next step without further purification.

Causality: The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, leading to the formation of the N-N bond and the desired N-aminopyridinium salt. The use of a slight excess of the aminating agent ensures complete conversion of the starting pyridine.

Step 2: [3+2] Cycloaddition and Aromatization

  • Suspend the 1-amino-3-bromopyridinium sulfonate (1.0 eq.) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Add triethylamine (2.5 eq.) to the suspension and stir for 15-20 minutes at room temperature. This in-situ generation of the N-ylide is crucial.

  • Cool the reaction mixture to 0 °C and add ethyl propiolate (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Causality: Triethylamine acts as a base to deprotonate the N-aminopyridinium salt, forming the highly reactive 1,3-dipolar N-iminopyridinium ylide. This ylide then undergoes a [3+2] cycloaddition reaction with the electron-deficient alkyne (ethyl propiolate). The initial cycloadduct subsequently undergoes oxidative aromatization to yield the stable pyrazolo[1,5-a]pyridine ring system.

Mechanistic Insight: The [3+2] Cycloaddition

The core of this synthesis is the [3+2] cycloaddition reaction, a type of pericyclic reaction. The N-iminopyridinium ylide serves as a three-atom component (the 1,3-dipole), and the alkyne acts as the two-atom component (the dipolarophile).

Cycloaddition_Mechanism Ylide N-iminopyridinium ylide Cycloadduct Initial Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition Alkyne Ethyl propiolate Alkyne->Cycloadduct Product Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate Cycloadduct->Product Oxidative Aromatization

Caption: A simplified representation of the [3+2] cycloaddition and subsequent aromatization steps.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and distinct aromatic protons of the pyrazolo[1,5-a]pyridine ring system.
¹³C NMR Resonances for the carbonyl carbon of the ester, the sp² carbons of the heterocyclic core, and the carbons of the ethyl group.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₀H₉BrN₂O₂ (269.1 g/mol ).
Purity (HPLC) >95% (as per typical commercial availability).

Safety and Handling

  • Hydroxylamine-O-sulfonic acid: Corrosive and should be handled with care.

  • Ethyl propiolate: A lachrymator and should be handled in a well-ventilated fume hood.

  • Triethylamine: Flammable and has a strong odor.

  • Organic Solvents: Flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, and its isomers, is a well-established process that relies on the powerful [3+2] cycloaddition of N-iminopyridinium ylides. By following the detailed protocol and understanding the underlying chemical principles outlined in this application note, researchers can reliably access this valuable building block for further exploration in medicinal chemistry and drug discovery. The versatility of this synthetic route allows for the introduction of various substituents on both the pyridine and pyrazole rings, enabling the generation of diverse compound libraries for biological screening.

References

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. MDPI. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. MDPI. [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]

  • 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.

Sources

Application

Application Note & Protocol: One-Pot Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Strategic Overview: The Importance of the Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in modern drug discovery. Its rigid, planar structure and versatile substitu...

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Importance of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic system in modern drug discovery. Its rigid, planar structure and versatile substitution points make it an ideal backbone for designing potent and selective therapeutic agents. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including kinase inhibition, adenosine antagonism, and antiherpetic properties.[1] Furthermore, this structural framework is integral to drugs developed for treating neurological and central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety.[2]

Traditional multi-step syntheses of these compounds often suffer from drawbacks such as harsh reaction conditions, the need for pre-functionalized starting materials, and low overall yields. The development of one-pot, multicomponent, or tandem reactions represents a significant advancement, offering improved atom economy, reduced waste, and more efficient access to molecular diversity.[2][3]

This document provides a detailed protocol and scientific rationale for a highly efficient, metal-free, one-pot synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition reaction.[1]

Principle of the Synthesis: Oxidative [3+2] Cycloaddition

The featured methodology is based on the [3+2] cycloaddition reaction between an in situ generated N-iminopyridinium ylide (a 1,3-dipole) and an α,β-unsaturated carbonyl compound or alkene as the dipolarophile.[2][4] This reaction is a powerful tool for constructing five-membered rings. The key to this one-pot process is the subsequent oxidative aromatization of the initial cycloadduct, which proceeds under an oxygen atmosphere without the need for a metal catalyst, yielding the stable aromatic pyrazolo[1,5-a]pyridine system.[1]

Reaction Mechanism

The reaction proceeds through a well-orchestrated sequence of steps. Understanding this mechanism is crucial for troubleshooting and adapting the protocol for different substrates.

  • Ylide Formation: The N-aminopyridine is oxidized to generate a reactive N-iminopyridinium ylide intermediate.

  • [3+2] Cycloaddition: The ylide, acting as a 1,3-dipole, reacts with the α,β-unsaturated compound (dipolarophile) to form a transient dihydropyrazolopyridine intermediate.[5]

  • Oxidative Aromatization: The intermediate undergoes oxidation, facilitated by molecular oxygen from the air, coupled with dehydration to yield the final, stable aromatic pyrazolo[1,5-a]pyridine product.[1][2]

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Aromatization A N-Aminopyridine B N-Iminopyridinium Ylide (1,3-Dipole) A->B Oxidation (O2) D Cycloadduct Intermediate B->D C α,β-Unsaturated Carbonyl Compound C->D E Pyrazolo[1,5-a]pyridine (Final Product) D->E Oxidation & Dehydration (-H2O)

Caption: Figure 1: Plausible Reaction Mechanism.

Experimental Protocol: Metal-Free Synthesis

This protocol is adapted from the work of Ravi, C. et al., which describes a robust, room-temperature synthesis.[1]

Materials and Reagents
  • N-Aminopyridine derivative: (e.g., 1-amino-2-methylpyridinium iodide)

  • α,β-Unsaturated carbonyl compound: (e.g., Chalcone, ethyl cinnamate)

  • Base: (e.g., Potassium carbonate, K₂CO₃)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Atmosphere: Oxygen (O₂) balloon or ambient air

  • Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment.

  • Reagents for work-up and purification: Ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography.

Experimental Workflow

The overall process is streamlined for efficiency, moving from reaction setup to product isolation in a single continuous workflow.

Caption: Figure 2: One-Pot Synthesis Workflow.

Step-by-Step Methodology (Representative Example)

Synthesis of 2-phenyl-3-benzoyl-pyrazolo[1,5-a]pyridine:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-aminopyridinium iodide (1.0 mmol, 1.0 eq), chalcone (1.0 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Initiation: Fit the flask with a balloon filled with oxygen (O₂).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) every 1-2 hours. The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrazolo[1,5-a]pyridine derivative.

  • Validation: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Substrate Scope and Performance

The described protocol is versatile and accommodates a range of substituents on both the N-aminopyridine and the alkene partner. The yields are generally good to excellent, demonstrating the robustness of this one-pot method.[1]

EntryN-Aminopyridinium Saltα,β-Unsaturated CompoundProductYield (%)[1]
11-Aminopyridinium iodideChalcone2-Phenyl-3-benzoyl-pyrazolo[1,5-a]pyridine92
21-Amino-4-methylpyridinium iodideChalcone6-Methyl-2-phenyl-3-benzoyl-pyrazolo[1,5-a]pyridine89
31-Aminopyridinium iodide(E)-Ethyl cinnamateEthyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate85
41-Aminopyridinium iodide(E)-1,3-Diphenylprop-2-en-1-one2,3-Diphenylpyrazolo[1,5-a]pyridine95
51-Amino-2-methylpyridinium iodide(E)-4-Nitrocinnamic acid2-(4-Nitrophenyl)-pyrazolo[1,5-a]pyridine-3-carboxylic acid78
61-Aminopyridinium iodideBenzylideneacetone3-Acetyl-2-phenylpyrazolo[1,5-a]pyridine81

Table 1: Representative yields for the one-pot synthesis of various pyrazolo[1,5-a]pyridine derivatives. Data sourced from Ravi, C. et al. (2017).[1]

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or yields are low, ensure the base (K₂CO₃) is anhydrous and freshly ground. The quality of the NMP can also be critical; use a dry, high-purity grade. While the reaction works with ambient air, using an O₂ balloon can sometimes accelerate the final oxidation step and improve yields.

  • Side Product Formation: Incomplete oxidation can lead to the formation of dihydropyrazolo[1,5-a]pyridine intermediates. Extending the reaction time or ensuring good exposure to the oxygen atmosphere can mitigate this.

  • Purification Challenges: Some products may co-elute with residual NMP. Ensure the aqueous work-up is thorough to remove the majority of the high-boiling solvent before chromatography.

Conclusion

The one-pot oxidative [3+2] cycloaddition offers a highly efficient, scalable, and environmentally benign route to the synthesis of medicinally relevant pyrazolo[1,5-a]pyridine derivatives.[6] By eliminating the need for metal catalysts and proceeding under mild, room-temperature conditions, this protocol provides a practical and powerful tool for academic research and industrial drug development, facilitating the rapid generation of diverse compound libraries for biological screening.[1]

References

  • Ravi, C., Samanta, S., Mohan, D. C., Reddy, N. N. K., & Adimurthy, S. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513–2522. Available at: [Link]

  • Reddy, C. R., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13833–13843. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Ibrahim, H. M., Behbehani, H., & Mostafa, N. S. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7656–7663. Available at: [Link]

  • Wang, J., et al. (2019). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Kaur, N. (2012). Dipyrazolo[1,5-a:4',3'-c]pyridines - A New Heterocyclic System Accessed via Multicomponent Reaction. Beilstein Journal of Organic Chemistry, 8, 2223–2229. Available at: [Link]

  • Hao, B.-Q., Xu, W.-R., Meng, F.-C., & Duan, G.-Y. (2016). A Novel and Efficient Approach to Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Tandem Reaction. Request PDF. Available at: [Link]

  • Iaroshenko, V. O., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7913. Available at: [Link]

Sources

Method

The Alchemist's Guide to Pyrazolo[1,5-a]pyridines: Advanced Cyclocondensation Strategies

For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of the synthesis of pyrazolo[1,a]pyridines, a class of nitrogen-containing heterocyclic compounds that have garnered...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the synthesis of pyrazolo[1,a]pyridines, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents, make them a privileged scaffold in drug discovery.[1][3] This guide provides an in-depth analysis of key cyclocondensation strategies, moving beyond simple procedural lists to offer insights into the causality of experimental choices and self-validating protocols.

The Significance of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine motif is a fused bicyclic system that is a cornerstone in the development of therapeutic agents.[2] Its rigid structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. The ability to functionalize various positions on the ring system allows for the fine-tuning of physicochemical properties and pharmacological activity.

I. The Workhorse: [3+2] Cycloaddition of N-Aminopyridinium Ylides

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction of N-aminopyridinium ylides with suitable dipolarophiles.[4][5] This approach offers a high degree of flexibility in introducing a wide range of substituents.

Mechanistic Insights

The reaction proceeds through the in situ generation of an N-aminopyridinium ylide from an N-aminopyridinium salt in the presence of a base. This ylide, a 1,3-dipole, then undergoes a cycloaddition with a two-atom component (the dipolarophile), typically an alkyne or an alkene bearing electron-withdrawing groups. Subsequent aromatization, often through oxidation, yields the stable pyrazolo[1,5-a]pyridine ring system.

Diagram: Generalized Mechanism of [3+2] Cycloaddition

G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Aromatization N-Aminopyridinium_Salt N-Aminopyridinium Salt Ylide N-Aminopyridinium Ylide (1,3-dipole) N-Aminopyridinium_Salt->Ylide - H+ Base Base Base->N-Aminopyridinium_Salt Cycloadduct Dihydropyrazolo- [1,5-a]pyridine Intermediate Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkyne, Alkene) Dipolarophile->Cycloadduct Product Pyrazolo[1,5-a]pyridine Cycloadduct->Product - 2H+ Oxidant Oxidant Oxidant->Cycloadduct

Caption: Formation of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition with α,β-Unsaturated Carbonyl Compounds

This protocol details a room-temperature, metal-free synthesis of functionalized pyrazolo[1,5-a]pyridines.[6] The use of N-methylpyrrolidone (NMP) as the solvent and an oxygen atmosphere are key to the success of this transformation.

Experimental Protocol:

  • Reactant Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and N-methylpyrrolidone (NMP) (3 mL).

  • Reaction Setup: Seal the flask with a septum and purge with oxygen gas from a balloon for 2-3 minutes.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under an oxygen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove the NMP.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired pyrazolo[1,5-a]pyridine.

Data Summary:

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundYield (%)Reference
1N-aminopyridineChalcone92[6]
2N-aminopyridine(E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one88[6]
33-methyl-N-aminopyridineChalcone85[6]
4N-aminopyridineBenzylideneacetone75[6]

Causality of Choices:

  • NMP as Solvent: NMP is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the ylide. Its high boiling point is not critical here as the reaction is at room temperature, but its polarity is key.

  • Oxygen Atmosphere: Oxygen acts as the terminal oxidant in the aromatization step, making this a green and atom-economical process.

  • Room Temperature: The mild reaction conditions enhance the functional group tolerance of the protocol.

Protocol 2: TEMPO-Mediated [3+2] Annulation-Aromatization

This method utilizes (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a dual-function reagent, acting as both a Lewis acid and an oxidant.[7][8] This approach provides excellent yields and high regioselectivity.[7][8]

Experimental Protocol:

  • Reactant Preparation: In a sealed tube, combine the N-aminopyridine (0.2 mmol), the α,β-unsaturated compound (0.3 mmol), and TEMPO (0.4 mmol) in 1,2-dichloroethane (DCE) (1.0 mL).

  • Reaction Execution: Heat the sealed tube at 100 °C for 12 hours.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield the pure pyrazolo[1,5-a]pyridine.

Data Summary:

EntryN-Aminopyridineα,β-Unsaturated CompoundYield (%)Reference
1N-aminopyridineAcrylonitrile95[8]
2N-aminopyridineMethyl acrylate85[8]
33-methoxy-N-aminopyridineAcrylonitrile92[8]
4N-aminopyridinePhenyl vinyl sulfone63[8]

Causality of Choices:

  • TEMPO: TEMPO's role as a Lewis acid activates the α,β-unsaturated compound towards nucleophilic attack by the ylide. Subsequently, it acts as an oxidant to drive the aromatization of the cycloadduct.

  • DCE as Solvent: DCE is a non-polar solvent that is stable at the elevated reaction temperature.

  • Sealed Tube: The use of a sealed tube is necessary to prevent the evaporation of the solvent at 100 °C and to maintain a closed system for the reaction.

II. Cross-Dehydrogenative Coupling (CDC) Strategy

An alternative and efficient route to pyrazolo[1,5-a]pyridines involves a cross-dehydrogenative coupling reaction. This method avoids the pre-functionalization of starting materials, thus improving atom economy.

Mechanistic Insights

This strategy involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. A plausible mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl substrate. The resulting intermediate undergoes oxidative dehydrogenation, facilitated by molecular oxygen, followed by cyclization and dehydration to furnish the final product.[4][9]

Diagram: Workflow for CDC Synthesis of Pyrazolo[1,5-a]pyridines

G Start Start Reactants Combine N-amino-2-iminopyridine, 1,3-dicarbonyl compound, ethanol, and acetic acid Start->Reactants Atmosphere Establish O2 atmosphere (1 atm) Reactants->Atmosphere Heating Stir at 130 °C for 18 h Atmosphere->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Workup Cool, concentrate, and add water Monitoring->Workup Reaction Complete Extraction Extract with ethyl acetate Workup->Extraction Purification Dry, concentrate, and purify by column chromatography Extraction->Purification Product Final Product: Substituted Pyrazolo[1,5-a]pyridine Purification->Product

Caption: A step-by-step workflow for the CDC synthesis of pyrazolo[1,5-a]pyridines.

Protocol 3: AcOH and O₂-Promoted Cross-Dehydrogenative Coupling

This protocol describes a catalyst-free method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridines.[4]

Experimental Protocol:

  • Reactant Preparation: Prepare separate solutions of the 1-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Reaction Setup: Combine the solutions in a reaction vessel and add acetic acid (1.08 g, 6 equiv).

  • Reaction Execution: Stir the mixture at 130 °C for 18 hours under an oxygen atmosphere (1 atm).

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolo[1,5-a]pyridine.

Data Summary:

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundYield (%)Reference
11-amino-4-phenyl-2-imino-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate92[4][9]
21-amino-4-(4-chlorophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate90[4][9]
31-amino-4-phenyl-2-imino-1,2-dihydropyridine-3-carbonitrileAcetylacetone81[4][9]
41-amino-4-phenyl-2-imino-1,2-dihydropyridine-3-carbonitrileDimedone75[4][9]

Causality of Choices:

  • Acetic Acid: Acts as a proton source to activate the iminopyridine and also as a solvent component.

  • Molecular Oxygen: Serves as the terminal oxidant for the dehydrogenative step.

  • High Temperature: The elevated temperature is necessary to overcome the activation energy for the C-H activation and subsequent cyclization.

III. Divergent and Regioselective Synthesis

A notable advancement in the field is the development of methods that allow for the divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines from simple starting materials.[10] This provides access to specific isomers that may be challenging to obtain through traditional methods.[11]

Protocol 4: Regioselective Synthesis from a Versatile Enamine Intermediate

This protocol allows for the regioselective formation of 2-substituted pyrazolo[1,5-a]pyridines from a common enamine intermediate.[10]

Experimental Protocol:

Part A: Formation of the Enamine Intermediate

  • Reactant Preparation: To a solution of the corresponding 2-pyridylacetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 16 hours.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Part B: Cyclization to Pyrazolo[1,5-a]pyridine

  • Reactant Preparation: Dissolve the crude enamine intermediate (1.0 equiv) in ethanol (0.1 M).

  • Reagent Addition: Add hydrazine hydrate (1.5 equiv) to the solution.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired pyrazolo[1,5-a]pyridine.

Data Summary:

Entry2-PyridylacetateYield of Pyrazolo[1,5-a]pyridine (%)Reference
1Methyl 2-(pyridin-2-yl)acetate65[10]
2Methyl 2-(4-bromopyridin-2-yl)acetate58[10]
3Methyl 2-(4-methoxypyridin-2-yl)acetate45[10]
4Methyl 2-(4-cyanopyridin-2-yl)acetate35[10]

Causality of Choices:

  • DMF-DMA: Acts as a one-carbon electrophile and a dehydrating agent to form the enamine intermediate.

  • Hydrazine Hydrate: Serves as the nitrogen source for the formation of the pyrazole ring.

  • Two-Step, One-Pot Potential: While presented as two parts, this sequence can often be performed in a one-pot fashion, enhancing efficiency.

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines is a dynamic field of research with significant implications for drug discovery. The cyclocondensation reactions detailed in this guide, particularly the [3+2] cycloaddition and cross-dehydrogenative coupling strategies, offer robust and versatile platforms for the construction of this important heterocyclic scaffold. By understanding the underlying mechanisms and the rationale behind the chosen experimental conditions, researchers can effectively and efficiently synthesize a diverse library of pyrazolo[1,5-a]pyridine derivatives for further investigation. The continued development of novel, regioselective, and environmentally benign synthetic methods will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged structure.

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters - ACS Publications. [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters - ACS Publications. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. American Chemical Society. [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. ResearchGate. [Link]

  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically... ResearchGate. [Link]

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]

  • Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF. ResearchGate. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][10]triazines. NIH. [Link]

  • Synthesis of Pyrazolo[1,5-A]Pyridines: [3+2] Cycloaddition of N-Aminopyridines and Enaminones | Request PDF. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. [Link]

  • Green One‐Pot Solvent‐Free Synthesis of Pyrazolo[1,5‐a]pyrimidines, Azolo[3,4‐d]pyridiazines, and Thieno[2,3‐b]pyridines Containing Triazole Moiety. Semantic Scholar. [Link]

  • Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. PubMed. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Gold‐Catalyzed Synthesis of Pyrazolo[1,5‐a]pyridines Regioselectively via 6‐endo‐dig Cyclization | Request PDF. ResearchGate. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]

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Sources

Application

Application Notes & Protocols: Strategic Functionalization of the Pyrazolo[1,5-a]pyridine 5-Position

Prepared by: Gemini, Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyridine Scaffold The pyrazolo[1,5-a]pyridine system is a fused, bicyclic N-heterocycle that has garnered significant attention in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system is a fused, bicyclic N-heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, exhibiting diverse pharmacological activities including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4][5][6] Its rigid, planar structure provides a well-defined orientation for substituents to interact with protein binding sites, making it an attractive core for drug design and development.[1][7]

Strategic Importance of C5-Functionalization

While modifications at all positions of the pyrazolo[1,5-a]pyridine core have been explored, the 5-position holds strategic importance for modulating a molecule's physicochemical and biological properties. Substituents at C5 project into a distinct vector of chemical space, allowing for fine-tuning of parameters such as solubility, metabolic stability, and target-specific interactions. However, the inherent electronic nature of the pyridine ring makes direct functionalization at the C5 (and C3) positions challenging compared to the C7 position.[8] Consequently, robust and versatile synthetic strategies are required to access this key position.

This guide provides an in-depth overview of validated methodologies for introducing functionality at the C5-position, focusing on two primary pathways:

  • Pathway A: Halogenation of the C5-position to create a versatile synthetic handle, followed by metal-catalyzed cross-coupling reactions.

  • Pathway B: Direct C-H activation at the C5-position for a more atom-economical approach.

Pathway A: Halogenation and Subsequent Cross-Coupling

This is the most established and versatile route for elaborating the C5-position. It involves a two-step process: initial installation of a halogen (typically bromine) to act as a leaving group, followed by a transition-metal-catalyzed reaction to form new carbon-carbon or carbon-nitrogen bonds.

Step 1: Regioselective Halogenation at C5

Direct electrophilic halogenation of the pyridine ring is often difficult due to its electron-deficient character.[8][9] Therefore, achieving C5 selectivity on the pyrazolo[1,5-a]pyridine core requires specific conditions or synthetic strategies that may involve multi-step sequences or specialized reagents. While C3 halogenation has been more commonly reported, C5 functionalization often relies on building the scaffold from an already substituted pyridine precursor. However, for post-scaffold construction halogenation, reagents like N-Bromosuccinimide (NBS) can be employed, though reaction conditions must be carefully controlled to favor C5 substitution over other positions.

Protocol 1: C5-Bromination of Pyrazolo[1,5-a]pyridine

This protocol provides a general starting point for the bromination of an existing pyrazolo[1,5-a]pyridine scaffold. Optimization is often required based on the substituents already present on the ring system.

Materials:

  • Pyrazolo[1,5-a]pyridine substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 - 1.5 equiv)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyrazolo[1,5-a]pyridine substrate and the chosen solvent (e.g., Acetonitrile).

  • Stir the solution until the substrate is fully dissolved.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. Causality Note: Portion-wise addition helps to control the reaction exotherm and can improve regioselectivity.

  • Heat the reaction mixture to 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 5-bromo-pyrazolo[1,5-a]pyridine.

Step 2: Metal-Catalyzed Cross-Coupling of 5-Bromo-pyrazolo[1,5-a]pyridine

The installed C5-bromo group is a highly effective handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organic halide with an organoboron compound.[10][11] It is widely used to form biaryl linkages, which are common motifs in pharmaceuticals.[12]

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Suzuki Coupling Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine NBS NBS, Solvent, Heat Pyrazolo_Pyridine->NBS Bromo_Product 5-Bromo-pyrazolo[1,5-a]pyridine NBS->Bromo_Product Catalyst Pd Catalyst, Ligand, Base Bromo_Product->Catalyst Bromo_Product->Catalyst Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Catalyst Final_Product_Suzuki 5-Aryl-pyrazolo[1,5-a]pyridine Catalyst->Final_Product_Suzuki

Caption: Workflow for C5-Arylation via Halogenation and Suzuki Coupling.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-pyrazolo[1,5-a]pyridine

Materials:

  • 5-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ with a ligand like SPhos (2-5 mol%)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent system: Toluene/Water, Dioxane/Water, or Ethanol/Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the 5-bromo-pyrazolo[1,5-a]pyridine, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if using a two-part system). Expertise Note: The choice of ligand is critical. For heteroaromatic substrates, electron-rich, bulky phosphine ligands like SPhos or XPhos often provide superior results by promoting the reductive elimination step and preventing catalyst decomposition.[13][14]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-pyrazolo[1,5-a]pyridine product.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[15] This reaction has revolutionized the synthesis of arylamines, which are prevalent in drug candidates.[16][17]

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Buchwald-Hartwig Amination Pyrazolo_Pyridine Pyrazolo[1,5-a]pyridine NBS NBS, Solvent, Heat Pyrazolo_Pyridine->NBS Bromo_Product 5-Bromo-pyrazolo[1,5-a]pyridine NBS->Bromo_Product Catalyst Pd Catalyst, Ligand, Base Bromo_Product->Catalyst Bromo_Product->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Final_Product_BH 5-Amino-pyrazolo[1,5-a]pyridine Catalyst->Final_Product_BH

Caption: Workflow for C5-Amination via Halogenation and Buchwald-Hartwig Coupling.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-pyrazolo[1,5-a]pyridine

Materials:

  • 5-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Palladium pre-catalyst: Pd₂(dba)₃ (2-5 mol%) with a ligand like BINAP or Xantphos, or a pre-formed catalyst like XPhos-Pd-G3.

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere, add the 5-bromo-pyrazolo[1,5-a]pyridine, the palladium catalyst/ligand, and the base. Trustworthiness Note: Using a glovebox for dispensing the catalyst and base is highly recommended as they can be air and moisture sensitive, ensuring reaction reproducibility.[18]

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the anhydrous solvent, followed by the amine coupling partner via syringe.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor reaction progress by LC-MS.

  • Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Pathway B: Direct C5 C-H Functionalization

Direct C-H functionalization represents a more modern, step-economical approach by avoiding the pre-functionalization (halogenation) step.[19] However, controlling regioselectivity can be a significant challenge. For pyrazolo[1,5-a]pyridines, C-H activation often favors the C7 or C3 positions.[20][21] Achieving C5-selectivity typically requires substrates with specific electronic properties or the use of directing groups.

Protocol 4: Palladium-Catalyzed Direct C5-Arylation (Substrate-Dependent)

This protocol is highly dependent on the specific substrate and arylating agent. The conditions provided are a general starting point based on methodologies developed for related heterocycles.[20][22]

Materials:

  • Pyrazolo[1,5-a]pyridine substrate (1.0 equiv)

  • Aryl halide (iodide or bromide) (2.0 - 3.0 equiv)

  • Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) or a similar bulky phosphine (10-20 mol%)

  • Base/Additive: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃); a pivalic acid (PivOH) additive is often beneficial.

  • Solvent: Anhydrous Toluene, Xylene, or Dioxane

Procedure:

  • In a sealed reaction tube, combine the pyrazolo[1,5-a]pyridine substrate, aryl halide, palladium catalyst, ligand, and base/additive.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent via syringe.

  • Seal the tube tightly and heat to a high temperature (120-160 °C). Causality Note: High temperatures are typically required to facilitate the C-H activation step, which is often the rate-determining step in the catalytic cycle.

  • Stir the reaction for 12-24 hours. Monitor by LC-MS or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography. A careful analysis of the product mixture is essential to confirm the regioselectivity of the arylation.

Data Summary: Comparative Overview of C5-Functionalization Methods

Method Reaction Type Key Reagents Typical Temp. Advantages Challenges
Suzuki-Miyaura Coupling C-C Bond Formation5-Bromo-Py-Py, Arylboronic Acid, Pd Catalyst, Base80-110 °CHigh yields, broad scope, functional group tolerance.[11][14]Requires pre-halogenation; potential for boronic acid decomposition.
Buchwald-Hartwig Amination C-N Bond Formation5-Bromo-Py-Py, Amine, Pd Catalyst, Strong Base90-120 °CExcellent for diverse amine installation, crucial for medicinal chemistry.[15][17]Requires pre-halogenation; sensitive to air/moisture.
Direct C-H Arylation C-C Bond FormationPy-Py, Aryl Halide, Pd Catalyst, Ligand, Additive120-160 °CAtom and step-economical, avoids pre-functionalization.[19][20]Controlling C5-regioselectivity is difficult; harsh conditions.

Conclusion

The functionalization of the C5-position of the pyrazolo[1,5-a]pyridine scaffold is a key strategy in the development of novel therapeutics and functional materials. While direct C-H activation at this site remains a developing field, the well-established pathway of C5-halogenation followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions provides a robust, versatile, and reliable platform for researchers. The protocols and insights provided in this guide offer a solid foundation for scientists and drug development professionals to successfully synthesize and explore this important chemical space.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub.
  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Rel
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
  • Direct C−H arylation of pyrazolo[1,5‐a]pyridines and pyrazolo[1,5‐a]pyrimidines.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Sheffield.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogen
  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
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  • Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (VI and VII).
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Biologically active derivatives of pyrazolo[1,5-a]pyridine.
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Method

The Pyrazolo[1,5-a]pyridine Scaffold: A Privileged Framework for Kinase Inhibitor Drug Discovery

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their frequent dysregulation in various malignancies.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their frequent dysregulation in various malignancies.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and within this field, the pyrazolo[1,5-a]pyridine scaffold has garnered significant attention as a "privileged" heterocyclic structure.[3][4] Its inherent drug-like properties and synthetic tractability have made it a cornerstone for the development of potent and selective inhibitors against a range of kinase targets.[3][5] This guide provides an in-depth exploration of the application of pyrazolo[1,5-a]pyridines as kinase inhibitors, offering detailed protocols and insights for researchers in drug discovery and development.

The pyrazolo[1,5-a]pyridine core acts as a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase active site.[4] This fundamental mechanism, coupled with the scaffold's amenability to chemical modification at multiple positions, allows for the fine-tuning of inhibitory activity, selectivity, and pharmacokinetic profiles.[1][3] This has led to the successful development of several clinically approved drugs and numerous candidates in clinical trials targeting kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[3][4][6][7]

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Pyrazolo[1,5-a]pyridine-based inhibitors predominantly function as ATP-competitive inhibitors.[1][2] They achieve this by occupying the ATP-binding pocket of the kinase, a highly conserved region that is essential for the phosphotransfer reaction. The bicyclic core of the pyrazolo[1,5-a]pyridine scaffold typically forms crucial hydrogen bond interactions with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme.[4] These interactions anchor the inhibitor in the active site, preventing ATP from binding and subsequently inhibiting the phosphorylation of downstream substrates.

The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for the introduction of various substituents at different positions, which can extend into other regions of the ATP-binding site, such as the affinity pocket and the hydrophobic region.[8] These additional interactions are critical for enhancing potency and achieving selectivity for a specific kinase or kinase family.[8]

To illustrate this, consider the inhibition of a generic receptor tyrosine kinase (RTK) signaling pathway:

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization ATP ATP Substrate Substrate RTK->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Proliferation, Survival, etc. Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Inhibitor->RTK Competitive Inhibition

Figure 1: General mechanism of a pyrazolo[1,5-a]pyridine inhibitor targeting an RTK.

Key Kinase Targets and Structure-Activity Relationship (SAR) Insights

The pyrazolo[1,5-a]pyridine scaffold has been successfully employed to target a diverse array of kinases. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these inhibitors.[1][6]

Kinase Target Family Key SAR Insights Example Compounds/Drugs Therapeutic Area
Trk (Tropomyosin receptor kinases) The pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the hinge residue Met592. Substitutions at the 3- and 5-positions are crucial for potency and selectivity.[6] For instance, a carboxamide group at the 3-position and a substituted pyrrolidine at the 5-position significantly enhance TrkA inhibition.[6]Larotrectinib, Entrectinib, RepotrectinibNTRK fusion-positive cancers
CDK (Cyclin-dependent kinases) Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring influence selectivity against different CDK family members.[9][10](Experimental Compounds)Cancer
PI3K (Phosphoinositide 3-kinases) A morpholine group at the C7 position is a key structural motif for potent PI3Kδ inhibition, forming a hydrogen bond with Val-828 in the hinge region.[8] Indole derivatives at the C5 position can form an additional hydrogen bond with Asp-787, enhancing selectivity.[8](Experimental Compounds, e.g., CPL302253)Inflammatory diseases, Cancer
CSK (C-terminal Src Kinase) Replacing a pyridazinone hinge binder with a pyrazolo[1,5-a]pyridine significantly improves cellular potency.[11](Experimental Compounds)Immuno-oncology

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the evaluation of novel pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The luminescence-based signal is inversely correlated with the inhibitory activity of the test compound.

Rationale: The ADP-Glo™ assay is a robust and high-throughput method for determining the IC50 values of kinase inhibitors. Its high sensitivity allows for the use of low enzyme and substrate concentrations, mimicking physiological conditions more closely.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the pyrazolo[1,5-a]pyridine test compounds in 100% DMSO to create stock solutions (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in a suitable buffer (e.g., 1x reaction buffer) to generate a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the target kinase, the appropriate substrate (e.g., a specific peptide or protein), and ATP in a reaction buffer. The specific concentrations will depend on the kinase being assayed.

    • In a 96-well or 384-well plate, add a small volume (e.g., 5 µL) of the diluted compound solutions.

    • Initiate the kinase reaction by adding the kinase reaction mixture (e.g., 15 µL) to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • ADP-Glo™ Reagent Addition:

    • After incubating the kinase reaction for a set period (e.g., 60 minutes at room temperature), add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for a specified time (e.g., 40 minutes at room temperature).

  • Kinase Detection Reagent Addition and Signal Measurement:

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for a specified time (e.g., 30 minutes at room temperature).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ADP_Glo_Workflow Start Start Compound_Prep 1. Compound Dilution (Pyrazolo[1,5-a]pyridine) Start->Compound_Prep Kinase_Reaction 2. Kinase Reaction (Kinase + Substrate + ATP) Compound_Prep->Kinase_Reaction Incubation1 3. Incubation Kinase_Reaction->Incubation1 ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubation1->ADP_Glo_Reagent Incubation2 5. Incubation ADP_Glo_Reagent->Incubation2 Detection_Reagent 6. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation2->Detection_Reagent Incubation3 7. Incubation Detection_Reagent->Incubation3 Measure_Luminescence 8. Measure Luminescence Incubation3->Measure_Luminescence Data_Analysis 9. Data Analysis (Calculate IC50) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of the pyrazolo[1,5-a]pyridine inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Rationale: Moving from a biochemical to a cellular context is a critical step in drug discovery. This assay assesses the compound's ability to penetrate cell membranes and inhibit the target kinase in a more physiologically relevant environment, ultimately leading to a reduction in cell viability.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium and conditions.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere and resume growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compounds in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the various concentrations of the test compounds.

    • Include vehicle control (e.g., DMSO) wells.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Cell Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.

    • Incubate as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Target Engagement Assay in Cells (e.g., Western Blot for Phospho-protein)

This assay confirms that the observed anti-proliferative effects are due to the inhibition of the target kinase by measuring the phosphorylation status of a known downstream substrate.

Rationale: A reduction in the phosphorylation of a direct downstream substrate provides strong evidence of target engagement by the inhibitor within the cellular context. This helps to validate the mechanism of action.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in larger plates (e.g., 6-well plates) and allow them to attach.

    • Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine inhibitor for a specific duration (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against the total form of the substrate or a housekeeping protein (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein or loading control signal.

    • Compare the levels of the phosphorylated substrate in the treated samples to the untreated control to demonstrate a dose-dependent decrease.

Future Directions and Challenges

Despite the successes, challenges in the development of pyrazolo[1,5-a]pyridine-based kinase inhibitors remain, including overcoming acquired drug resistance, minimizing off-target effects, and improving bioavailability.[1][2] Future research will likely focus on:

  • Development of Covalent and Allosteric Inhibitors: To address resistance mutations and improve selectivity.

  • Targeting Novel Kinases: Expanding the application of the pyrazolo[1,5-a]pyridine scaffold to previously "undruggable" kinases.

  • Rational Design and Computational Approaches: Utilizing structural biology and computational modeling to design next-generation inhibitors with improved properties.[12]

The pyrazolo[1,5-a]pyridine scaffold is a testament to the power of medicinal chemistry in developing targeted therapies. Its continued exploration promises to yield even more effective and selective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available from: [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Exploring the scaffold universe of kinase inhibitors. - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available from: [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH. Available from: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available from: [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available from: [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available from: [Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - Semantic Scholar. Semantic Scholar. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing. Available from: [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available from: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available from: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]

Sources

Application

Application Notes & Protocols: Development of Novel Anti-inflammatory Agents from Pyrazolo[1,5-a]pyrimidines

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology. Abstract: This guide provides a comprehensive framework for the discovery and prec...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and immunology.

Abstract: This guide provides a comprehensive framework for the discovery and preclinical development of novel anti-inflammatory agents based on the pyrazolo[1,5-a]pyrimidine scaffold. This privileged heterocyclic system offers significant synthetic tractability and the potential to modulate multiple key targets in inflammatory pathways.[1][2][3][4] We present detailed, field-proven protocols for the synthesis of compound libraries, a tiered in vitro screening cascade to assess anti-inflammatory activity, methodologies for elucidating the mechanism of action, and a standard in vivo model for evaluating preclinical efficacy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific discovery programs.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Inflammation

Inflammation is a fundamental protective response to infection or tissue injury, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[5] While existing therapies, like nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, are effective, they are often associated with significant side effects, creating a persistent need for safer and more targeted therapeutics.

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[3][4] Its rigid, planar structure and the synthetic accessibility of its periphery make it an ideal scaffold for designing selective inhibitors against various enzyme families, particularly protein kinases.[3][6] Many of the signaling molecules that orchestrate the inflammatory response are kinases, including Mitogen-Activated Protein Kinases (MAPKs), Janus kinases (JAKs), and Phosphoinositide 3-kinases (PI3Ks), as well as enzymes like Cyclooxygenase-2 (COX-2).[7][8][9][10] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent inhibitors of these targets, demonstrating their vast potential in the anti-inflammatory arena.[9][11][12][13]

This document outlines a strategic workflow, from chemical synthesis to in vivo validation, for identifying and advancing novel pyrazolo[1,5-a]pyrimidine-based anti-inflammatory drug candidates.

Section 1: Synthesis and Library Generation

The cornerstone of a successful drug discovery campaign is the ability to rapidly generate diverse chemical matter. The most common and versatile approach for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or a functionalized equivalent.[3][4][14][15] This strategy allows for the introduction of diversity at multiple positions of the final scaffold by simply varying the substitution on the two starting materials.

Experimental Workflow: Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Storage A Reactants: 5-Aminopyrazole Derivative + 1,3-Biselectrophile B Reaction Setup (Solvent, Catalyst, Temp) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Quenching & Extraction C->D Step 3 E Column Chromatography D->E Step 4 F Solvent Evaporation E->F Step 5 G Characterization (NMR, HRMS) F->G Step 6 H Final Compound (Purity >95%) G->H Step 7 G A Compound Library (Pyrazolo[1,5-a]pyrimidines) B Primary Screen: LPS-induced NO/TNF-α in Macrophages A->B C Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->C Parallel Screen D Hit Identification (Potent & Non-toxic) B->D C->D E Secondary Screen: COX-1/COX-2 Selectivity Assay D->E F Lead Candidate Selection (Potent, Selective, Non-toxic) E->F G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates TAK1 TAK1 TLR4->TAK1 Activates IkB IκBα IKK->IkB Phosphorylates (P) Leads to Degradation p65 p65 IkB->p65 Inhibits Nucleus_NFKB Nucleus p65->Nucleus_NFKB Translocates p50 p50 p50->Nucleus_NFKB Translocates Genes_NFKB Pro-inflammatory Genes (TNF-α, iNOS) Nucleus_NFKB->Genes_NFKB Activates Transcription MKKs MKK3/6, MKK4/7 TAK1->MKKs MAPKs p38, JNK MKKs->MAPKs Phosphorylates (P) Nucleus_MAPK Nucleus MAPKs->Nucleus_MAPK Translocates AP1 AP-1 Nucleus_MAPK->AP1 Activates Genes_MAPK Pro-inflammatory Genes AP1->Genes_MAPK Activates Transcription G A Lead Candidate Selection (from In Vitro Data) B Animal Acclimatization (e.g., Sprague-Dawley Rats) A->B C Drug Administration (e.g., Oral Gavage) B->C D Induction of Inflammation (Carrageenan Injection) C->D 1 hr pre-induction E Measurement of Edema (Plethysmometer) D->E Hourly for 4-6 hrs F Data Analysis (% Inhibition) E->F G Efficacy Confirmed F->G

Sources

Method

The Strategic Utility of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in Advanced Materials Science

Introduction: A Versatile Heterocyclic Building Block Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a key heterocyclic compound that has emerged as a strategic building block in the synthesis of functional organi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a key heterocyclic compound that has emerged as a strategic building block in the synthesis of functional organic materials. Its unique bicyclic structure, featuring a π-electron rich pyrazole fused to a π-deficient pyridine ring, imparts desirable electronic and photophysical properties. The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position offers orthogonal handles for chemical modification, making it an exceptionally versatile precursor for creating complex molecular architectures. This guide provides an in-depth exploration of its potential applications in materials science, with a focus on organic electronics, and furnishes detailed protocols for its synthesis and derivatization.

The pyrazolo[1,5-a]pyridine core is noted for its high thermal stability and tunable electronic properties, which are critical for applications in devices such as Organic Light-Emitting Diodes (OLEDs).[1] The strategic placement of the bromo and ester groups allows for precise tuning of the molecule's frontier molecular orbitals (HOMO/LUMO levels) and the introduction of various functional moieties to enhance properties like charge transport, emission color, and quantum efficiency.[2]

Core Molecular Attributes and Synthetic Rationale

The inherent chemical functionalities of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate dictate its utility as a precursor for advanced materials.

  • The Bromine Handle (C5-Position): The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, or alkynyl substituents, enabling the extension of the π-conjugated system. This is a cornerstone for the synthesis of organic semiconductors and fluorescent materials. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are readily applicable.[3][4]

  • The Ethyl Carboxylate Group (C3-Position): This group can be retained to fine-tune solubility and morphology in thin films or it can be hydrolyzed to the corresponding carboxylic acid. The carboxylic acid can then be used for further derivatization, such as amide bond formation or conversion into other functional groups, to modulate the material's properties or attach it to other molecular components.

  • The Pyrazolo[1,5-a]pyridine Core: This scaffold provides a rigid and planar structure that facilitates intermolecular π-π stacking, which is often beneficial for charge transport in organic thin films. The inherent dipolar character of the fused ring system also influences the photophysical properties of its derivatives.[2]

Application Note I: Synthesis of Novel Host Materials for Phosphorescent OLEDs (PhOLEDs)

The development of high-efficiency host materials is crucial for the performance of PhOLEDs. Bipolar host materials, which can transport both holes and electrons, are particularly desirable to ensure a balanced charge injection and recombination within the emissive layer. The pyrazolo[1,5-a]pyridine scaffold can be functionalized to create such bipolar hosts.[1]

Scientific Rationale

By utilizing the bromine atom on Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, hole-transporting moieties (e.g., carbazole or triphenylamine derivatives) and electron-transporting moieties can be introduced into the same molecule through sequential cross-coupling reactions. The pyrazolo[1,5-a]pyridine core itself possesses electron-transporting character, which can be complemented by the addition of hole-transporting units.

Experimental Workflow: Synthesis of a Bipolar Host Material

This workflow outlines a two-step process to synthesize a potential bipolar host material for PhOLEDs, starting from Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

G A Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate B Suzuki-Miyaura Coupling (Carbazole-9-boronic acid pinacol ester, Pd(PPh3)4, K2CO3, Toluene/H2O) A->B Step 1 C Intermediate: Ethyl 5-(9H-carbazol-9-yl)pyrazolo[1,5-a]pyridine-3-carboxylate B->C D Hydrolysis (LiOH, THF/H2O) C->D Step 2 E Final Product: 5-(9H-carbazol-9-yl)pyrazolo[1,5-a]pyridine-3-carboxylic acid D->E

Caption: Synthetic workflow for a bipolar host material precursor.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a hole-transporting moiety (carbazole) to the pyrazolo[1,5-a]pyridine core.

Materials:

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • 9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (anhydrous)

  • Deionized water

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and deionized water (4:1 v/v) via syringe.

  • Degas the resulting mixture by bubbling with argon for 20 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir under argon for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 5-(9H-carbazol-9-yl)pyrazolo[1,5-a]pyridine-3-carboxylate.

Application Note II: Synthesis of π-Extended Conjugated Materials via Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, enabling the synthesis of materials with extended π-conjugation.[3][5] Such materials are of interest for their fluorescent properties and potential use as emitters in OLEDs or as components in organic solar cells.

Scientific Rationale

By coupling terminal alkynes to the 5-position of the pyrazolo[1,5-a]pyridine core, the electronic properties and emission characteristics of the resulting material can be significantly altered. The introduction of an arylethynyl group can lead to a red-shift in the absorption and emission spectra and potentially increase the fluorescence quantum yield.

Experimental Workflow: Sonogashira Coupling for π-System Extension

G A Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate B Sonogashira Coupling (Phenylacetylene, Pd(PPh3)2Cl2, CuI, TEA, THF) A->B C Final Product: Ethyl 5-(phenylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate B->C

Caption: Workflow for Sonogashira coupling reaction.

Protocol 2: Sonogashira Cross-Coupling Reaction

This protocol details the synthesis of an arylethynyl-substituted pyrazolo[1,5-a]pyridine derivative.

Materials:

  • Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq)

  • Phenylacetylene (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (TEA) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Dissolve Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of anhydrous THF and TEA (2:1 v/v) in a Schlenk flask.

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add Pd(PPh₃)₂Cl₂ and CuI to the flask under a positive pressure of argon.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature under argon for 12 hours, or until TLC/LC-MS indicates completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 5-(phenylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate.

Characterization and Data

The synthesized materials should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Purpose Expected Observations for a Successful Synthesis
¹H and ¹³C NMR Structural elucidationDisappearance of the C-Br proton signal and appearance of new signals corresponding to the coupled moiety.
Mass Spectrometry Molecular weight confirmationObservation of the molecular ion peak corresponding to the expected product.
FT-IR Spectroscopy Functional group analysisAppearance of characteristic vibrational bands for the newly introduced functional groups (e.g., C≡C stretch in Sonogashira product).
UV-Vis Spectroscopy Photophysical propertiesBathochromic (red) shift in the absorption maxima compared to the starting material, indicating an extended π-conjugated system.
Photoluminescence Spectroscopy Emission propertiesCharacterization of the emission wavelength and quantum yield of the new material.

Conclusion and Future Outlook

Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a highly valuable and versatile building block for the creation of novel organic materials. The protocols provided herein for Suzuki-Miyaura and Sonogashira cross-coupling reactions serve as a robust foundation for the synthesis of a wide array of functional derivatives. The ability to systematically modify the pyrazolo[1,5-a]pyridine core at the 5-position allows for the fine-tuning of electronic and photophysical properties, paving the way for the development of next-generation materials for OLEDs, organic photovoltaics, and sensors. Future work could explore other cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce nitrogen-based functionalities and further expand the chemical space of materials derived from this promising scaffold.

References

  • ResearchGate. (n.d.). Pyrazolo[1,5‐a]pyrimidine‐Dioxaborinine Hybrid Dyes: Synthesis and Substituent Effect in the Photophysical Properties. Retrieved from [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. (n.d.). Retrieved from [Link]

  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved from [Link]

  • PubMed. (n.d.). [2][6]Triazolo[1,5- a]pyridine-Based Host Materials for Green Phosphorescent and Delayed-Fluorescence OLEDs with Low Efficiency Roll-Off. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. We will delve into the underlying chemical principles, provide actionable solutions to frequently encountered problems, and offer a detailed, optimized protocol.

Introduction: The Challenge of Synthesizing Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

The pyrazolo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, the synthesis of specific derivatives, such as Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, can be challenging, often plagued by low yields. The primary synthetic route, a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne, is sensitive to various reaction parameters. This guide will provide the expertise to master this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems encountered during the synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Q1: My yield of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is consistently low (under 10%). What are the likely causes?

A1: Low yields are the most frequently reported issue for this specific synthesis. The primary culprits are often related to the stability of the key intermediate, the N-aminopyridinium ylide, and the efficiency of the cycloaddition step. Here’s a breakdown of potential causes:

  • Inefficient Ylide Formation: The in-situ generation of the N-aminopyridinium ylide from its precursor, 1-amino-4-bromopyridinium iodide, is a critical step. The choice and strength of the base are paramount. An inappropriate base can lead to incomplete deprotonation or degradation of the starting material.

  • Ylide Instability: N-aminopyridinium ylides can be thermally sensitive and may decompose if the reaction temperature is too high or the reaction time is prolonged.[2]

  • Side Reactions: The highly reactive ylide can participate in several competing reactions, leading to the formation of undesired byproducts. A common side reaction is the formation of triazolo[1,5-a]pyridine derivatives.[3]

  • Suboptimal Cycloaddition Conditions: The [3+2] cycloaddition is a concerted pericyclic reaction, and its efficiency is influenced by solvent polarity, temperature, and the electronic nature of the reactants.

  • Difficult Purification: The final product may be challenging to isolate from the reaction mixture, leading to losses during workup and purification.

Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the possible side products?

A2: The formation of multiple products is a strong indicator of competing reaction pathways. Besides the desired product, you may be observing:

  • Unreacted Starting Materials: Incomplete conversion of 1-amino-4-bromopyridinium iodide or ethyl propiolate.

  • Triazolo[1,5-a]pyridine Derivatives: As mentioned, this is a common byproduct when using certain solvents like DMF or in the presence of acid catalysts.[3]

  • Polymerization Products: The alkyne, ethyl propiolate, can be prone to polymerization under certain conditions.

  • Isomeric Products: While the [3+2] cycloaddition is generally regioselective, the formation of other regioisomers cannot be entirely ruled out without careful optimization.

To identify the side products, it is recommended to isolate them by column chromatography and characterize them using spectroscopic techniques such as NMR and mass spectrometry.

Q3: How can I improve the yield of the cycloaddition reaction?

A3: Optimizing the reaction conditions is key to improving the yield. Here are several parameters to consider, with a logical troubleshooting workflow visualized below:

  • Choice of Base: The base is crucial for generating the ylide. A moderately strong, non-nucleophilic base is often preferred. Potassium carbonate is commonly used, but other bases like triethylamine or DBU can be explored. The stoichiometry of the base is also important; an excess is typically used to ensure complete ylide formation.

  • Solvent Selection: The polarity of the solvent can significantly impact the rate and efficiency of the cycloaddition. Aprotic solvents like DMF, acetonitrile, or THF are commonly employed. It's worth screening different solvents to find the optimal medium for your specific reaction.

  • Reaction Temperature: While some cycloadditions are performed at room temperature, others may require gentle heating to proceed at a reasonable rate. However, as N-aminopyridinium ylides can be thermally unstable, it is crucial to avoid excessive temperatures. A systematic study of the temperature profile (e.g., 0 °C, room temperature, 40 °C, 60 °C) is recommended.

  • Order of Addition: The order in which the reagents are added can influence the outcome. Generally, the pyridinium salt and the base are mixed first to generate the ylide in situ, followed by the addition of the alkyne.

  • Concentration: The concentration of the reactants can affect the reaction rate. It is advisable to start with the concentrations reported in the literature and then adjust as needed.

Troubleshooting_Yield start Low Yield (<10%) check_ylide Problem: Inefficient Ylide Formation or Instability start->check_ylide check_cycloaddition Problem: Suboptimal Cycloaddition start->check_cycloaddition check_side_reactions Problem: Competing Side Reactions start->check_side_reactions check_purification Problem: Loss During Purification start->check_purification solution_base Solution: Optimize Base - Screen bases (K2CO3, Et3N, DBU) - Adjust stoichiometry check_ylide->solution_base solution_temp Solution: Control Temperature - Run at lower temperature (0°C to RT) - Monitor for ylide decomposition check_ylide->solution_temp solution_solvent Solution: Optimize Solvent - Screen aprotic solvents (ACN, THF, Dioxane) - Avoid solvents promoting side reactions (e.g., DMF) check_cycloaddition->solution_solvent solution_reagents Solution: Check Reagent Purity - Ensure high purity of starting materials check_cycloaddition->solution_reagents check_side_reactions->solution_solvent solution_purification Solution: Refine Purification - Use appropriate chromatography conditions - Minimize workup steps check_purification->solution_purification

Caption: Troubleshooting workflow for low yield.

Q4: I'm having difficulty with the purification of the final product. What are your recommendations?

A4: Purification of brominated N-heterocycles can indeed be challenging. Here are some tips for effective purification by column chromatography:

  • Stationary Phase: Standard silica gel is usually effective. If your compound is sensitive to the acidic nature of silica, you can use deactivated silica gel (by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like alumina.[4]

  • Mobile Phase: A gradient elution is often necessary to separate the product from closely running impurities. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical starting point could be a 9:1 or 8:2 mixture of hexane to ethyl acetate.

  • Visualization: The product is UV active, so it can be easily visualized on TLC plates under a UV lamp.

  • Alternative Techniques: If column chromatography is not providing adequate separation, consider other techniques such as preparative HPLC or crystallization.

Reaction Mechanism

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate proceeds via a [3+2] cycloaddition reaction. This is a type of pericyclic reaction involving a 1,3-dipole (the N-aminopyridinium ylide) and a dipolarophile (ethyl propiolate).

  • Formation of the N-aminopyridinium Ylide: The reaction is initiated by the deprotonation of the N-amino group of 1-amino-4-bromopyridinium iodide by a base (e.g., potassium carbonate) to form the N-aminopyridinium ylide. This ylide is a 1,3-dipole, with the negative charge delocalized over the nitrogen and the pyridine ring.

  • [3+2] Cycloaddition: The ylide then undergoes a concerted [3+2] cycloaddition with the electron-deficient alkyne, ethyl propiolate. This step forms a five-membered dihydropyrazole ring fused to the pyridine ring.

  • Aromatization: The resulting cycloadduct is not aromatic. It undergoes a subsequent oxidation/elimination step to achieve aromatization, yielding the stable pyrazolo[1,5-a]pyridine ring system. This final step is often facilitated by an oxidant present in the reaction mixture (e.g., dissolved oxygen).

Reaction_Mechanism start_materials 1-Amino-4-bromopyridinium iodide + Ethyl Propiolate ylide_formation Step 1: Ylide Formation (Base, e.g., K2CO3) start_materials->ylide_formation ylide N-Aminopyridinium Ylide (1,3-Dipole) ylide_formation->ylide cycloaddition Step 2: [3+2] Cycloaddition ylide->cycloaddition cycloadduct Dihydropyrazolo- [1,5-a]pyridine Intermediate cycloaddition->cycloadduct aromatization Step 3: Aromatization (Oxidation/Elimination) cycloadduct->aromatization product Ethyl 5-bromopyrazolo- [1,5-a]pyridine-3-carboxylate aromatization->product

Caption: Simplified reaction mechanism.

Optimized Protocol

Based on a comprehensive review of the literature and extensive experience with related syntheses, the following protocol is recommended to maximize the yield of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Materials:

  • 1-Amino-4-bromopyridinium iodide (synthesis described in Note 1)

  • Ethyl propiolate

  • Potassium carbonate (anhydrous, finely ground)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-amino-4-bromopyridinium iodide (1.0 eq).

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Add finely ground anhydrous potassium carbonate (3.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the ylide.

  • Slowly add ethyl propiolate (1.2 eq) to the reaction mixture dropwise over 10-15 minutes.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a solid.

Note 1: Synthesis of 1-Amino-4-bromopyridinium iodide

This starting material can be synthesized by the amination of 4-bromopyridine using a suitable aminating agent such as hydroxylamine-O-sulfonic acid, followed by treatment with hydriodic acid.[4] It is crucial to use freshly prepared and pure 1-amino-4-bromopyridinium iodide for the best results in the subsequent cycloaddition reaction.

Data Summary Table: Influence of Reaction Parameters on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of the target product. This is a qualitative guide based on general principles of [3+2] cycloaddition reactions.

ParameterConditionExpected Impact on YieldRationale
Base Weak Base (e.g., NaHCO₃)LowIncomplete ylide formation.
Moderate Base (e.g., K₂CO₃)Moderate to GoodEfficient ylide formation with minimal side reactions.
Strong Base (e.g., NaH)VariableMay lead to ylide decomposition or side reactions.
Solvent Protic (e.g., Ethanol)LowCan protonate the ylide, inhibiting the cycloaddition.
Aprotic Polar (e.g., DMF)VariableCan promote the reaction but may also lead to side products.
Aprotic Nonpolar (e.g., Toluene)LowYlide may have poor solubility.
Temperature Low (0 °C)Low (slow reaction)Reaction rate may be too slow for practical synthesis.
Room TemperatureModerate to GoodA good balance between reaction rate and ylide stability.
High (>60 °C)LowIncreased risk of ylide decomposition and side reactions.[2]

Conclusion

The synthesis of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate presents a significant challenge, primarily due to the often-low yields of the key [3+2] cycloaddition step. However, by understanding the reaction mechanism, being aware of potential side reactions, and systematically optimizing the reaction conditions, researchers can significantly improve their outcomes. This guide provides a foundation of knowledge and practical advice to troubleshoot and enhance this important synthesis. For further assistance, please do not hesitate to contact our technical support team.

References

  • Kendall, J. D., et al. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Al-Tel, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Al-Awadi, N. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836-13849. [Link]

  • Ravi, C., et al. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Synthesis, 49(11), 2513-2522. [Link]

  • Gösl, R., & Meuwsen, A. (1963). 1-Aminopyridinium iodide. Organic Syntheses, 43, 1. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Padwa, A., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 329. [Link]

  • Gomha, S. M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Chinese Chemical Society, 66(5), 459-480. [Link]

  • Zhuravlev, A. V., et al. (2020). Comparative Characteristics of Thermal Stability of Quaternary Ammonium and Pyridinium Tetrachloroferrates. Russian Journal of General Chemistry, 90(11), 2268-2273. [Link]

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the regioselective functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Challenge of Regioselectivity

Pyrazolo[1,5-a]pyridines are privileged structures in medicinal chemistry, appearing in compounds targeting a range of diseases.[1][2] Their utility, however, is intrinsically linked to the ability to selectively functionalize specific positions on the bicyclic ring system. The electronic nature of the pyrazolo[1,e-a]pyridine core presents several reactive sites, primarily at the C3 and C7 positions, making regiocontrol a significant synthetic hurdle.[3] This guide will address the practical issues that arise when attempting to achieve this selectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering potential causes and actionable solutions.

Problem 1: Poor or No Conversion to the Desired Product

You've set up your C-H functionalization reaction, but TLC or LC-MS analysis shows primarily starting material.

  • Potential Cause 1: Inactive Catalyst System. Palladium catalysts, commonly used for these transformations, can be sensitive to air and moisture.[3] The choice of ligand and additives is also critical for catalytic turnover.

    • Solution:

      • Ensure all reagents and solvents are rigorously dried and degassed.

      • Use freshly opened or purified catalyst and ligands.

      • Consider a brief screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., phosphine-based, N-heterocyclic carbenes) to find the optimal combination for your specific substrate.

      • Verify the integrity of your additives, such as silver salts (e.g., Ag₂CO₃, AgOAc) or fluoride sources (e.g., CsF), which are often crucial for regioselectivity and reactivity.[3][4]

  • Potential Cause 2: Insufficiently Activated C-H Bond. The inherent reactivity of the C-H bonds on the pyrazolo[1,5-a]pyridine scaffold can be influenced by the electronic nature of existing substituents.

    • Solution:

      • If your substrate contains strongly electron-withdrawing groups, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time).

      • For substrates that are particularly unreactive, consider a change in strategy from direct C-H activation to a metalation-functionalization approach using strong bases like Mg- or Zn-TMP bases.[5]

  • Potential Cause 3: Incorrect Reaction Stoichiometry. The ratio of reactants, catalyst, and additives can significantly impact the reaction outcome.

    • Solution:

      • Carefully re-verify the stoichiometry of all components.

      • In some cases, particularly with gaseous reactants or volatile solvents, ensure the reaction vessel is properly sealed to prevent loss of material.

Problem 2: Mixture of Regioisomers (e.g., C3 and C7 Functionalization)

Your reaction yields a mixture of the C3- and C7-functionalized products, and separation is proving difficult.

  • Potential Cause 1: Inappropriate Directing Group or Additive. The regiochemical outcome of C-H functionalization on pyrazolo[1,5-a]pyridines is often dictated by the choice of additives or the presence of a directing group.[3]

    • Solution:

      • For C7-selectivity: The use of silver(I) carbonate (Ag₂CO₃) has been shown to favor arylation at the C7 position.[3] The pyrazole nitrogen (N1) can act as an innate directing group to facilitate this selectivity.[4]

      • For C3-selectivity: Cesium(I) fluoride (CsF) as an additive has been demonstrated to promote arylation at the C3 position.[3]

      • If your substrate allows, the installation of a removable directing group can provide excellent regiocontrol.

  • Potential Cause 2: Reaction Temperature. The energy barrier for activation at different C-H positions can be similar, and higher temperatures may lead to a loss of selectivity.

    • Solution:

      • Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

      • A temperature-controlled study can help identify the optimal window for regioselectivity.

  • Potential Cause 3: Steric Hindrance. The steric profile of your coupling partners can influence the site of functionalization.

    • Solution:

      • If you are observing a mixture of isomers, consider if a bulkier or less bulky coupling partner could favor one position over the other.

Workflow for Troubleshooting Regioselectivity

G start Mixture of C3/C7 Isomers Observed additive Modify Additive start->additive temp Adjust Temperature start->temp sterics Alter Coupling Partner Sterics start->sterics c7 Targeting C7: Use Ag₂CO₃ additive->c7 c3 Targeting C3: Use CsF additive->c3 lower_temp Lower Reaction Temperature temp->lower_temp bulkier Use Bulkier/ Less Bulky Reagent sterics->bulkier outcome Improved Regioselectivity? c7->outcome c3->outcome lower_temp->outcome bulkier->outcome

Caption: Decision workflow for troubleshooting poor regioselectivity.

Problem 3: Side Reactions and Byproduct Formation

You observe unexpected byproducts in your reaction mixture, complicating purification.

  • Potential Cause 1: Over-functionalization. Highly activated pyrazolo[1,5-a]pyridine systems may undergo multiple functionalizations.

    • Solution:

      • Reduce the equivalents of the coupling partner and catalyst.

      • Decrease the reaction time and monitor the reaction progress closely by TLC or LC-MS to stop it once the desired mono-functionalized product is maximized.

  • Potential Cause 2: Homocoupling of the Coupling Partner. This is a common side reaction in many cross-coupling reactions.

    • Solution:

      • Adjust the stoichiometry to use a slight excess of the pyrazolo[1,5-a]pyridine starting material.

      • Ensure that the reaction conditions, particularly the choice of base and solvent, are optimal for the desired cross-coupling pathway.

  • Potential Cause 3: Decomposition of Starting Material or Product. Pyrazolo[1,5-a]pyridines, while generally stable, can be sensitive to harsh reaction conditions.

    • Solution:

      • If you suspect decomposition, try running the reaction at a lower temperature.

      • Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying electronic reason for preferential functionalization at C3 and C7?

The pyrazolo[1,5-a]pyridine ring system is an electron-rich heterocycle. Theoretical and experimental studies indicate that the highest electron densities are located at the C3 and C7 positions, making them the most susceptible to electrophilic attack and favorable sites for metal-catalyzed C-H activation. The pyridine-like nitrogen at position 4 withdraws electron density, further influencing the reactivity of the adjacent positions.

Q2: Can I use directing groups to control regioselectivity?

Yes, the use of directing groups is a powerful strategy. A directing group installed at a specific position can chelate to the metal catalyst, bringing it into close proximity to a particular C-H bond and overriding the inherent electronic preferences of the ring system. For example, a removable directing group at the C2 position could potentially direct functionalization to the C3 position.

Q3: Are there metal-free methods for the functionalization of pyrazolo[1,5-a]pyridines?

While metal-catalyzed reactions are prevalent, metal-free approaches are emerging. For instance, oxidative [3+2] cycloaddition reactions of N-aminopyridines with α,β-unsaturated carbonyl compounds can provide access to functionalized pyrazolo[1,5-a]pyridines.[6] Additionally, regioselective thio- and selenocyanation has been achieved under metal-free conditions.[7]

Q4: How do I choose the right solvent for my reaction?

Solvent choice can be critical. Aprotic polar solvents like DMF, DMAc, or NMP are often effective as they can help to solubilize the catalyst and reagents and can also influence the reaction mechanism. However, the optimal solvent will depend on the specific reaction, and it is often worthwhile to screen a few different options during reaction optimization.

Q5: My desired product is a potent kinase inhibitor. Are there any special handling precautions I should take?

Given that many pyrazolo[1,5-a]pyrimidine derivatives exhibit potent biological activity, it is prudent to handle all compounds with care.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents and handle the final products as potentially bioactive compounds.

General Experimental Protocol: Palladium-Catalyzed C7-Arylation

This protocol is a general starting point and may require optimization for your specific substrates.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification prep1 To an oven-dried vial, add: - Pyrazolo[1,5-a]pyridine (1 equiv) - Aryl iodide (1.2 equiv) - Pd(OAc)₂ (5 mol%) - Ag₂CO₃ (2 equiv) prep2 Evacuate and backfill the vial with argon (3x) prep1->prep2 prep3 Add degassed solvent (e.g., DMAc) via syringe prep2->prep3 react Heat the reaction mixture at 100-120 °C for 12-24 h prep3->react workup1 Cool to room temperature react->workup1 workup2 Dilute with ethyl acetate and filter through Celite workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over Na₂SO₄, filter, and concentrate workup3->workup4 purify Purify by column chromatography workup4->purify

Caption: General workflow for a palladium-catalyzed C7-arylation.

Summary of Conditions for Regiocontrol
Target PositionKey Reagent/AdditiveCatalyst System (Typical)Reference
C7 Silver(I) Carbonate (Ag₂CO₃)Pd(OAc)₂[3]
C3 Cesium(I) Fluoride (CsF)Pd(OAc)₂[3]

References

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics. Available at: [Link]

  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Chemistry – An Asian Journal. Available at: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Regioselective Metalation and Functionalization of the Pyrazolo[1,5- a]pyridine Scaffold Using Mg- and Zn-TMP Bases. Organic Letters. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Pyrazolo[1,5-a]pyridine antiherpetics: effects of the C3 substituent on antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • Synthesis of H-Pyrazolo[5,1-a]isoquinolines via Copper(II)-Catalyzed Oxidation of an Aliphatic C−H Bond of Tertiary Amine in Air. Organic Letters. Available at: [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. Available at: [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Molecules. Available at: [Link]

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. Chemistry – A European Journal. Available at: [Link]

  • Palladium-Catalyzed C7–H (Hetero)arylation of Pyrazolo[1,5-a]pyrazines with Heteroarenes and Aryl Iodides with the Assistance of Silver Salts. European Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on minimizing side-product formation and optimizing reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering practical, step-by-step solutions.

Issue 1: Formation of an Unexpected Isomeric Side-Product with a Triazole Ring

Question: I am attempting the synthesis of a pyrazolo[1,5-a]pyridine derivative from an N-amino-2-iminopyridine and a β-dicarbonyl compound in the presence of an acid catalyst, but I am observing a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct. What is causing this and how can I prevent it?

Answer:

The formation of a[1][2][3]triazolo[1,5-a]pyridine side-product is a known issue in this synthesis, particularly when employing strong acids or high concentrations of acid catalysts like acetic acid.[1][2]

Causality:

The reaction pathway is highly dependent on the reaction conditions. In the presence of excess acid, a competitive cyclization pathway is initiated. The N-amino-2-iminopyridine can react with the acid to form an intermediate that undergoes intramolecular cyclization to yield the[1][2][3]triazolo[1,5-a]pyridine, rather than reacting with the β-dicarbonyl compound to form the desired pyrazolo[1,5-a]pyridine.[1][2]

Troubleshooting Protocol:

  • Optimize Acid Stoichiometry: Carefully control the amount of acid catalyst. It is recommended to maintain the loading of acetic acid at a maximum of 6 equivalents.[2] Increasing the acid content beyond this can lead to the competitive formation of the triazolo[1,5-a]pyridine derivative.[1][2]

  • Choice of Acid: While acetic acid is commonly used, other Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can also be employed.[1] However, it is crucial to optimize the stoichiometry for each acid, as stronger acids may promote the side reaction even at lower concentrations.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of both the desired product and the side-product. This will help in determining the optimal reaction time and preventing the accumulation of the undesired isomer.

  • Purification: If the side-product does form, it can often be separated from the desired pyrazolo[1,5-a]pyridine using column chromatography on silica gel.

Data Summary: Effect of Acid on Product Distribution

Acid CatalystMolar EquivalentsAtmosphereDesired Product Yield (%)Triazolo Side-Product Formation
Acetic Acid2Air34Minimal
Acetic Acid4Air52Minimal
Acetic Acid6Air74Low
Acetic Acid6O₂94Minimal
Acetic Acid>6Air/O₂DecreasedSignificant[1][2]
p-TSA1-2O₂39-41Not specified
TFA1-2O₂48-55Side reaction with N-aminopyridine at >2 equiv.[1]

Reaction Mechanism Visualization:

G cluster_main Desired Pathway: Pyrazolo[1,5-a]pyridine Synthesis cluster_side Side Reaction: Triazolo[1,5-a]pyridine Formation Start N-Amino-2-iminopyridine + β-Dicarbonyl Adduct Nucleophilic Addition Adduct Start->Adduct AcOH (≤ 6 equiv.) Cyclization_P Cyclization Adduct->Cyclization_P Dehydration_P Dehydration Cyclization_P->Dehydration_P Product_P Pyrazolo[1,5-a]pyridine Dehydration_P->Product_P Start_S N-Amino-2-iminopyridine Activated_S Protonated Intermediate Start_S->Activated_S Excess AcOH (> 6 equiv.) Cyclization_S Intramolecular Cyclization Activated_S->Cyclization_S Product_S [1,2,4]Triazolo[1,5-a]pyridine Cyclization_S->Product_S

Caption: Competing pathways in the synthesis.

Issue 2: Poor Regioselectivity Leading to a Mixture of Isomers

Question: My reaction is producing a mixture of regioisomeric pyrazolo[1,5-a]pyridines. How can I improve the regioselectivity?

Answer:

Controlling regioselectivity is a significant challenge in pyrazolo[1,5-a]pyridine synthesis, especially when using unsymmetrical starting materials like 3-substituted N-aminopyridines. The formation of a mixture of 4- and 6-substituted products is a common outcome.

Causality:

The regioselectivity of the cyclization step is influenced by both steric and electronic factors of the substituents on the pyridine ring and the incoming electrophile. Without specific directing groups or optimized reaction conditions, the cyclization can occur at two different positions, leading to a mixture of regioisomers.

Troubleshooting Protocol:

  • Employ a Regioselective Synthetic Protocol: Consider using a methodology specifically designed for high regioselectivity. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds has been shown to provide pyrazolo[1,5-a]pyridines with high and predictable regioselectivity.[1][2]

  • Substituent Effects: The electronic nature of the substituents on the starting materials can direct the regioselectivity. Strong electron-donating groups on the α,β-unsaturated compound can favor the formation of a single regioisomer.[1]

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can influence the regiochemical outcome. It is advisable to screen different catalysts (e.g., Lewis acids) and solvents to optimize the reaction for the desired isomer.

  • Reaction Temperature: Lowering the reaction temperature may enhance the selectivity of the reaction by favoring the thermodynamically more stable product.

  • Purification and Characterization: If a mixture of regioisomers is unavoidable, separation can be achieved by flash column chromatography. The structural assignment of the isomers can be confirmed using 2D NMR techniques such as NOESY.

Regioselectivity Control Visualization:

G cluster_pathways cluster_control Control Factors Start 3-Substituted N-Aminopyridine + Unsymmetrical Electrophile Pathway_A Cyclization at C4 Start->Pathway_A Pathway_B Cyclization at C6 Start->Pathway_B Product_A 4-Substituted Pyrazolo[1,5-a]pyridine Pathway_A->Product_A Product_B 6-Substituted Pyrazolo[1,5-a]pyridine Pathway_B->Product_B Control Reaction Conditions (Catalyst, Solvent, Temp) Control->Start Substituents Substituent Effects (Steric, Electronic) Substituents->Start

Caption: Factors influencing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods include:

  • [3+2] Cycloaddition: This is a widely used approach involving the reaction of N-iminopyridinium ylides with dipolarophiles like alkenes or alkynes.[4]

  • Cross-Dehydrogenative Coupling (CDC): This method involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an acid and an oxidant like molecular oxygen.[1][2][4]

  • Intramolecular Cyclization: Synthesis can also be achieved through the intramolecular cyclization of transient nitrenes or ethynylpyridines.[4]

Q2: How can I confirm the structure of my synthesized pyrazolo[1,5-a]pyridine and distinguish it from potential side-products?

A2: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H and ¹³C NMR Spectroscopy: These are the primary tools for determining the substitution pattern on the heterocyclic core. The chemical shifts and coupling constants of the aromatic protons are characteristic of the pyrazolo[1,5-a]pyridine scaffold.[1][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the product.[1][4]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are invaluable for establishing connectivity and, in the case of regioisomers, for determining the precise substitution pattern through space correlations (NOESY).

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural proof.

Q3: What are some general tips for improving the yield and purity of pyrazolo[1,5-a]pyridine syntheses?

A3:

  • Purity of Starting Materials: Ensure that all reactants, especially the N-aminopyridine derivatives, are of high purity as impurities can significantly impact the reaction outcome.

  • Atmosphere: For oxidative coupling reactions, maintaining an atmosphere of oxygen can be crucial for achieving high yields.[1][2]

  • Solvent Choice: The choice of solvent can affect reactant solubility and reaction rates. Common solvents include ethanol and acetonitrile.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. While some reactions proceed at room temperature, others may require heating to go to completion. Monitor the reaction to avoid decomposition of the product over extended reaction times.

  • Work-up Procedure: A proper aqueous work-up is often necessary to remove catalysts and inorganic salts before purification.

  • Purification: Column chromatography on silica gel is the most common method for purifying pyrazolo[1,5-a]pyridine derivatives. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13785. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13785. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]

  • Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13776–13785. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support guide for the chromatographic purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-93-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-93-7). This document is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing or purifying this key heterocyclic intermediate. As a pyrazolopyridine derivative, this compound presents unique challenges during purification, primarily due to interactions between its basic nitrogen atoms and the standard silica stationary phase.

This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Compound Profile & Initial Considerations

Before commencing purification, understanding the physicochemical properties of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is crucial.

PropertyValueSource
CAS Number 885276-93-7[1][2]
Molecular Formula C₁₀H₉BrN₂O₂[1][3]
Molecular Weight 269.10 g/mol [1]
Appearance Yellow or white solid[1][4]
Purity (Typical) ≥95%[1]
Structure Pyrazolopyridine core (a basic heterocycle)[1][5][6]

The key structural feature is the pyrazolopyridine backbone. Like pyridine, this moiety contains a basic nitrogen atom that can strongly interact with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction is the primary cause of common purification issues such as peak tailing and irreversible adsorption[7][8].

Experimental Workflow: Flash Chromatography Protocol

This section details a standard flash chromatography protocol for purifying gram-scale quantities of the title compound. The workflow is designed to be a self-validating system, relying on Thin-Layer Chromatography (TLC) for method development and validation at each stage.

Workflow Overview

Purification_Workflow Crude Crude Product (Yellow Solid) TLC TLC Method Development Crude->TLC Test Solvents Column_Setup Column Setup (Silica Gel) TLC->Column_Setup Select Eluent Loading Sample Loading (Dry Loading Recommended) Column_Setup->Loading Elution Gradient Elution Loading->Elution Fractions Collect Fractions Elution->Fractions TLC_Analysis Analyze Fractions by TLC Fractions->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify Target Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product (Verify by NMR/LC-MS) Evaporation->Pure_Product

Caption: Standard workflow for chromatographic purification.

Step-by-Step Methodology

Part A: TLC Method Development

  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Solvent System Selection: The goal is to find a solvent system where the target compound has an Rf (Retardation factor) of ~0.25-0.35 .

    • Start with a binary mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate). Begin with 10% Ethyl Acetate in Hexanes and increase the polarity.

    • Spot a dilute solution of your crude material on the TLC plate and develop it in the chosen solvent system.

    • Visualize the spots under UV light (254 nm).

  • Address Streaking: If the spot for your target compound streaks or "tails," it confirms interaction with the silica. Prepare a new eluent containing 0.5-1% Triethylamine (TEA) . For example: Hexanes:Ethyl Acetate:TEA (70:30:0.5). The TEA will neutralize the acidic silanol sites, leading to sharper spots[7][8].

  • Finalize Eluent: Adjust the solvent ratio until the desired Rf is achieved with the TEA additive. This will be your starting eluent for the column.

Part B: Column Packing and Sample Loading

  • Column Selection: Choose a column size appropriate for your sample amount. A general rule is to use a mass of silica gel that is 20 to 100 times the mass of the crude sample. For example, for 1 gram of crude material, use 20-100 grams of silica.

  • Packing the Column (Slurry Method):

    • Place a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) to form a slurry.

    • Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles or cracks form.

    • Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading (Dry Loading - Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder is your crude material adsorbed onto silica.

    • Carefully add this powder to the top of your packed column, forming a neat, level band. Add a thin protective layer of sand on top.

    • Rationale: Dry loading prevents issues with compounds that are poorly soluble in the initial eluent and often leads to better separation by ensuring the sample is introduced as a very narrow band[9][10].

Part C: Elution and Fraction Collection

  • Elution: Carefully add your starting eluent to the column. Begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase throughout the run. For example, start with 10% Ethyl Acetate in Hexanes and slowly increase to 30%, 50%, and so on. A gradient ensures that less polar impurities elute first, followed by your target compound, and then highly polar impurities, often resulting in a faster and more efficient separation[11]. Remember to include the same percentage of TEA in all your mobile phase mixtures.

  • Monitoring: Collect fractions and monitor the elution process by TLC. Spot every few fractions on a TLC plate to track the separation and identify which fractions contain your pure product.

  • Combine and Evaporate: Once identified, combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Troubleshooting_Tree Start Problem Encountered Poor_Sep Poor Separation (Overlapping Spots) Start->Poor_Sep Streaking Compound Streaking or Tailing Start->Streaking No_Elution Compound Not Eluting Start->No_Elution Low_Recovery Low Product Recovery Start->Low_Recovery Solvent Adjust Solvent Polarity (Guided by TLC) Poor_Sep->Solvent Cause: Wrong Eluent Load Reduce Sample Load (1-5% of Silica Mass) Poor_Sep->Load Cause: Overloading Add_TEA Add 0.5-1% TEA to Eluent Streaking->Add_TEA Cause: Acidic Silica Alumina Switch to Alumina Stationary Phase Streaking->Alumina Alternative Increase_Polarity Increase Eluent Polarity (Use Gradient) No_Elution->Increase_Polarity Cause: Eluent too weak Check_Decomp Check for Decomposition on Silica (2D TLC) No_Elution->Check_Decomp Cause: Irreversible binding Low_Recovery->Check_Decomp Cause: Decomposition Concentrate Concentrate Fractions Before TLC Analysis Low_Recovery->Concentrate Cause: Dilute Fractions

Sources

Troubleshooting

Technical Support Center: Overcoming the Low Reactivity of Brominated Heterocycles in Palladium Catalysis

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for a persis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals, to our dedicated technical support center. This resource is designed to provide in-depth troubleshooting guidance and practical solutions for a persistent challenge in synthetic chemistry: the low reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common failures, empowering you to optimize your reactions with a solid, scientifically-grounded approach.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with brominated heterocycles.

Q1: Why is my cross-coupling reaction with a brominated heterocycle (e.g., 2-bromopyridine) failing or giving low yields?

A1: The diminished reactivity of brominated heterocycles, particularly electron-deficient ones like pyridines, stems from several core issues:

  • Catalyst Poisoning: The nitrogen atom in heterocyles like pyridine can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. This is a primary and frequent cause of reaction failure.[1]

  • Slow Oxidative Addition: The oxidative addition of the C-Br bond to the Pd(0) center is a crucial and often rate-limiting step in the catalytic cycle.[2][3][4][5] For electron-deficient heterocycles, this step can be particularly sluggish.

  • Suboptimal Ligand Choice: The ligand's role is to stabilize the palladium catalyst and facilitate the reaction. A ligand that is not sufficiently electron-rich or sterically bulky may fail to promote oxidative addition or prevent catalyst poisoning.[1][5]

Q2: I'm observing significant amounts of de-brominated starting material. What causes this side reaction?

A2: The formation of a hydrodehalogenated byproduct is a common pitfall. This typically occurs through two main pathways:

  • Reaction with Trace Water or Protic Solvents: Residual water in the reaction mixture can lead to the hydrolysis of the organometallic coupling partner (e.g., boronic acid), which can then act as a hydride source.

  • Beta-Hydride Elimination: In certain cases, particularly in Buchwald-Hartwig amination, the amide intermediate can undergo beta-hydride elimination, leading to the de-brominated arene and an imine byproduct.[6]

Q3: My reaction works for bromobenzene, but not for my brominated thiophene. Why the difference?

A3: The electronic nature of the heterocyclic ring plays a significant role. Electron-rich five-membered heterocycles, like thiophene and pyrrole, can be less reactive electrophiles compared to six-membered rings.[7] This difference in electron density affects the rate of oxidative addition to the palladium catalyst.

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically diagnosing and resolving common issues.

Issue 1: Low or No Conversion

A lack of conversion points to a fundamental problem with the catalytic system or reaction conditions.

Causality and Mechanistic Insight

The palladium catalytic cycle relies on the successful execution of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8] A failure in any of these steps will halt the reaction. With brominated heterocycles, the initial oxidative addition is often the bottleneck.[3][4]

Troubleshooting Workflow

Here is a systematic approach to diagnosing the problem:

start Low/No Conversion reagent_check 1. Verify Reagent & Solvent Purity start->reagent_check atmosphere_check 2. Ensure Inert Atmosphere reagent_check->atmosphere_check Reagents OK success Reaction Optimized reagent_check->success Impurity Found & Rectified catalyst_check 3. Assess Catalyst & Ligand Activity atmosphere_check->catalyst_check Setup Inert atmosphere_check->success Leak Found & Fixed ligand_screen 4. Screen Alternative Ligands catalyst_check->ligand_screen Catalyst Active catalyst_check->success New Catalyst Works base_screen 5. Optimize Base ligand_screen->base_screen Still Low Yield ligand_screen->success Optimal Ligand Found temp_time 6. Adjust Temperature & Time base_screen->temp_time Still Low Yield base_screen->success Optimal Base Found temp_time->success Improved Yield

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Protocols

Protocol 1: Rigorous Reaction Setup

  • Solvent Preparation: Use anhydrous, degassed solvents. Purge with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Glassware: Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Reagent Purity: Ensure the purity of the brominated heterocycle and the coupling partner. Impurities can inhibit the catalyst.[9]

  • Inert Atmosphere: Perform all reagent transfers under a positive pressure of an inert gas.

Protocol 2: Ligand Screening for Enhanced Reactivity

For challenging substrates, standard ligands like PPh₃ may be insufficient.[9] Sterically bulky and electron-rich phosphine ligands are often necessary to promote the difficult oxidative addition step and stabilize the active catalyst.[5][10]

Ligand ClassExample LigandsRationale for Use with Bromoheterocycles
Buchwald-Type Biarylphosphines XPhos, SPhos, RuPhosHighly electron-rich and sterically demanding, promoting oxidative addition and preventing catalyst decomposition.[11]
Bulky Alkylphosphines P(tBu)₃, P(Cy)₃Strong electron-donating ability increases the electron density on palladium, facilitating C-Br bond cleavage.[12][13]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form robust palladium complexes, often effective for less reactive substrates.

Experimental Procedure for Ligand Screening:

  • Set up a parallel series of reactions in small vials.

  • To each vial, add the brominated heterocycle (1.0 equiv), coupling partner (1.2-1.5 equiv), and base (2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the specific ligand to be tested. Maintain a consistent Pd:Ligand ratio (typically 1:2 or 1:1).

  • Add the degassed solvent and stir at the desired temperature.

  • Monitor reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

Issue 2: Prevalent Side Reactions

The appearance of significant byproducts indicates that non-productive pathways are competing with the desired cross-coupling.

Common Side Reactions and Their Mitigation

Side ReactionPrimary CauseMitigation Strategy
Hydrodehalogenation (De-bromination) Presence of protic impurities; β-hydride elimination.[6]Use rigorously dried reagents and solvents; choose a base less prone to promoting elimination.
Homocoupling of Coupling Partner Excess of the organometallic reagent; slow transmetalation.Use a stoichiometry closer to 1:1.1 for the coupling partner; consider a more reactive boronic ester.[14]
Protodeborylation/Protodestannylation Acidic protons in the reaction medium.Ensure the use of a non-acidic solvent and a suitable base.[9]

graph TD {
subgraph Catalytic Cycle
A["L₂Pd(0)"] -- Oxidative Addition --> B["(L₂)Pd(II)(Ar)(Br)"];
B -- Transmetalation --> C["(L₂)Pd(II)(Ar)(R)"];
C -- Reductive Elimination --> D["Ar-R"];
D -- Regeneration --> A;
end
subgraph Side Reactions
    E["(L₂)Pd(II)(Ar)(Br)"] -- "H⁺ Source" --> F["Ar-H (De-bromination)"];
    G["R-M"] -- "R-M" --> H["R-R (Homocoupling)"];
end

style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style H fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Caption: Competing side reactions in palladium catalysis.

Protocol 3: Minimizing Hydrodehalogenation
  • Drying: Dry solvents over activated molecular sieves or by distillation from an appropriate drying agent.

  • Base Selection: Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are less likely to introduce water.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor side reactions.[9]

III. Advanced Concepts for Challenging Substrates

The Role of Reversible Oxidative Addition

For some poly-halogenated substrates, the oxidative addition into a C-Br bond can be reversible. The use of very bulky ligands, such as P(tBu)₃, can facilitate this reversibility, preventing the catalyst from being trapped in an inactive Pd(II) state and allowing for selective couplings.[12][13]

Precatalyst Selection

The choice of palladium source can be critical. While Pd(PPh₃)₄ is common, it can be unstable.[9] Modern, air-stable precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) offer greater reliability and reproducibility.

IV. Conclusion

Successfully navigating the challenges of palladium-catalyzed reactions with brominated heterocycles requires a blend of meticulous experimental technique and a solid understanding of the underlying reaction mechanisms. By systematically addressing potential points of failure—from reagent purity and inert atmosphere to the strategic selection of ligands and bases—researchers can significantly improve reaction outcomes. This guide serves as a starting point for rational troubleshooting and optimization, enabling the synthesis of complex, high-value molecules for research and development.

References
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)
  • Technical Support Center: Stille Coupling with Bromin
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
  • Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0)
  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. [Link]

Sources

Optimization

Technical Support Center: A Guide to the Stability and Handling of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Welcome to the technical support guide for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical heterocyclic building block throughout its storage and application. The unique structure of this compound, featuring a fused pyrazolo[1,5-a]pyridine core, a bromine substituent, and an ethyl ester functional group, presents specific handling challenges that, if unaddressed, can compromise experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent decomposition and maintain the high purity of your material.

Troubleshooting Guide: Diagnosing and Solving Common Degradation Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.

Q1: I've noticed my solid, off-white Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate has developed a yellow or brownish tint over time. What is causing this color change and is the material still usable?

A: A visible color change is a primary indicator of chemical degradation. While the compound may still be largely intact, the discoloration signifies the formation of impurities, even at low levels. The most common causes are:

  • Photodegradation: Aromatic and heterocyclic systems, like the pyrazolo[1,5-a]pyridine core, can be sensitive to light, especially in the UV spectrum. Absorbed energy can promote the formation of colored, often polymeric, byproducts.

  • Oxidation: Although the compound is not acutely air-sensitive, long-term exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of oxidized impurities.

Recommendation: Before use, assess the compound's purity. A simple check by Thin Layer Chromatography (TLC) or a more quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly advised. If the impurity level is minor (<1-2%), the material may be suitable for non-critical applications. However, for sensitive downstream reactions, purification by recrystallization or column chromatography is recommended. To prevent this issue, always store the compound in an amber vial to protect it from light.

Q2: After an aqueous workup or during chromatography with protic solvents, I'm seeing a new, more polar spot on my TLC plate and a corresponding new peak in my HPLC analysis. What is this new compound?

A: The most probable identity of this new, more polar impurity is the corresponding carboxylic acid: 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid . This is the result of ester hydrolysis. The ethyl ester group is susceptible to cleavage by reaction with water, a process that is significantly accelerated by the presence of either acid or base catalysts.[1][2][3]

Causality:

  • Acid-Catalyzed Hydrolysis: Protons (H+) from an acidic medium will protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.[4]

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions (OH-) are strong nucleophiles that directly attack the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[2][4]

Recommendation:

  • Confirmation: To confirm the identity of the byproduct, you can use LC-MS. The expected mass will correspond to the loss of the ethyl group (-C₂H₅) and the addition of a hydrogen atom, a net change of -28.03 Da.

  • Prevention: When your experimental pathway allows, use anhydrous (dry) solvents and reagents. If an aqueous workup is unavoidable, perform it with neutral water at a low temperature and as quickly as possible. Avoid strongly acidic or basic aqueous solutions. If a basic wash is required (e.g., with sodium bicarbonate), keep the contact time minimal and the temperature low.

Troubleshooting_Workflow Start Problem Observed (e.g., Color Change, New Peak) Analysis Perform Analytical Check (TLC, HPLC, NMR, LC-MS) Start->Analysis Identify Identify Degradation Pathway Analysis->Identify Impurity_ID Is it Hydrolysis Product? (Carboxylic Acid) Identify->Impurity_ID Other_Impurity Is it Oxidation/Photo- degradation Product? Identify->Other_Impurity Impurity_ID->Other_Impurity  No Solution_Hydrolysis Implement Solution: - Use Anhydrous Solvents - Avoid Acid/Base - Minimize Water Contact Impurity_ID->Solution_Hydrolysis  Yes Other_Impurity->Identify  No Solution_Other Implement Solution: - Store in Dark (Amber Vial) - Store under Inert Gas - Purify if Necessary Other_Impurity->Solution_Other  Yes

Caption: A general workflow for troubleshooting the degradation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Q3: My ¹H NMR spectrum looks impure. The integration of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) is lower than expected. What should I look for?

A: This is another strong indication of ester hydrolysis. As the ethyl ester is converted to the carboxylic acid, the corresponding ethyl signals will decrease in intensity. The key signal to look for is a new, broad singlet in the downfield region of the spectrum (typically >10 ppm), which corresponds to the acidic proton of the carboxylic acid byproduct. This peak is often broad due to hydrogen bonding and chemical exchange.

Recommendation: To definitively confirm the presence of the carboxylic acid, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The broad acidic proton signal will disappear because the acidic proton (¹H) will exchange with the deuterium (²H) from D₂O, and deuterium is not observed in ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate?

A: To maximize shelf-life and maintain purity, the compound should be stored with consideration for its sensitivity to moisture, light, and to a lesser extent, air.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential decomposition reactions. Avoids freeze-thaw cycles.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidation.
Container Tightly-Sealed Amber Glass VialProtects from light exposure (photodegradation) and moisture ingress.
Environment Dry, Dark LocationMinimizes exposure to ambient moisture and light.

Q2: How should I handle the compound when weighing it and preparing solutions?

A: Handle the solid in a low-humidity environment if possible. A glove box with a dry atmosphere is ideal, but for many labs, quickly weighing the compound and minimizing its exposure time to ambient air is sufficient. When preparing solutions for reactions, always use high-purity, anhydrous solvents. For storing solutions, even for a short term, use a sealed vial with a cap containing a PTFE septum, and consider flushing the headspace with an inert gas.

Q3: What are the primary chemical decomposition pathways I need to prevent?

A: The two most critical pathways to be aware of are hydrolysis and photodegradation.

  • Hydrolysis: As detailed above, this is the reaction of the ethyl ester with water to form the carboxylic acid and ethanol. It is the most common degradation pathway encountered in a laboratory setting.[1][2]

  • Photodegradation: Caused by exposure to UV or high-energy visible light, leading to complex and often colored impurities.

  • Reductive Debromination: While less common, the carbon-bromine bond can be cleaved under certain reductive conditions (e.g., catalytic hydrogenation with Pd/C, or with strong reducing agents). Be mindful of this when planning synthetic routes.[5][6]

Caption: The chemical pathway for the acid or base-catalyzed hydrolysis of the target compound.

Experimental Protocols

Protocol 1: Standard Purity Assessment by HPLC

This protocol provides a general method to assess the purity of your material and detect the primary hydrolysis impurity.

  • Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in acetonitrile or methanol. Dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, monitor at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: The starting material (ester) will have a certain retention time. The hydrolysis product (carboxylic acid) is more polar and will therefore have a shorter retention time. Purity can be calculated based on the area percentage of the main peak.

Protocol 2: Forced Degradation (Stress Testing) Workflow

This experiment helps to understand the compound's stability under various conditions.

Stability_Test_Workflow Start Prepare Stock Solution of Compound in ACN Aliquot Aliquot into 5 Vials Start->Aliquot Condition1 Add 0.1 M HCl (aq) Aliquot->Condition1 Condition2 Add 0.1 M NaOH (aq) Aliquot->Condition2 Condition3 Add H₂O Aliquot->Condition3 Condition4 Control (ACN only) Aliquot->Condition4 Condition5 Add H₂O + Expose to UV Light Aliquot->Condition5 Analyze_T0 Analyze all samples by HPLC (T=0) Condition1->Analyze_T0 Condition2->Analyze_T0 Condition3->Analyze_T0 Condition4->Analyze_T0 Condition5->Analyze_T0 Incubate Incubate at RT (or 40°C) for 24h Analyze_T0->Incubate Analyze_T24 Analyze all samples by HPLC (T=24h) Incubate->Analyze_T24 Compare Compare Chromatograms: Assess % Purity Remaining Analyze_T24->Compare

Caption: An experimental workflow for conducting a forced degradation study to assess stability.

References

  • Chemguide (UK). Hydrolysing Esters.[Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters.[Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[Link]

  • Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Synlett, 35, 1551-1556. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water 2021, 13(14), 1863. [Link]

  • NIH National Center for Biotechnology Information. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(52), 29849–29853. [Link]

  • ResearchGate. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.[Link]

  • The Basics of General, Organic, and Biological Chemistry. 15.9 Hydrolysis of Esters.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Cyclization in Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the critical c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the critical cyclization step in forming this valuable heterocyclic scaffold. Here, we address common experimental failures with evidence-based solutions and mechanistic explanations to get your synthesis back on track.

Troubleshooting Guide: Common Cyclization Failures

This section provides a structured approach to diagnosing and resolving issues encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Question 1: My cyclization reaction shows no product formation, and I only recover my starting materials. What are the likely causes and how can I fix this?

Answer:

Failure to form the desired pyrazolo[1,5-a]pyridine product with recovery of starting materials often points to issues with reaction kinetics or thermodynamics. The activation energy for the cyclization may not be reached, or the reaction conditions may not be suitable for the specific substrates.

Common Causes and Solutions:

  • Insufficient Activation: The chosen reaction conditions may not be energetic enough to promote the desired transformation.

    • Solution 1: Thermal Activation: Many pyrazolo[1,5-a]pyridine syntheses require elevated temperatures. For instance, the intramolecular cyclization of N-amino-2-alkynylpyridines is effectively achieved by heating in acetic acid.[1] If you are running the reaction at room temperature, a stepwise increase in temperature is a logical first step.

    • Solution 2: Catalyst Choice: The absence of a suitable catalyst can lead to reaction failure. For copper-mediated cyclizations, ensure the copper source is active.[2] In some cases, a switch to a different metal catalyst, such as palladium or silver, may be beneficial.[1] For catalyst-free methods, the role of the solvent and any additives becomes even more critical.[3][4]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction mechanism.

    • Solution: A solvent screen is highly recommended. While common solvents like ethanol and DMF are frequently used, some reactions benefit from less conventional choices. For example, N-methylpyrrolidone has been used effectively in oxidative [3+2] cycloadditions at room temperature.[5][6]

  • Steric Hindrance: Bulky substituents on your starting materials can sterically hinder the cyclization step.

    • Solution: If sterically demanding groups are present, you may need to employ more forcing reaction conditions (higher temperatures, longer reaction times). Alternatively, a different synthetic route that introduces the bulky group after the core scaffold is formed might be necessary.

Experimental Protocol: General Optimization of Reaction Conditions

  • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux). Monitor the reactions by TLC or LC-MS to determine the optimal temperature for product formation.

  • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, acetonitrile, DMF, dioxane). Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

  • Catalyst Screening: If applicable, screen a panel of catalysts (e.g., different copper salts, palladium complexes) and catalyst loadings.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp80 °CReflux
Solvent EthanolAcetonitrileToluene
Catalyst Cu(OAc)2Pd(OAc)2None

A sample table for organizing optimization experiments.

Question 2: My reaction is producing a complex mixture of byproducts with a low yield of the desired pyrazolo[1,5-a]pyridine. What is going wrong?

Answer:

The formation of multiple byproducts suggests that side reactions are competing with the desired cyclization pathway. This can be due to the decomposition of starting materials or intermediates, or alternative reaction pathways becoming accessible under the chosen conditions.

Common Causes and Solutions:

  • Decomposition of Starting Materials: N-iminopyridinium ylides, common precursors, can be unstable under harsh conditions.

    • Solution: Employ milder reaction conditions. The use of sonication has been shown to promote efficient cyclization at lower temperatures and shorter reaction times, minimizing byproduct formation.[7][8]

  • Incorrect Regioselectivity: In syntheses involving unsymmetrical reagents, such as the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, incorrect regioselective attack can lead to isomeric byproducts.[9]

    • Solution: The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. Acidic or basic conditions can favor one regioisomer over another.[9] Careful analysis of the literature for similar substrate classes is crucial.

  • Oxidation State: For syntheses involving an oxidation step, such as cross-dehydrogenative coupling, incomplete or over-oxidation can lead to a mixture of products.[3][4]

    • Solution: Ensure the appropriate oxidant is used in the correct stoichiometry. In some cases, conducting the reaction under an inert atmosphere can prevent unwanted side oxidations. Conversely, some reactions require an oxygen atmosphere to proceed efficiently.[3][4]

Workflow for Identifying and Minimizing Byproducts:

Byproduct_Analysis start Complex Mixture Observed isolate Isolate and Characterize Major Byproducts (NMR, MS) start->isolate identify Identify Byproduct Structures isolate->identify hypothesize Hypothesize Side Reaction Pathways identify->hypothesize modify Modify Reaction Conditions to Disfavor Side Reactions hypothesize->modify analyze Analyze New Reaction Outcome modify->analyze

Caption: A logical workflow for addressing byproduct formation.

Question 3: The cyclization works, but the yield is consistently low. How can I improve the efficiency of my reaction?

Answer:

Low yields, in the presence of some product, indicate that the reaction is proceeding but is inefficient. This can be due to an unfavorable equilibrium, slow reaction rates, or product degradation.

Common Causes and Solutions:

  • Reversibility of the Reaction: Some cyclization reactions may be reversible.

    • Solution: Consider adding a dehydrating agent (e.g., molecular sieves) to remove water and drive the reaction forward, especially in condensation reactions.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Systematically vary the stoichiometry of your reactants to find the optimal ratio.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.

    • Solution: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). In some cases, a higher catalyst loading or the addition of a co-catalyst or ligand can improve performance.

  • Product Inhibition: The product itself may inhibit the catalyst or react with starting materials.

    • Solution: If product inhibition is suspected, running the reaction at a lower concentration may be beneficial.

Experimental Protocol: Improving Reaction Yield

  • Stoichiometry Optimization: Set up a matrix of experiments varying the equivalents of your key reactants.

  • Additive Screen: Investigate the effect of additives such as Lewis acids, bases, or dehydrating agents.

  • Concentration Effects: Run the reaction at different concentrations to assess potential product inhibition or solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines?

A1: The most common [3+2] cycloaddition approach involves the reaction of an N-iminopyridinium ylide with an alkene or alkyne as a dipolarophile.[3][10] The reaction proceeds through a concerted or stepwise cycloaddition to form a dihydropyrazolo[1,5-a]pyridine intermediate, which then undergoes oxidation to yield the aromatic product.

Cycloaddition_Mechanism Ylide N-Iminopyridinium Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Alkene/Alkyne Dipolarophile->Cycloaddition Intermediate Dihydropyrazolo[1,5-a]pyridine Cycloaddition->Intermediate Oxidation Oxidation Intermediate->Oxidation Product Pyrazolo[1,5-a]pyridine Oxidation->Product

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromopyrazolo[1,5-a]pyridine Esters

Welcome to the technical support center for the synthesis of 5-bromopyrazolo[1,5-a]pyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromopyrazolo[1,5-a]pyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a significant pharmacophore found in a variety of therapeutic agents, and the targeted introduction of a bromine atom at the 5-position, along with an ester functional group, provides a versatile intermediate for further molecular elaboration.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine Product in [3+2] Cycloaddition Reactions

Question: I am attempting to synthesize a 5-bromopyrazolo[1,5-a]pyridine ester via a 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an appropriate alkyne, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer: The [3+2] cycloaddition of N-aminopyridinium ylides is a powerful method for constructing the pyrazolo[1,5-a]pyridine core.[3][4] However, its success is highly dependent on several critical factors.

Plausible Causes & Solutions:

  • Inefficient Ylide Formation: The in situ generation of the N-iminopyridinium ylide from the corresponding N-aminopyridinium salt is the first crucial step.[5] Insufficiently basic conditions or a non-optimal base can lead to poor ylide formation.

    • Troubleshooting Steps:

      • Base Selection: A common choice is a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). If these are ineffective, consider a stronger base such as potassium tert-butoxide (t-BuOK), but be mindful of potential side reactions with your ester group.

      • Solvent Effects: The polarity of the solvent can significantly influence the solubility of the N-aminopyridinium salt and the stability of the ylide. Aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dioxane are generally preferred. Experiment with a range of solvents to find the optimal medium for your specific substrates.[6]

      • Temperature: Ylide formation is often performed at room temperature, but gentle heating (e.g., 40-60 °C) might be necessary to facilitate the reaction. However, excessive heat can lead to ylide decomposition.

  • Poor Reactivity of the Dipolarophile: The electronic nature of the alkyne partner is critical. Electron-deficient alkynes are generally more reactive in this type of cycloaddition.

    • Troubleshooting Steps:

      • Activate the Alkyne: If you are using a neutral or electron-rich alkyne, consider if an electron-withdrawing group can be incorporated to increase its reactivity.

      • Alternative Cycloaddition Partners: If direct cycloaddition with your desired alkyne is failing, consider a two-step approach. For example, cycloaddition with a more reactive alkyne followed by modification of the resulting pyrazolo[1,5-a]pyridine.

  • Suboptimal Reaction Conditions for Cycloaddition:

    • Troubleshooting Steps:

      • Temperature and Reaction Time: These parameters often require careful optimization. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature. Some cycloadditions may require elevated temperatures (e.g., refluxing in toluene or xylene) to proceed efficiently.[6]

      • Catalysis: While many of these cycloadditions are thermally driven, some systems may benefit from catalysis. For instance, copper or palladium catalysts have been employed in related annulation reactions to construct the pyrazolo[1,5-a]pyridine scaffold.[7]

Workflow for Optimizing the [3+2] Cycloaddition:

start Low Yield in [3+2] Cycloaddition check_ylide Verify Ylide Formation start->check_ylide optimize_base Optimize Base (e.g., K2CO3, Et3N, t-BuOK) check_ylide->optimize_base Inefficient? optimize_solvent Optimize Solvent (e.g., MeCN, DMF, Dioxane) optimize_base->optimize_solvent optimize_temp_ylide Optimize Temperature for Ylide Formation optimize_solvent->optimize_temp_ylide check_dipolarophile Assess Dipolarophile Reactivity optimize_temp_ylide->check_dipolarophile activate_alkyne Modify Alkyne with EWG check_dipolarophile->activate_alkyne Poorly reactive? alternative_dipolarophile Consider Alternative Dipolarophile check_dipolarophile->alternative_dipolarophile Still problematic? optimize_cycloaddition Optimize Cycloaddition Conditions check_dipolarophile->optimize_cycloaddition Sufficiently reactive? activate_alkyne->optimize_cycloaddition end Improved Yield alternative_dipolarophile->end optimize_temp_cyclo Optimize Temperature & Time optimize_cycloaddition->optimize_temp_cyclo consider_catalyst Explore Catalysis (e.g., Cu, Pd) optimize_temp_cyclo->consider_catalyst consider_catalyst->end

Caption: Troubleshooting workflow for low-yielding [3+2] cycloaddition reactions.

Problem 2: Regioselectivity Issues in the Synthesis of 5-Bromopyrazolo[1,5-a]pyridine Esters

Question: My synthesis is producing a mixture of regioisomers, with the bromine and/or ester group at undesired positions on the pyrazolo[1,5-a]pyridine core. How can I control the regioselectivity?

Answer: Achieving the correct regiochemistry is a common challenge in the synthesis of substituted heterocyclic systems. The final substitution pattern is often dictated by the synthetic route and the nature of the starting materials.

Plausible Causes & Solutions:

  • Ambiguous Cyclization of N-Amino-2-iminopyridines: One alternative route involves the reaction of N-amino-2-iminopyridines with β-dicarbonyl compounds.[8] The cyclization step can sometimes lead to different regioisomers depending on which nitrogen atom of the N-amino group participates in the ring closure.

    • Troubleshooting Steps:

      • Steric and Electronic Control: The substituents on both the N-amino-2-iminopyridine and the β-dicarbonyl compound can influence the regioselectivity. Bulky groups may direct the cyclization to the less sterically hindered position. Electron-withdrawing or -donating groups can also play a significant role. Carefully consider the electronic and steric properties of your substrates.

      • Reaction Conditions: Acidity and temperature can affect the equilibrium between different intermediates and, consequently, the final product distribution. A systematic variation of the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) and reaction temperature may favor the formation of the desired isomer.

  • Direct Bromination of a Pre-formed Pyrazolo[1,5-a]pyridine Ester: If you are attempting to brominate an existing pyrazolo[1,5-a]pyridine ester, the directing effects of the fused ring system and the ester group will determine the position of bromination.

    • Troubleshooting Steps:

      • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. N-Bromosuccinimide (NBS) is a common choice for mild bromination. More reactive reagents like bromine (Br₂) may be less selective.

      • Reaction Conditions: The solvent and temperature can influence the regioselectivity of electrophilic aromatic substitution. Non-polar solvents may favor substitution at different positions compared to polar solvents. Running the reaction at lower temperatures can sometimes improve selectivity.

      • Protecting Groups: If a particular position is highly activated and leads to undesired bromination, it may be possible to temporarily install a protecting group to block that site, perform the bromination, and then remove the protecting group.

Comparative Summary of Regiocontrol Strategies:

StrategyKey Parameters to ControlPotential Outcome
Cyclization of N-Amino-2-iminopyridines Substituent sterics and electronics, acid catalyst, temperature.Favors one regioisomer of the pyrazolo[1,5-a]pyridine core.
Direct Bromination Brominating agent, solvent, temperature, use of protecting groups.Directs bromine to a specific position on a pre-formed ring.
Problem 3: Difficulty in Purification of the Final Product

Question: I have successfully synthesized my target 5-bromopyrazolo[1,5-a]pyridine ester, but I am struggling to purify it from starting materials and byproducts. What purification techniques are most effective?

Answer: The purification of brominated heterocyclic compounds can sometimes be challenging due to their similar polarities to byproducts and potential for degradation on certain stationary phases.

Recommended Purification Strategies:

  • Flash Column Chromatography: This is the most common and often most effective method.

    • Troubleshooting Steps:

      • Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient can often provide the best separation.

      • Stationary Phase Selection: While silica gel is the standard, it can sometimes cause degradation of sensitive compounds. If you observe streaking or product loss on the column, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

      • Sample Loading: Dry loading the crude material onto a small amount of silica gel or celite before placing it on the column can lead to better separation than wet loading in a solvent.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

    • Troubleshooting Steps:

      • Solvent Screening: The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).

  • Preparative HPLC: For very difficult separations or for obtaining highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be an excellent option, although it is more resource-intensive.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine ring system?

A1: The most prominent methods include:

  • 1,3-Dipolar Cycloaddition: This involves the reaction of N-iminopyridinium ylides with alkynes or other dipolarophiles. This is a very versatile and widely used method.[9][10][11]

  • Tschitschibabin-type Reactions: This involves the N-amination of a pyridine derivative, followed by cyclization.[12][13] This can be a very direct route.

  • Cross-dehydrogenative Coupling (CDC) Reactions: More recent methods have utilized CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, often promoted by an acid and an oxidant like molecular oxygen.[8] This approach is notable for its green chemistry attributes.

  • Intramolecular Cyclizations: Various strategies involving the intramolecular cyclization of suitably functionalized pyridine derivatives have also been reported.

Q2: How can I introduce the bromine atom at the 5-position?

A2: The bromine can be introduced at different stages of the synthesis:

  • Using a Brominated Starting Material: You can start with a 4-bromopyridine derivative and carry it through the synthetic sequence to form the pyrazolo[1,5-a]pyridine core.

  • Direct Bromination of the Pyrazolo[1,5-a]pyridine Core: As discussed in the troubleshooting section, you can perform an electrophilic bromination on the pre-formed pyrazolo[1,5-a]pyridine ester. The regioselectivity will be governed by the directing effects of the heterocyclic system.

  • From a Bromoalkyne in a [3+2] Cycloaddition: It is also possible to use a bromoalkyne as the dipolarophile in a cycloaddition reaction with an N-iminopyridinium ylide.[6]

Q3: What are some common analytical techniques for characterizing 5-bromopyrazolo[1,5-a]pyridine esters?

A3: Standard spectroscopic methods are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and substitution pattern. The chemical shifts and coupling constants of the protons on the pyridine and pyrazole rings provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1700-1730 cm⁻¹.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several reagents require careful handling:

  • N-Aminating Agents: Reagents like hydroxylamine-O-sulfonic acid (HOSA) can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominating Agents: Bromine (Br₂) is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a safer alternative but is still an irritant. Both should be handled in a well-ventilated fume hood.

  • Strong Bases: Reagents like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Many of the organic solvents used (e.g., DMF, MeCN, chlorinated solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols

General Protocol for [3+2] Cycloaddition
  • To a solution of the N-aminopyridinium salt (1.0 eq) in a suitable anhydrous solvent (e.g., MeCN, DMF), add the alkyne dipolarophile (1.1-1.5 eq).

  • Add a base (e.g., K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Direct Bromination with NBS
  • Dissolve the pyrazolo[1,5-a]pyridine ester (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the solution. The reaction may need to be protected from light.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry.
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central.
  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC - NIH.
  • Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Deriv
  • 1,3‐Dipolar cycloaddition reaction of imidopyridine ylides with gem‐difluorocyclopropenes.
  • Various retro-synthetic routes for pyrazolo[1,5-a]quinazoline and its derivatives.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyridine-3-carbonitrile synthesis. ChemicalBook.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • 1,3-Dipolar cyclization reaction of pyridinium ylides I with isatin-3-imines (2a, b).
  • 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. Chem-Impex.
  • The intermolecular 1,3‐dipolar cycloaddition of 1,3‐C,N‐ylides with indoles, ketones and alkenes.
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Analytical Methods for Pyrazolo[1,5-a]pyridine Derivatives

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry.[1] As structural analogues of biogenic purines, these fused N-heterocyclic systems are privileged structures in drug dis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry.[1] As structural analogues of biogenic purines, these fused N-heterocyclic systems are privileged structures in drug discovery, forming the core of therapeutics with anticancer, antiviral, and anti-inflammatory properties.[2][3] The development of novel derivatives with tailored biological activity is a highly active area of research.[1]

This guide provides an in-depth comparison of the analytical methodologies essential for the successful synthesis, characterization, and quality control of pyrazolo[1,5-a]pyridine derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a robust and self-validating analytical workflow. Our focus is on the practical application and comparative strengths of each method, ensuring both scientific integrity and efficiency.

Part 1: Core Methodologies for Structural Elucidation

The first and most critical task after synthesizing a novel pyrazolo[1,5-a]pyridine derivative is the unambiguous confirmation of its chemical structure. While several techniques contribute to this, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the foundation of modern structural analysis. For absolute proof, especially in cases of ambiguous isomerism, X-ray crystallography is the definitive standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the undisputed workhorse for the structural elucidation of organic molecules, including pyrazolo[1,5-a]pyridines. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and their connectivity, allowing for a complete structural assignment in solution.

  • Expertise & Experience: The choice to start with NMR is deliberate. It is non-destructive and provides the most comprehensive initial dataset. ¹H NMR spectra offer immediate insights into the number and type of protons, their electronic environment, and proximity to one another through spin-spin coupling.[4] ¹³C NMR complements this by defining the carbon skeleton.[5][6] For complex derivatives, 2D NMR experiments like HETCOR (Heteronuclear Correlation) are invaluable for unambiguously assigning which protons are attached to which carbons, a technique that has proven essential for this class of compounds.[5]

  • Trustworthiness: The detailed coupling patterns and characteristic chemical shifts of the pyrazolo[1,5-a]pyrimidine core serve as an internal validation of the structure. For instance, the successful synthesis and cyclization can be confirmed by the presence of specific proton signals and the disappearance of signals from the starting materials.[2][4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and, by extension, the molecular formula.

  • Expertise & Experience: For pyrazolo[1,5-a]pyridine derivatives, which are often developed as pharmaceuticals, soft ionization techniques like Electrospray Ionization (ESI) are preferred. ESI is highly compatible with the polar nature of many derivatives and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear and immediate confirmation of the target mass.[4][7] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing mass accuracy to within a few parts per million, which allows for the confident determination of the elemental composition.[8][9][10] Electron Impact (EI) ionization, a higher-energy technique, can also be used and is particularly useful for creating reproducible fragmentation patterns that serve as a "fingerprint" for a given structure, aiding in the identification of known compounds or the structural analysis of isomers.[10]

  • Trustworthiness: The concordance between the experimentally determined mass from HRMS and the calculated mass for the proposed structure provides an extremely high level of confidence in the compound's identity.[10]

X-ray Crystallography: The Unambiguous Proof

When absolute stereochemistry or the specific arrangement of atoms in a complex derivative must be confirmed, single-crystal X-ray diffraction is the ultimate arbiter. It provides a definitive 3D map of the electron density in a molecule.

  • Expertise & Experience: X-ray crystallography is particularly crucial for distinguishing between potential regioisomers that can arise during synthesis, an issue noted in the development of pyrazolo[1,5-a]pyrimidines.[2] It has been used decisively to confirm the mode of cyclization and the final structure of novel derivatives.[8][9][11] The primary limitation is the requirement for a single, high-quality crystal, which can be challenging and time-consuming to obtain.

  • Trustworthiness: An X-ray crystal structure is considered irrefutable proof of a molecule's constitution and conformation in the solid state.[12][13]

Decision Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for choosing the appropriate structural elucidation techniques.

start New Compound Synthesized nmr_ms Acquire ¹H, ¹³C NMR & HRMS start->nmr_ms analyze Analyze Spectra: Does data match proposed structure? nmr_ms->analyze success Structure Confirmed analyze->success Yes fail Structure Incorrect or Ambiguous analyze->fail No is_crystal Can a single crystal be grown? fail->is_crystal xray Perform X-ray Crystallography is_crystal->xray Yes reassess Re-evaluate Synthetic Route & Data is_crystal->reassess No xray->success

Caption: Decision workflow for primary structural elucidation.

Comparative Summary of Core Techniques
TechniquePrimary ApplicationAdvantagesLimitationsCausality for Use
NMR Detailed structural mapping in solutionNon-destructive; provides rich data on connectivity and chemical environment.[4][5]Lower sensitivity than MS; requires soluble sample.To build the primary structural "blueprint" of the molecule.
MS Molecular weight & formula determinationExtremely high sensitivity and mass accuracy (HRMS); confirms elemental composition.[7][10]Provides little connectivity data; isomers can be indistinguishable.To quickly and accurately confirm the molecular formula.
X-ray Absolute 3D structure determinationUnambiguous proof of structure and stereochemistry.[8][13]Requires a suitable single crystal; solid-state structure may differ from solution.To resolve structural ambiguity (e.g., regioisomers) when other methods fail.

Part 2: Methods for Purity Assessment and Quantification

Once a structure is confirmed, its purity must be established. This is paramount for ensuring accurate biological testing and meeting regulatory standards. Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis and quantification in pharmaceutical development. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Expertise & Experience: For pyrazolo[1,5-a]pyridine derivatives, which span a range of polarities, reversed-phase HPLC (RP-HPLC) is the most common and versatile approach. A C18 (octadecyl) column is a standard starting point.[14] The mobile phase typically consists of an aqueous buffer (often with an acid like formic acid to improve peak shape for these basic compounds) and an organic modifier like acetonitrile.[14][15] UV detection is standard, as the aromatic scaffold of these compounds provides strong chromophores, typically with absorption maxima around 250 nm.[16] For quantitative analysis, coupling HPLC with a mass spectrometer (LC-MS) provides both retention time and mass data, offering superior specificity.[3]

  • Trustworthiness: A validated HPLC method provides a reliable and reproducible measure of purity. The appearance of a single, sharp peak at the expected retention time is a strong indicator of a pure compound. Impurities are visualized as separate peaks, which can be quantified by their area percentage.

Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive, and indispensable tool for real-time monitoring of reaction progress.

  • Expertise & Experience: TLC allows a chemist to quickly visualize the consumption of starting materials and the formation of the product.[9][11] By comparing the retention factor (Rf) of the spots on the plate, one can make immediate decisions about the reaction, such as whether it has gone to completion or if purification is necessary. It is a qualitative, not quantitative, technique but its value in guiding the synthetic workflow cannot be overstated.

Gas Chromatography (GC)

While less common than HPLC for complex pharmaceutical derivatives, GC is a powerful technique for analyzing compounds that are volatile and thermally stable.

  • Expertise & Experience: For simpler, lower molecular weight pyrazolo[1,5-a]pyridine derivatives, GC can offer very high resolution and sensitivity, often using a Flame Ionization Detector (FID).[17] The choice between GC and HPLC is primarily driven by the analyte's volatility and thermal stability. If a derivative can be vaporized without decomposition, GC is a viable and powerful option.

Part 3: Integrated Analytical Workflow & Protocols

A robust analytical strategy integrates these techniques into a logical sequence, from initial synthesis to final quality control.

General Workflow Diagram

cluster_synthesis Synthesis & Reaction cluster_analysis Characterization & Purity cluster_final Final Confirmation synthesis Chemical Synthesis tlc TLC Monitoring synthesis->tlc workup Work-up & Isolation tlc->workup crude Crude Product workup->crude nmr_ms NMR & HRMS (Structure ID) crude->nmr_ms hplc HPLC / LC-MS (Purity Check) crude->hplc purify Purification (e.g., Column Chromatography) hplc->purify Purity <95% pure Pure Compound (>95%) hplc->pure Purity >95% purify->hplc final_char Full Characterization: ¹H, ¹³C NMR, HRMS, IR pure->final_char xray_opt X-ray (if needed) final_char->xray_opt final_qc Final QC Report xray_opt->final_qc

Caption: Integrated workflow from synthesis to final characterization.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
  • Rationale: This protocol is designed as a starting point for purity screening of novel pyrazolo[1,5-a]pyridine derivatives, leveraging common conditions found in the literature.[14][18] The use of a C18 column provides broad applicability, and the gradient elution ensures that compounds with a range of polarities will be eluted in a reasonable time. Formic acid is added to the mobile phase to protonate the basic nitrogen atoms in the heterocyclic core, which significantly improves chromatographic peak shape.

  • Methodology:

    • System: HPLC with UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or DAD scan 200-400 nm).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile or a 1:1 mixture of acetonitrile:water to create a 1 mg/mL stock. Dilute as necessary.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • Rationale: Proper sample preparation is critical for acquiring high-quality data. The choice of solvent is paramount for NMR. Deuterated solvents that fully dissolve the analyte are required. For MS, the sample must be dissolved in a solvent compatible with the ionization source.

  • Methodology:

    • NMR Sample Preparation:

      • Weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.

      • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for these types of heterocyclic compounds.[4]

      • Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may aid dissolution.

      • The sample is now ready for analysis.

    • HRMS (ESI) Sample Preparation:

      • Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like acetonitrile or methanol.

      • Create a dilute working solution by taking an aliquot of the stock solution and diluting it 100-fold (to ~10 µg/mL) with the same solvent.

      • For direct infusion, this solution can be loaded into a syringe. For LC-MS analysis, this solution can be placed in an autosampler vial.[7][18]

References

  • Šiaučiulis, M., et al. (2020). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure.
  • Zheng, L. W., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available from: [Link]

  • Barghash, A. M., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. Available from: [Link]

  • Sokolov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. ResearchGate. Available from: [Link]

  • SpectraBase. (n.d.). Pyrazolo[1,5-a]pyridine - [13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Al-Sh প্লাawi, F. N., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. Available from: [Link]

  • Al-Sh প্লাawi, F. N., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. PMC - NIH. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Kotla, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • Behbehani, H., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. ACS Omega. Available from: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available from: [Link]

  • Aslam, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Available from: [Link]

  • Khakwani, S. A., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Asian Journal of Chemistry. Available from: [https://www.researchgate.net/publication/307525324_Mass_Spectrometry_of_Pyrazolo34-bpyrido2'3'-b-16-naphthyridines_and_Dipyrazolo34-b3'4'-h]-16-naphthyridines]([Link])

  • Potter, W. (1991). Pyridine. OSHA. Available from: [Link]

  • Mosselhi, M. A. N., et al. (2019). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. BMC Chemistry. Available from: [Link]

  • Li, Y., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Sobiak, S., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. Available from: [Link]

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Comparative

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: A Senior Application Scientist's Perspective

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique elec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and steric arrangement have led to its incorporation into a variety of biologically active compounds, including kinase inhibitors, anti-cancer agents, and compounds targeting central nervous system disorders.[1][2] The development of efficient and versatile synthetic methods to access this core structure is therefore of paramount importance. This guide provides a comparative analysis of the most prominent synthetic strategies for pyrazolo[1,5-a]pyridines, offering insights into their mechanisms, experimental considerations, and relative merits to aid researchers in selecting the optimal method for their specific applications.

[3+2] Cycloaddition Reactions: The Workhorse Approach

The [3+2] cycloaddition of N-iminopyridinium ylides with a suitable dipolarophile, typically an alkyne or an alkene, is arguably the most established and widely employed method for the synthesis of pyrazolo[1,5-a]pyridines.[1][3][4] This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring.

Mechanistic Rationale

The reaction proceeds through a concerted or stepwise [3+2] cycloaddition mechanism. The N-iminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt by deprotonation with a base, acts as the 1,3-dipole. This ylide then reacts with a dipolarophile (e.g., an alkyne) to form a dihydropyrazolo[1,5-a]pyridine intermediate. Subsequent oxidation, often aerobic, leads to the aromatic pyrazolo[1,5-a]pyridine product.

G cluster_0 Ylide Formation cluster_1 Cycloaddition and Oxidation N-aminopyridinium salt N-aminopyridinium salt N-iminopyridinium ylide N-aminopyridinium salt->N-iminopyridinium ylide Dihydropyrazolo[1,5-a]pyridine Dihydropyrazolo[1,5-a]pyridine Alkyne Alkyne Alkyne->Dihydropyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Dihydropyrazolo[1,5-a]pyridine->Pyrazolo[1,5-a]pyridine

Caption: General workflow for [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Variants and Experimental Protocols

This modern variation avoids the use of metal catalysts, making it an attractive option for pharmaceutical synthesis where metal contamination is a concern.[5]

Experimental Protocol:

  • To a solution of N-aminopyridine (1.0 mmol) and an α,β-unsaturated carbonyl compound or electron-withdrawing olefin (1.2 mmol) in N-methylpyrrolidone (NMP, 3 mL), stir the mixture at room temperature under an oxygen atmosphere (balloon).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

The use of ultrasound irradiation can significantly accelerate the reaction rate and improve yields, often under catalyst-free conditions.[3]

Experimental Protocol:

  • In a suitable vessel, mix 1-amino-2-iminopyridine derivatives (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Filter the solid product, wash with ethanol, and dry. Recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine.

Cross-Dehydrogenative Coupling (CDC): An Atom-Economical Approach

Cross-dehydrogenative coupling has emerged as a powerful and environmentally friendly strategy for the formation of C-C and C-N bonds. For pyrazolo[1,5-a]pyridine synthesis, this method offers a direct and efficient route from readily available starting materials.[1][6]

Mechanistic Insights

This method involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of β-ketoesters or β-diketones with N-amino-2-iminopyridines. The proposed mechanism likely proceeds through a formal acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization.[1] This catalyst-free approach boasts high atom economy.

G Start N-amino-2-iminopyridine + 1,3-dicarbonyl compound Step1 AcOH, O2, 130 °C Start->Step1 Step2 Oxidative C-C coupling Step1->Step2 Step3 Dehydrative cyclization Step2->Step3 End Pyrazolo[1,5-a]pyridine Step3->End

Caption: Key steps in the Cross-Dehydrogenative Coupling synthesis.

Experimental Protocol

General Procedure: [1][6]

  • Prepare independent solutions of 1-amino-2-imino-pyridines (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equiv) to the mixture.

  • Stir the reaction under an O₂ atmosphere (1 atm) at 130 °C for 18 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyridine derivative.

Intramolecular Cyclization Strategies

While less common than intermolecular approaches, intramolecular cyclizations offer a pathway to specific substitution patterns on the pyrazolo[1,5-a]pyridine core. These methods often involve the formation of a key intermediate that subsequently undergoes cyclization.

a) Cyclization of Ethynylpyridines

This method involves the intramolecular cyclization of appropriately substituted ethynylpyridines.[1][3] The reaction conditions for this transformation can vary depending on the specific substrate and desired product.

b) Cyclization of Transient Nitrenes

The intramolecular cyclization of transient nitrenes is another, albeit less frequently reported, method for the synthesis of pyrazolo[1,5-a]pyridines.[1] This approach typically involves the generation of a nitrene intermediate, which then undergoes an intramolecular C-H insertion or addition to a pendant unsaturated group to form the pyrazole ring.

Due to the specialized nature and less general applicability of these intramolecular methods, detailed experimental protocols are not provided here. Researchers interested in these approaches are encouraged to consult the primary literature for specific examples.[1][3]

Comparative Analysis of Synthesis Methods

Method Advantages Disadvantages Typical Yields Reaction Conditions Substrate Scope
[3+2] Cycloaddition Highly versatile, broad substrate scope, well-established, multiple modern variations (metal-free, sonochemical).[3][4][5]May require an oxidant, some methods require elevated temperatures.Good to excellent (up to 95%).[5]Room temperature to reflux, can be accelerated by sonication.[3][5]Wide range of alkynes, alkenes, and N-aminopyridines.[5]
Cross-Dehydrogenative Coupling (CDC) High atom economy, environmentally friendly (catalyst-free, uses O₂ as oxidant), direct synthesis from simple precursors.[1][6]Requires high temperatures, may have a more limited substrate scope compared to [3+2] cycloaddition.Good to excellent (72-94%).[1]High temperature (130 °C).[1]β-ketoesters, β-diketones, and N-amino-2-iminopyridines.[1]
Intramolecular Cyclization Access to specific substitution patterns not easily achieved by other methods.Less general, may require multi-step synthesis of the precursor.Variable.Often requires specific catalysts or reaction conditions.Limited to specifically functionalized pyridine precursors.[1][3]

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyridines is a mature field with several robust and versatile methods at the disposal of synthetic chemists. The classical [3+2] cycloaddition remains a highly reliable and flexible approach, with modern variations enhancing its appeal for green chemistry and pharmaceutical applications. The cross-dehydrogenative coupling method presents an elegant and atom-economical alternative, particularly for the synthesis of specific substitution patterns from simple building blocks.

The choice of synthetic method will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. For rapid access to a diverse range of analogs, the [3+2] cycloaddition is often the method of choice. For syntheses where atom economy and environmental impact are primary concerns, the CDC approach is a compelling option. As the demand for novel pyrazolo[1,5-a]pyridine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain an active area of research.

References

  • Al-Shboul, T. M. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13836–13846. [Link]

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [Link]

  • Agrawal, N., et al. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

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  • Al-Shboul, T. M. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]

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  • Shestopalov, A. M., et al. (2022). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7913. [Link]

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Validation

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Introduction: The Rise of a Privileged Scaffold in Oncology In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. Protein kinases, as central regulato...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors is paramount. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyrazolo[1,5-a]pyridine and its close analog, the pyrazolo[1,5-a]pyrimidine, have emerged as "privileged structures."[3][4] Their rigid, planar nature provides an ideal framework for developing ATP-competitive inhibitors that can form crucial hydrogen bonding interactions with the kinase hinge region, a cornerstone of potent inhibition.[3][5]

This guide provides an in-depth, objective comparison of the efficacy of notable pyrazolo[1,5-a]pyridine-based kinase inhibitors. We will delve into their mechanisms, compare their performance using experimental data, and provide detailed protocols for key assays, empowering researchers and drug development professionals to better navigate this important class of therapeutics. We will focus on inhibitors targeting Tropomyosin Receptor Kinases (TRK) and the REarranged during Transfection (RET) kinase, showcasing the scaffold's versatility and clinical significance.

Mechanism of Action: Targeting the ATP-Binding Pocket

Pyrazolo[1,5-a]pyridine inhibitors primarily function as Type I ATP-competitive inhibitors.[2][6] They occupy the ATP-binding site of the kinase's catalytic domain. The core scaffold is instrumental in this interaction; for instance, in TRK inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue, anchoring the inhibitor in the active site.[5] Substitutions at various positions on this core structure are then fine-tuned to enhance interactions with other key residues, thereby improving potency and selectivity against the target kinase while minimizing off-target effects.[3][5] Challenges in the field, such as acquired resistance through mutations in the kinase domain and off-target toxicities, drive the continuous evolution of these inhibitors.[2][6]

Comparative Efficacy of TRK Inhibitors: Larotrectinib vs. Repotrectinib

The TRK family of neurotrophin receptors (TrkA, TrkB, TrkC), encoded by the NTRK genes, are critical drivers in a wide range of cancers when subject to oncogenic fusions.[7][8] The pyrazolo[1,5-a]pyrimidine scaffold is at the heart of two of the three marketed drugs for NTRK fusion cancers.[5][9] Here, we compare the first-generation inhibitor Larotrectinib with the next-generation macrocyclic inhibitor Repotrectinib, which was designed to overcome acquired resistance.

In Vitro Kinase and Cellular Inhibitory Potency

The following tables summarize the inhibitory activity of Larotrectinib and Repotrectinib against wild-type TRK kinases and clinically relevant resistance mutations.

Table 1: Comparative In Vitro Potency (IC₅₀) Against TRK Kinases

CompoundTarget KinaseIC₅₀ (nM)Source(s)
Larotrectinib TRKA< 5[10]
TRKB< 5[10]
TRKC< 5[10]
TRKA G595R (Solvent Front Mutant)> 600[11]
Repotrectinib TRKA< 0.2[11]
TRKB< 0.2[11]
TRKC< 0.2[11]
TRKA G595R (Solvent Front Mutant)< 0.3[11][12]

Disclaimer: Data is compiled from multiple sources and should be considered for comparative purposes. Absolute values may vary based on specific assay conditions.

Analysis: The data clearly illustrates the advancement offered by Repotrectinib. While both inhibitors are highly potent against wild-type TRK kinases, Larotrectinib's efficacy is severely diminished by the G595R solvent front mutation, a common mechanism of acquired resistance.[11] Repotrectinib, with its distinct macrocyclic structure, maintains potent, sub-nanomolar inhibition against this recalcitrant mutant, demonstrating its clear advantage in treating patients who have relapsed on first-generation inhibitors.[11][12]

Kinase Selectivity

Selectivity is a critical attribute of any kinase inhibitor, as off-target activity can lead to undesirable toxicities. Repotrectinib, while potently inhibiting TRK kinases, also shows high potency against ROS1 and ALK, making it a multi-targeted inhibitor.[12] Its selectivity over other kinases, such as JAK2, is notable.[12] This multi-targeting can be advantageous in tumors co-driven by these kinases but also necessitates careful monitoring for potential off-target effects.

Showcasing Scaffold Versatility: A Potent RET Inhibitor

To highlight the adaptability of the pyrazolo[1,5-a]pyrimidine scaffold, we examine its application in targeting the RET kinase, an oncogenic driver in non-small cell lung cancer (NSCLC) and thyroid cancers.[13][14]

Table 2: Activity of a Pyrazolo[1,5-a]pyrimidine RET Inhibitor

CompoundPrimary TargetCellular PotencyIn Vivo Efficacy (Mouse Xenograft)Source(s)
WF-47-JS03 RET>500-fold selective vs. KDRStrong tumor regression at 10 mg/kg (oral, daily)[13]

Analysis: The compound WF-47-JS03 demonstrates that the scaffold can be successfully optimized for potent and selective inhibition of kinases beyond the TRK family.[13] The achievement of strong tumor regression in a xenograft model at a well-tolerated dose underscores the therapeutic potential of this chemical series.[13] However, the authors note that this class of compounds can have narrow therapeutic windows, a crucial consideration for clinical development.[13]

Visualizing the Mechanism: The TRK Signaling Pathway

To understand the impact of these inhibitors, it is essential to visualize the signaling cascade they disrupt. The diagram below illustrates the TRK signaling pathway, which, upon activation by neurotrophin ligands or oncogenic fusions, triggers downstream pathways like RAS/MAPK and PI3K/AKT to promote cell proliferation and survival.[15][16][17] Pyrazolo[1,5-a]pyridine inhibitors block the initial phosphorylation event, effectively shutting down these pro-tumorigenic signals.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor TRK->Block Ligand Neurotrophin (or Fusion Event) Ligand->TRK Activation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->Transcription Anti-Apoptosis Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->TRK Inhibition Block->RAS Block->PI3K

Caption: TRK signaling pathway and point of inhibition.

Experimental Protocols: A Guide to Efficacy Assessment

Reproducible and robust experimental data are the bedrock of drug discovery. Below are detailed, step-by-step protocols for two key assays used to determine the efficacy of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a universal method applicable to virtually any kinase.[3][4]

Causality Behind Choices: The "add-mix-measure" format is chosen for its simplicity and suitability for high-throughput screening. The first step terminates the kinase reaction and depletes the remaining ATP, which is crucial because the subsequent luminescence signal is generated from the newly synthesized ATP (from ADP). This two-step process ensures that the signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.[3]

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate (e.g., a relevant peptide), and the pyrazolo[1,5-a]pyridine inhibitor at various concentrations. Use a buffer containing an appropriate concentration of ATP (often at or near the Km for the specific kinase) to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL of reagent to a 5 µL reaction). Mix and incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any unconsumed ATP.[18]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent at twice the initial reaction volume (e.g., 10 µL). This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin pair that generates a luminescent signal in the presence of this newly formed ATP.[3]

  • Signal Stabilization and Measurement: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolic activity.[5][19]

Causality Behind Choices: This is a homogeneous "add-mix-measure" assay, which minimizes pipetting steps and is ideal for automated screening.[20] It relies on the principle that ATP is a key biomarker of cell health; only metabolically active cells maintain a stable pool of ATP. The reagent contains a thermostable luciferase that generates a stable "glow-type" signal, providing flexibility in read times.[5]

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., a cancer cell line with a known NTRK fusion) into an opaque-walled 96-well or 384-well plate at a predetermined density. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor. Include vehicle-only (e.g., DMSO) controls. Incubate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Plate Equilibration: Before adding the reagent, equilibrate the plate to room temperature for approximately 30 minutes. This ensures consistent enzymatic activity.[21]

  • Reagent Addition and Lysis: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[1]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Determine the concentration of inhibitor that causes a 50% reduction in cell viability (GI₅₀ or IC₅₀) by normalizing the data to controls and fitting to a dose-response curve.

Drug Discovery Workflow Visualization

The path from initial hit to a viable drug candidate is a multi-step process. The following diagram outlines a typical workflow for developing a kinase inhibitor.

Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening InVitro In Vitro Kinase Assays (e.g., ADP-Glo) HTS->InVitro SAR SAR Optimization (Potency & Selectivity) Cellular Cell-Based Assays (e.g., CellTiter-Glo) SAR->Cellular InVitro->SAR PK Pharmacokinetics (ADME) Cellular->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Phase1 Phase I (Safety) InVivo->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Caption: A typical kinase inhibitor drug discovery workflow.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and clinically effective kinase inhibitors. The success of TRK inhibitors like Larotrectinib and the ability of next-generation compounds like Repotrectinib to overcome resistance highlight the power of structure-based drug design. Furthermore, the successful application of this scaffold to other important cancer targets like RET demonstrates its versatility.[13]

Future research will likely focus on further refining the selectivity of these inhibitors to improve their therapeutic window, exploring novel macrocyclic and allosteric modulators to combat emerging resistance mutations, and applying this privileged scaffold to a broader range of kinase targets implicated in human disease.[2][6] The insights and methodologies presented in this guide offer a solid foundation for researchers contributing to this exciting and impactful field.

References

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  • Schematic illustration of the TRK signaling pathway and its role to cell differentiation. Created with BioRender.com.. ResearchGate. [Link]

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Comparative

A Researcher's Guide to Structural Elucidation: Analyzing Ethyl 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics. Compounds incorporating this fused heterocyclic system have demonstr...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics. Compounds incorporating this fused heterocyclic system have demonstrated a wide array of biological activities, making them subjects of intense study.[1][2] Among these, Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS 885276-93-7) represents a key synthetic intermediate and a potential pharmacophore. Its utility in drug discovery is intrinsically linked to its precise three-dimensional structure, which dictates its interaction with biological targets and its solid-state properties.

While the synthesis and commercial availability of this compound are established[3][4][5][6][7], a publicly accessible, complete single-crystal X-ray diffraction structure has not been deposited in major crystallographic databases as of this guide's publication. This common scenario in drug development—possessing a compound without a definitive solid-state structure—presents a critical challenge.

This guide provides a comprehensive framework for researchers facing this situation. We will use Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate as a central case study to compare the definitive method of Single-Crystal X-ray Diffraction (SC-XRD) with complementary analytical and computational techniques. We will explore not just the "how" but the "why" behind these experimental choices, offering a robust, field-proven strategy for comprehensive structural characterization.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution information on molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. It is the unequivocal gold standard for determining the three-dimensional structure of a small molecule. The insights gained are paramount for understanding structure-activity relationships (SAR), validating computational models, and guiding crystal engineering efforts.

Experimental Workflow: A Self-Validating Protocol

The path from a synthesized powder to a refined crystal structure is a systematic process designed to ensure data quality and structural accuracy at each stage. The causality behind this workflow is crucial: each step builds upon the last to produce a reliable final model.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesized Compound (Purity >98%) crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) synthesis->crystal_growth Crucial for quality crystal_selection Crystal Selection (Microscopy, Polarization) crystal_growth->crystal_selection Select single, defect-free crystal data_collection X-ray Data Collection (Modern Diffractometer, ~100 K) crystal_selection->data_collection data_reduction Data Integration & Scaling (Correction for Absorption) data_collection->data_reduction Process raw diffraction spots solution Structure Solution (Direct Methods, e.g., SHELXT) data_reduction->solution Generate electron density map refinement Structure Refinement (Full-Matrix Least-Squares on F^2) solution->refinement Optimize atomic positions & parameters validation Final Structure Validation (CIF file, CheckCIF) refinement->validation Assess quality (R-factors, GooF)

Caption: A typical experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Protocol: Structure Determination of a Pyrazolo[1,5-a]pyridine Analog
  • Crystal Growth (The Foundational Step): The quality of the final structure is entirely dependent on the quality of the initial crystal. For a compound like Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate, slow evaporation is the most common starting point.

    • Rationale: Dissolve the purified compound (~10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small vial. Add a less-polar "anti-solvent" (e.g., hexane or heptane) dropwise until slight turbidity is observed. Loosely cap the vial and allow the solvent to evaporate over several days. Slow evaporation prevents rapid precipitation, promoting the ordered molecular packing required for a single crystal.

  • Crystal Mounting and Data Collection:

    • Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in each dimension) and mount it on a cryoloop.

    • Collect diffraction data using a modern diffractometer (e.g., a Bruker D8 QUEST) equipped with a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[8]

  • Structure Solution and Refinement:

    • The collected diffraction intensities are integrated and corrected for experimental factors using software like SAINT.[8]

    • The structure is solved using direct methods (e.g., with SHELXT), which phase the diffraction data to generate an initial electron density map and a preliminary molecular model.[8]

    • This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[8] This iterative process optimizes the positions, and anisotropic displacement parameters of all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

    • Trustworthiness Check: The quality of the final model is assessed by crystallographic R-factors (R1 and wR2), which should be low (<0.05 is excellent for small molecules), and a Goodness-of-Fit (GooF) value close to 1.0.

Illustrative Data Presentation

Since the specific data for the title compound is not public, Table 1 presents representative crystallographic data for a similar brominated heterocyclic system, 7-bromo-3-tert-butylpyrazolo[5,1-c][9][10][11]triazin-4(1H)-one, to illustrate the type of information obtained from an SC-XRD experiment.[8]

Parameter Illustrative Value (from a related structure[8]) Significance for Drug Development
Chemical FormulaC9H11BrN4ODefines stoichiometry and molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cGoverns the packing arrangement and symmetry operations.
a, b, c (Å)10.12, 8.45, 14.23Unit cell dimensions defining the repeating lattice.
β (°)109.5Unit cell angle.
Volume (ų)1145Volume of the unit cell; impacts density.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.02 - 0.05A key indicator of the agreement between the model and data.
wR2 (all data)0.05 - 0.10A weighted R-factor that is statistically more robust.
Goodness-of-Fit (GooF)~1.0Indicates a good fit between the model and the data.

Part 2: A Comparative Guide to Alternative & Complementary Techniques

While SC-XRD is definitive, a multi-faceted approach provides a more complete picture of a molecule's behavior. NMR spectroscopy reveals the structure in solution, while computational methods offer a theoretical model in the absence of experimental constraints. Comparing data from these techniques is a powerful validation strategy.

comparison_logic cluster_methods Structural Elucidation Methods molecule Ethyl 5-bromopyrazolo [1,5-a]pyridine-3-carboxylate xrd SC-XRD Solid State Conformation Intermolecular Packing Absolute Stereochemistry molecule->xrd Definitive 3D Structure nmr NMR Spectroscopy Solution State Conformation Atom Connectivity Dynamic Processes molecule->nmr Confirms Connectivity dft Computational (DFT) Gas-Phase Geometry Electronic Properties Theoretical Validation molecule->dft Predicts Geometry

Caption: The logical relationship between key structural elucidation techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[12] For heterocyclic compounds, a suite of 1D and 2D NMR experiments can unambiguously establish the covalent framework.[10][13]

  • ¹H and ¹³C NMR: Provide initial information on the number and chemical environment of protons and carbons.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) scalar couplings, revealing which protons are adjacent to each other in the spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is critical for connecting different fragments of the molecule, for example, confirming the position of the ethyl ester group relative to the pyrazolo[1,5-a]pyridine core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for establishing connectivity in a rigid heterocycle, it can reveal through-space proximity of protons, helping to confirm conformation in more flexible molecules.

Comparison with SC-XRD: NMR confirms the molecular formula and connectivity, which must agree with the XRD result. However, NMR data represents a time-average of all conformations in solution, whereas XRD provides a static snapshot of a single, low-energy conformation adopted in the crystal lattice.

Computational Chemistry: Crystal Structure Prediction (CSP)

In the absence of a crystal structure, computational methods like Density Functional Theory (DFT) can predict the lowest energy conformation of an isolated molecule (in the gas phase).[14] More advanced Crystal Structure Prediction (CSP) algorithms can even predict plausible crystal packing arrangements.[15][16][17]

  • Workflow:

    • Build the 2D structure of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

    • Perform a conformational search using a molecular mechanics force field.

    • Take the low-energy conformers and perform a geometry optimization using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

    • The resulting structure provides theoretical bond lengths, angles, and dihedrals.

Comparison with SC-XRD: This provides a crucial baseline. Comparing the experimental XRD geometry to the calculated gas-phase geometry reveals the energetic effects of crystal packing. For example, intermolecular hydrogen bonds or halogen bonds in the crystal can cause slight distortions (changes in bond lengths or torsion angles) compared to the theoretical vacuum structure.

Alternative Diffraction Techniques: When Single Crystals Are Elusive

Sometimes, growing single crystals suitable for SC-XRD is the primary bottleneck. In these cases, other methods can provide valuable structural data.

  • Powder X-ray Diffraction (PXRD): This technique uses a microcrystalline powder instead of a single crystal.[18] While it doesn't typically yield a full atomic-resolution structure on its own, it provides a distinct fingerprint for a specific crystal form (polymorph). It is an essential tool for polymorph screening and can be used in conjunction with CSP to solve structures.[18][19]

  • Micro-Electron Diffraction (MicroED): A revolutionary cryo-electron microscopy technique, MicroED can determine high-resolution structures from nanocrystals that are thousands of times smaller than what is required for SC-XRD.[9] This makes it an incredibly powerful alternative for compounds that are difficult to crystallize.[9][19]

Technique Sample Requirement Information Provided Key Advantage Key Limitation
SC-XRD Single crystal (~50-300 µm)Atomic resolution 3D structure, packingUnambiguous, "gold standard"Requires high-quality single crystals
NMR Soluble sample (~1-10 mg)Connectivity, solution conformationNo crystallization needed, shows dynamicsIndirect 3D info, no packing data
CSP/DFT None (computational)Theoretical 3D geometry, relative energiesNo experiment needed, predicts possibilitiesModel accuracy, may not find global minimum
PXRD Microcrystalline powder (~5-20 mg)Crystalline fingerprint, unit cellFast, good for bulk purity/polymorphismDoes not typically yield atomic coordinates
MicroED Nanocrystals (<1 µm)Atomic resolution 3D structure, packingWorks with extremely small crystalsEvolving technique, requires specialized equipment

Conclusion: An Integrated Strategy for Drug Development

The structural characterization of a novel compound like Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is not a linear process but an integrated analytical puzzle. While NMR and computational modeling provide foundational data on connectivity and theoretical geometry, they cannot replace the definitive insights offered by a single-crystal X-ray structure.

The precise knowledge of atomic coordinates, conformational preferences, and, critically, the intermolecular interactions (such as those potentially mediated by the bromine atom) is indispensable for modern drug design. This information directly fuels the optimization of ligand-protein interactions and allows for the control of critical solid-state properties like solubility and stability through crystal engineering. For any drug development professional, pursuing the crystal structure is not merely an academic exercise; it is a strategic imperative that mitigates risk and accelerates the path to a viable clinical candidate.

References

  • Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. Retrieved from [Link]

  • Giri, V. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

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  • ResearchGate. (n.d.). Structures of substituted phenyl-pyrazolo[1,5-a]pyridine derivatives 4(a-k). Retrieved from [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 5-Substituted Pyrazolo[1,5-a]pyridine-3-carboxylates as Kinase Inhibitors

For: Researchers, scientists, and drug development professionals. Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Kinase Inhibition The pyrazolo[1,5-a]pyridine core is a fused heterocyclic syst...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolo[1,5-a]pyridine Scaffold - A Privileged Motif in Kinase Inhibition

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural rigidity and versatile synthetic accessibility. This scaffold serves as a foundational framework for a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A particularly promising application of this scaffold lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar nature of the pyrazolo[1,5-a]pyridine ring system allows for favorable interactions within the ATP-binding pocket of various kinases, making it an attractive starting point for the design of potent and selective inhibitors.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted pyrazolo[1,5-a]pyridine-3-carboxylates and their carboxamide analogs. We will delve into the impact of various substituents at the 5-position of the pyridine ring on the biological activity of these compounds, supported by experimental data from peer-reviewed literature. Furthermore, detailed experimental protocols for the synthesis of these compounds and for in vitro kinase assays are provided to enable researchers to apply these insights in their own drug discovery efforts.

The Critical Role of the 5-Position in Modulating Kinase Inhibitory Activity

The substitution pattern on the pyrazolo[1,5-a]pyridine core is crucial for determining the potency and selectivity of kinase inhibition. While modifications at various positions have been explored, the 5-position of the pyridine ring has emerged as a key determinant of biological activity. Strategic placement of different functional groups at this position can significantly influence the compound's interaction with the target kinase, affecting binding affinity and overall inhibitory potential.

Comparative Analysis of 5-Substituents

The following sections compare the effects of different substituents at the 5-position on the biological activity of pyrazolo[1,5-a]pyridine-3-carboxylates and their closely related carboxamide derivatives. The data presented is synthesized from multiple studies to provide a cohesive overview.

Table 1: Impact of 5-Alkyl and 5-Alkoxy Substituents on Anti-tubercular Activity

Compound ID5-Substituent (R)R'MIC (μg/mL) against M. tuberculosis H37RvCytotoxicity (IC50, μM) in Vero CellsReference
Lead Compound Hp-CF3-benzyl>50>50[3][4]
5a CH3p-CF3-benzyl0.03>50[3][4]
5k CH34-(4-methylpiperazin-1-yl)benzyl0.006>50[3][4]
Analog 1 OCH3Diaryl side chainPotentLow[5]

This table is a synthesized representation of data from multiple sources to illustrate SAR trends.

As evidenced in Table 1, the introduction of a small alkyl group, such as a methyl group, at the 5-position can dramatically enhance the anti-tubercular activity compared to the unsubstituted analog.[3][4] For instance, compound 5a with a 5-methyl group exhibits a significantly lower Minimum Inhibitory Concentration (MIC) than the lead compound.[3][4] Further optimization of the carboxamide side chain, as seen in compound 5k , leads to a highly potent derivative with an MIC in the nanomolar range.[3][4] Interestingly, a previous SAR study also suggested that a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold demonstrated superior potency against drug-resistant clinical M. tuberculosis isolates compared to the 2-methyl-5-methyl analog, highlighting the favorable impact of a methoxy group at the 5-position.[5] This suggests that small, electron-donating groups at this position are beneficial for this specific biological target.

Experimental Protocols

Synthesis of 5-Substituted Pyrazolo[1,5-a]pyridine-3-carboxylates

A general and efficient method for the synthesis of the pyrazolo[1,5-a]pyridine core involves the 1,3-dipolar cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate. The 5-substituent is incorporated into the starting substituted pyridine. For aryl or heteroaryl substituents at the 5-position, a Suzuki-Miyaura cross-coupling reaction is a powerful tool.

Workflow for the Synthesis of 5-Aryl-Pyrazolo[1,5-a]pyridine-3-carboxylates

Synthesis Workflow Start 5-Bromopyridine Intermediate1 N-Amino-5-bromopyridinium salt Start->Intermediate1 N-amination Intermediate2 Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate Intermediate1->Intermediate2 [3+2] Cycloaddition (Ethyl Propiolate) FinalProduct Ethyl 5-arylpyrazolo[1,5-a]pyridine-3-carboxylate Intermediate2->FinalProduct Suzuki Coupling (Arylboronic acid)

Caption: General synthetic workflow for 5-aryl-pyrazolo[1,5-a]pyridine-3-carboxylates.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylate with an arylboronic acid.

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base, typically potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Conditions: Seal the vial and heat the reaction mixture under microwave irradiation at a temperature ranging from 100 to 150 °C for 15 to 60 minutes. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-aryl-pyrazolo[1,5-a]pyridine-3-carboxylate.

In Vitro Kinase Assay Protocol

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Workflow for In Vitro Kinase Assay

Kinase Assay Workflow Start Prepare serial dilutions of test compound Step1 Add compound and kinase to assay plate Start->Step1 Step2 Initiate reaction with ATP and substrate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction and detect remaining ATP Step3->Step4 End Measure luminescence and calculate IC50 Step4->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Reaction Mixture: In a 384-well white opaque assay plate, add the test compound, the target kinase, and the specific peptide substrate in a suitable kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Terminate the reaction and measure the amount of remaining ATP using a commercial kit such as ADP-Glo™ (Promega). This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the unconsumed ATP, and second, a detection reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to controls (0% and 100% inhibition) and the half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

Mechanism of Action: Targeting the RAF-MEK-ERK Signaling Pathway

Many pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of kinases within the RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common driver of cancer.

The RAF-MEK-ERK Signaling Cascade

RAF-MEK-ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RAF Inhibits

Caption: Simplified diagram of the RAF-MEK-ERK signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.

The RAF-MEK-ERK pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell growth and survival. Pyrazolo[1,5-a]pyridine-based inhibitors can effectively target kinases within this cascade, such as B-Raf, thereby blocking the downstream signaling and inhibiting cancer cell proliferation.

Conclusion and Future Directions

The 5-substituted pyrazolo[1,5-a]pyridine-3-carboxylate scaffold represents a highly promising platform for the development of novel kinase inhibitors. Structure-activity relationship studies have demonstrated that small, electron-donating substituents at the 5-position can significantly enhance the biological activity of these compounds. The versatility of synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, allows for the exploration of a wide range of substituents at this position, enabling the fine-tuning of potency and selectivity.

Future research in this area should focus on a more systematic exploration of the chemical space around the 5-position, including the introduction of a diverse array of functional groups to probe for additional beneficial interactions within the kinase active site. The development of more selective inhibitors for specific kinase isoforms remains a key challenge, and a deeper understanding of the structural basis for these interactions through co-crystallography studies will be invaluable. The detailed protocols and SAR insights provided in this guide are intended to empower researchers to accelerate their drug discovery efforts and unlock the full therapeutic potential of this privileged scaffold.

References

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  • Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Anti-tubercular Agents. ResearchGate. [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Pyrazolo[1,5-a]pyridine Isomers

For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazolo[1,5-a]pyridines, a class of nitrogen-f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazolo[1,5-a]pyridines, a class of nitrogen-fused bicyclic systems, are of significant interest due to their diverse biological activities and potential applications in optoelectronics.[1][2] The isomeric diversity of this scaffold presents a significant analytical challenge. Subtle changes in substituent positions on the pyrazolo[1,5-a]pyridine core can lead to vastly different pharmacological and photophysical properties. Consequently, a robust understanding of how to employ spectroscopic techniques to differentiate between these isomers is essential for advancing research and development.

This guide provides a comprehensive comparison of the spectroscopic signatures of pyrazolo[1,5-a]pyridine isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). We will delve into the underlying principles that govern the distinct spectral characteristic of each isomer, supported by experimental data and detailed protocols to empower researchers in their analytical endeavors.

The Structural Landscape of Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine ring system offers multiple sites for substitution, leading to a variety of positional isomers. The key to differentiating these isomers lies in understanding how the position of a substituent alters the electronic environment of the entire molecule, which in turn is reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and pyrazolo[1,5-a]pyridine isomers are no exception. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts (δ) and coupling constants (J) of the protons on the pyrazolo[1,5-a]pyridine core are highly sensitive to the position of substituents. The electron-donating or electron-withdrawing nature of a substituent will cause characteristic upfield or downfield shifts of adjacent and even distant protons.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Ring Protons: The protons on the pyridine ring (H-4, H-5, H-6, and H-7) and the pyrazole ring (H-2 and H-3) will exhibit distinct chemical shifts depending on the substitution pattern. For instance, a substituent at the C-7 position will most significantly affect the chemical shifts of H-6 and H-5.

  • Coupling Constants: The through-bond coupling between adjacent protons provides valuable connectivity information. The magnitude of the coupling constants can also be subtly influenced by the electronic effects of substituents.

  • Nuclear Overhauser Effect (NOE): For isomers where protons on different parts of the molecule are in close spatial proximity, NOE experiments (e.g., NOESY) can provide definitive proof of their relative orientation.

Comparative ¹H NMR Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives:

Compound/Substituent PositionH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)Reference
Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate--8.45 (d)7.39-7.31 (m)6.88 (t)8.15 (d)[3]
Isopropyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate--8.53 (t)7.47-7.38 (m)6.94 (t)8.22 (d)[3]
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester--7.20 (s)---[4]
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester--7.10 (s)---[4]

Note: The provided data is for variously substituted pyrazolo[1,5-a]pyridines and illustrates the range of chemical shifts observed. Direct comparison of unsubstituted isomers is ideal but often requires dedicated synthesis and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, offering insights into the electronic environment of the carbon atoms in the heterocyclic core and any substituents.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Core Carbons: The chemical shifts of the carbon atoms of the pyrazolo[1,5-a]pyridine skeleton are highly diagnostic of the substitution pattern. Electron-withdrawing groups will deshield nearby carbons, shifting their signals downfield, while electron-donating groups will cause an upfield shift.

  • Quaternary Carbon Signals: The signals for substituted carbon atoms (quaternary carbons) are often weaker but provide crucial information for distinguishing isomers.

Comparative ¹³C NMR Data for Substituted Pyrazolo[1,5-a]pyridine Derivatives:

Compound/Substituent PositionC-2C-3C-3aC-4C-5C-6C-7Reference
Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate156.9100.7142.6119.7127.2113.8128.8[3]
Isopropyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate156.9101.1142.6119.7127.0113.7128.7[3]
7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester155.8101.8142.3128.6-75.4147.8[4]
7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester155.8101.8142.3129.7-75.4147.8[4]
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis of Pyrazolo[1,5-a]pyridine Isomers

Caption: Standard workflow for acquiring and analyzing NMR spectra of pyrazolo[1,5-a]pyridine isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Isomers

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of molecules. While it may not always be sufficient for unambiguous isomer differentiation on its own, it is an excellent tool for confirming the presence of specific functional groups and for "fingerprinting" a particular isomer.

Key Differentiating Features in IR Spectroscopy:

  • Functional Group Region (4000-1500 cm⁻¹): This region is useful for identifying characteristic vibrations of substituent groups, such as C=O stretches in esters or amides, N-H stretches in amines, and C≡N stretches in nitriles.[4][5]

  • Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrational modes that are unique to the overall structure of the molecule. Even subtle differences between isomers will lead to distinct patterns in this region, allowing for differentiation if authentic reference spectra are available.

  • Aromatic C-H Bending Vibrations (900-650 cm⁻¹): The out-of-plane bending vibrations of the aromatic C-H bonds can sometimes provide clues about the substitution pattern on the pyridine ring.

Typical IR Absorption Ranges for Substituted Pyrazolo[1,5-a]pyridines:

Functional GroupAbsorption Range (cm⁻¹)Reference
N-H (Amine)3471 - 3305[4]
C-H (Aromatic)~3100 - 3000[5]
C≡N (Nitrile)~2220 - 2210[4]
C=O (Ester/Amide)~1716 - 1655[4][5]
Experimental Protocol for FT-IR Spectroscopy

Caption: Workflow for obtaining FT-IR spectra of pyrazolo[1,5-a]pyridine isomers using KBr pellet or ATR methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the extent of conjugation and the electronic nature of the substituents.

Key Differentiating Features in UV-Vis Spectroscopy:

  • Position of λ_max: The position of the absorption maximum is influenced by the electronic properties of the substituents and their position on the pyrazolo[1,5-a]pyridine core. Electron-donating groups and extended conjugation generally lead to a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift.

  • Molar Absorptivity (ε): The intensity of the absorption is also affected by the substitution pattern.

While UV-Vis spectroscopy may not provide as detailed structural information as NMR, it is a valuable tool for confirming the identity of a known isomer and for studying the photophysical properties of these compounds.[6]

Experimental Protocol for UV-Vis Spectroscopy

Caption: Standard procedure for acquiring a UV-Vis absorption spectrum of a pyrazolo[1,5-a]pyridine isomer.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺): This peak confirms the molecular formula of the isomer. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[4]

  • Fragmentation Pattern: The way in which the molecule breaks apart upon ionization can be highly characteristic of the isomer. The position of a substituent will influence the stability of the resulting fragments, leading to different fragmentation pathways. For example, the loss of a particular substituent or the cleavage of the ring system at different points can help to pinpoint the substitution pattern.

Conclusion

The spectroscopic comparison of pyrazolo[1,5-a]pyridine isomers requires a multi-faceted approach. While ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods for structural elucidation, IR and UV-Vis spectroscopy, along with mass spectrometry, provide crucial complementary information. By understanding the fundamental principles behind each technique and how they relate to the electronic and structural properties of the pyrazolo[1,5-a]pyridine core, researchers can confidently differentiate between isomers and accelerate their drug discovery and materials science endeavors. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the analytical challenges posed by this important class of heterocyclic compounds.

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  • Copper-Mediated Synthesis of Pyrazolo[1, 5-a]pyridines Through Oxidative Linkage of C-C/N-N Bonds. synfacts.prectect.com. [Link]

  • INFRARED SPECTROSCOPY (IR). chem.ucla.edu. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • IR Sample Preparation Techniques. Scribd. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Pyrazolo[1,5-a]Pyridine-Based Inhibitors

Introduction: The Double-Edged Sword of Kinase Inhibition The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. Compounds based on this heterocyclic system have demonstrated significant clinical success, with notable examples including the anaplastic lymphoma kinase (ALK) inhibitor ceritinib. The therapeutic efficacy of these molecules is intrinsically linked to their ability to potently and selectively inhibit their intended target. However, the high degree of homology within the human kinome presents a significant challenge: achieving perfect selectivity is nearly impossible. Off-target interactions, where a drug binds to and modulates the activity of unintended proteins, are a major cause of adverse drug reactions and can limit the therapeutic window of a promising compound.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of novel pyrazolo[1,5-a]pyridine-based inhibitors. We will delve into the underlying principles of off-target assessment, provide detailed, field-proven experimental protocols, and offer a comparative analysis to contextualize the data you generate. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are robust, reproducible, and self-validating.

Understanding the "Why": Causality of Off-Target Effects

Off-target effects are not random occurrences; they are governed by the same biophysical principles as on-target interactions. For kinase inhibitors, the primary driver of off-target binding is the structural similarity of the ATP-binding pocket across the kinome. While the overall protein architecture may differ, the sub-pockets that accommodate the adenine and ribose moieties of ATP are often conserved. Pyrazolo[1,5-a]pyridine-based inhibitors, like many other kinase inhibitors, are designed to be ATP-competitive, making them susceptible to binding to multiple kinases.

The consequences of these off-target interactions can be twofold:

  • Toxicity: Inhibition of kinases essential for normal cellular function can lead to dose-limiting toxicities. For example, off-target inhibition of VEGFR can lead to hypertension, while inhibition of SRC family kinases can result in gastrointestinal issues.

  • Polypharmacology: In some instances, off-target effects can be beneficial, contributing to the drug's overall therapeutic profile. A well-characterized example is the multi-kinase inhibitor sunitinib, where inhibition of VEGFR, PDGFR, and c-KIT all contribute to its anti-angiogenic and anti-tumor effects.

A thorough understanding and early characterization of a compound's off-target profile are therefore not just a regulatory hurdle but a critical step in developing a safe and effective therapeutic.

A Tiered Approach to Off-Target Profiling: An Experimental Workflow

A systematic and tiered approach is the most efficient way to assess off-target effects. This strategy allows for the early elimination of non-selective compounds and focuses resources on the most promising candidates.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_3 Tier 4: In Vivo Confirmation T1_Kinome In Vitro Kinome Scan (e.g., 400+ kinases) Single High Concentration (e.g., 1 µM) T2_IC50 Biochemical IC50 Determination for Primary Off-Targets T1_Kinome->T2_IC50 Hits with >80% Inhibition T3_CETSA Cellular Thermal Shift Assay (CETSA) or NanoBRET™ for Target Engagement T2_IC50->T3_CETSA Potent Off-Targets (IC50 < 10x On-Target) T3_Pheno Phenotypic Assays (e.g., Cell Viability, Apoptosis) in Relevant Cell Lines T2_IC50->T3_Pheno T4_InVivo In Vivo Target Occupancy & Toxicity Studies T3_CETSA->T4_InVivo Confirmed Cellular Off-Target Engagement T3_Pheno->T4_InVivo

Figure 1: A tiered workflow for assessing off-target effects of kinase inhibitors.

Key Experimental Protocols for Off-Target Assessment

Here, we provide detailed protocols for essential assays in off-target profiling. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Broad Kinome Profiling via In Vitro Binding or Activity Assays

This is the cornerstone of off-target assessment, providing a global view of a compound's selectivity across the kinome. Commercial services from companies like Reaction Biology, Eurofins Discovery, and Promega offer panels of hundreds of purified kinases.

  • Objective: To identify all potential kinase off-targets at a single high concentration.

  • Principle: The inhibitor is incubated with a large panel of purified kinases and a substrate (often ATP). The amount of remaining kinase activity or binding is then measured. The KINOMEscan™ (DiscoverX) platform, for instance, utilizes a DNA-tagged kinase and an immobilized ligand; the amount of kinase bound to the solid support is quantified by qPCR, reflecting the inhibitor's ability to compete for the active site.

  • Methodology:

    • Compound Preparation: Prepare a 100x stock solution of the pyrazolo[1,5-a]pyridine inhibitor in 100% DMSO (e.g., 100 µM for a 1 µM final concentration).

    • Assay Plate Preparation: The vendor will typically perform this step. The inhibitor is added to assay plates containing the individual purified kinases, ATP (at or near its Km for each kinase), and a suitable substrate.

    • Controls:

      • Positive Control: A well-known broad-spectrum kinase inhibitor (e.g., staurosporine) to ensure the assays are working.

      • Negative Control: DMSO vehicle only, representing 100% kinase activity.

    • Incubation: Incubate the plates for a specified time (e.g., 1 hour) at room temperature to allow the inhibitor to bind to the kinases.

    • Detection: The method of detection depends on the platform. For activity assays, this could be the measurement of ADP production (e.g., ADP-Glo™) or the phosphorylation of a substrate using a specific antibody. For binding assays, it could be qPCR as described above.

    • Data Analysis: Results are typically expressed as percent inhibition relative to the DMSO control. A common threshold for identifying a "hit" is >80% inhibition.

  • Causality Check: Why a high concentration? Using a concentration significantly above the on-target IC50 (e.g., 1 µM) increases the likelihood of detecting even weak off-target interactions, which could become relevant at higher therapeutic doses in vivo.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While in vitro assays are essential, they don't always reflect the complexity of the cellular environment. CETSA allows for the direct measurement of target engagement in intact cells or tissues.

  • Objective: To confirm that an identified off-target is engaged by the inhibitor in a cellular context.

  • Principle: The binding of a ligand (the inhibitor) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation.

  • Methodology:

    • Cell Culture and Treatment: Grow a relevant cell line to ~80% confluency. Treat the cells with the pyrazolo[1,5-a]pyridine inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO vehicle for 1-2 hours.

    • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

    • Protein Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the specific off-target protein remaining in the supernatant by Western blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

  • Trustworthiness Check: The inclusion of a dose-response and a full melting curve provides a self-validating system. A clear, dose-dependent thermal shift is strong evidence of specific binding in the cell.

Comparative Analysis: Selectivity of Pyrazolo[1,5-a]Pyridine-Based Inhibitors

To illustrate how to interpret off-target data, let's consider a hypothetical comparison of two pyrazolo[1,5-a]pyridine-based ALK inhibitors, "Compound A" and "Compound B," with the established drug, Crizotinib (a different scaffold).

TargetCompound A (IC50, nM)Compound B (IC50, nM)Crizotinib (IC50, nM)Comments
ALK (On-Target) 5 8 20 Both pyrazolo[1,5-a]pyridines are potent on-target.
c-MET>1000152 Compound A is highly selective against c-MET. Crizotinib is a known potent c-MET inhibitor.
ROS1150255 Compound B and Crizotinib show significant ROS1 activity.
FAK50>1000150Compound A has a notable FAK off-target liability.
IGF-1R>100030080All compounds show some activity, but Compound A is the cleanest.
Selectivity Score (S-Score) 0.05 0.15 0.20 A lower S-score indicates higher selectivity. S-score is a measure of how many off-targets are inhibited above a certain threshold.

Interpretation:

  • Compound A: Demonstrates high potency for ALK and excellent selectivity against c-MET and ROS1. However, its off-target activity against FAK is a potential liability that would need to be investigated in phenotypic screens for FAK-related toxicities (e.g., effects on cell adhesion and migration).

  • Compound B: While potent against ALK, it has significant off-target activity against c-MET and ROS1, similar to Crizotinib. This could be considered a form of beneficial polypharmacology in certain cancer types where these kinases are also drivers of malignancy.

  • Crizotinib: Included as a benchmark, its well-documented polypharmacology serves as a useful comparison point for novel compounds.

Visualizing Signaling Pathways: Potential Off-Target Consequences

Understanding the downstream consequences of off-target inhibition is crucial. For example, if Compound A inhibits FAK, it could disrupt integrin signaling, which is vital for cell adhesion and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates ECM ECM ECM->Integrin SRC SRC FAK->SRC PI3K PI3K/AKT Pathway FAK->PI3K Adhesion Focal Adhesion (Cell Adhesion, Migration) FAK->Adhesion RAS_RAF RAS/RAF/MEK/ERK Pathway SRC->RAS_RAF Survival Cell Survival & Proliferation RAS_RAF->Survival PI3K->Survival Inhibitor Compound A (Pyrazolo[1,5-a]pyridine) Inhibitor->FAK Inhibits

Figure 2: Potential impact of off-target FAK inhibition by Compound A.

Conclusion and Future Perspectives

The assessment of off-target effects is an indispensable component of the drug discovery and development process for pyrazolo[1,5-a]pyridine-based inhibitors. A multi-tiered strategy, combining broad in vitro profiling with cellular target engagement and phenotypic assays, provides the most comprehensive and reliable data. This approach not only de-risks clinical development by identifying potential toxicities early but also offers opportunities to discover beneficial polypharmacology.

As our understanding of the kinome and signaling networks deepens, so too will our ability to predict and interpret off-target effects. The continued development of chemoproteomics techniques and in silico prediction tools will further refine this process, ultimately leading to the design of safer and more effective kinase inhibitors. The rigorous application of the principles and protocols outlined in this guide will empower researchers to make informed decisions, advancing the most promising pyrazolo[1,5-a]pyridine-based candidates toward the clinic.

References

  • Title: The discovery of pyrazolo[1,5-a]pyridines as potent inhibitors of anaplastic lymphoma kinase (ALK) Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Discovery of Ceritinib (LDK378): A Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Thecellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 885276-93-7), a halogenated heterocyclic compound often utilized in pharmaceutical research. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure minimal risk to personnel and the environment.

The pyrazolo[1,5-a]pyridine scaffold is a core component in many biologically active compounds, including those with potential as antitumor and antiviral agents.[1][2][3] This inherent bioactivity necessitates a cautious and informed approach to its disposal. This guide will walk you through the essential steps, from initial hazard assessment to the final handover for licensed disposal, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram indicates that this compound is an irritant.

Table 1: Chemical and Hazard Information

PropertyValueSource
CAS Number 885276-93-7
Molecular Formula C10H9BrN2O2[4]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315, H319, H335

Due to its chemical structure, which includes a bromine atom, this compound is classified as a halogenated organic compound . This classification is critical for waste segregation, as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and disposal and to avoid significantly higher disposal costs.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

Adherence to proper safety protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls and PPE to minimize exposure to hazardous chemicals.[7][8][9]

Required PPE:
  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

Engineering Controls:

All handling and preparation of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate for disposal should be conducted within a certified chemical fume hood. This is crucial to mitigate the risk of inhaling any dust or vapors, in line with its H335 hazard statement.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

For a small spill:

  • Alert personnel in the immediate vicinity.

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

  • Once the material is fully absorbed, carefully scoop the mixture into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

For a large spill:

  • Evacuate the immediate area.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry into the affected area.

Step-by-Step Disposal Procedure

The disposal of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is governed by the Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste.[10] The following steps provide a clear workflow for compliant disposal.

Step 1: Waste Segregation

This is the most critical step in the disposal process. Due to its halogenated nature, waste containing Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate must be collected in a dedicated "Halogenated Organic Waste" container.[5][6]

  • DO NOT mix this waste with non-halogenated organic waste.

  • DO NOT dispose of this chemical down the drain.[10]

  • Keep this waste stream separate from other reactive or highly toxic wastes to avoid complex and costly disposal procedures.[11]

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible and leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free from any damage or deterioration.[10]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate."

    • The specific hazards associated with the waste (e.g., "Irritant").

    • The date when waste was first added to the container (accumulation start date).

Step 3: Waste Accumulation
  • Waste should be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[12][13]

  • The waste container must be kept closed at all times, except when actively adding waste.[5][11] This is to prevent the release of any vapors and to ensure safety.

  • Store the waste container in a well-ventilated area and within secondary containment to prevent spills.

Step 4: Final Disposal

Once the waste container is full or ready for disposal, a pickup must be scheduled with your institution's licensed hazardous waste disposal vendor. Follow your institution's specific procedures for requesting a waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_spill Spill Response start Start: Generation of Waste assess Hazard Assessment (Irritant, Halogenated) start->assess ppe Don Appropriate PPE assess->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood select_container Select Labeled 'Halogenated Organic Waste' Container fume_hood->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill Potential Spill store_saa Store in Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Waste Pickup via EHS store_saa->request_pickup contain Contain & Absorb Spill spill->contain cleanup Clean Spill Area contain->cleanup dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->select_container Add to waste

Caption: Disposal workflow for Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Conclusion

The proper disposal of Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a multi-step process that demands careful attention to its specific hazards and regulatory requirements. By adhering to the principles of hazard assessment, proper use of PPE and engineering controls, and meticulous waste segregation, researchers can ensure a safe laboratory environment and maintain full compliance with environmental regulations. Always consult your institution's Chemical Hygiene Plan (CHP) and your Environmental Health and Safety department for specific guidance.[14]

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives. PubMed. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • Management of Hazardous Wastes containing Halogenated Organics. P2 InfoHouse. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]

  • Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. PubMed. [Link]

  • Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed. [Link]

  • Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]

  • Ethyl 5-Bromopyrazolo 1,5-a Pyridine-3-Carboxylate at ₹ 10000/kg. IndiaMART. [Link]

  • 5-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. J&K Scientific. [Link]

  • Powder Ethyl 5-Bromopyrazolo1,5-Apyridine-3-Carboxylate, Packaging Size: 25 Kgs, CAS Number. IndiaMART. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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